Tobramycin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H25N3O7 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
(2S,4S,6R)-4-amino-2-[(1S,3R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3?,4?,5-,6+,7-,8?,9?,10?,11+,12-/m1/s1 |
InChI Key |
WPYNTQYMFOTKRF-MJIQAQKDSA-N |
Isomeric SMILES |
C1C([C@H](C([C@H](C1N)O[C@@H]2C([C@H](C([C@H](O2)CO)O)N)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tobramycin: Chemical Structure and Properties
This guide provides a comprehensive overview of the chemical and physical properties of Tobramycin, an aminoglycoside antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Chemical Identity and Structure
Tobramycin is a broad-spectrum antibiotic derived from the bacterium Streptomyces tenebrarius.[1] It is particularly effective against Gram-negative bacteria.[2][3][4]
Chemical Structure:
Figure 1: 2D Chemical Structure of Tobramycin.
Chemical Identifiers:
| Identifier | Value |
| Chemical Formula | C₁₈H₃₇N₅O₉[5][6] |
| Molecular Weight | 467.51 g/mol [1][5][7] |
| CAS Number | 32986-56-4[6] |
| Synonyms | 3'-Deoxykanamycin B, Nebramycin 6, O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribohexopyranosyl-(1-4))-2-deoxy-D-streptamine, Tobramicina, Tobramycine, Tobramycinum[2] |
Physicochemical Properties
The physicochemical properties of Tobramycin are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value |
| Melting Point | 178 °C[5] |
| Solubility | Water: 94 mg/mL at 25°C[5], ≥ 100 mg/mL[1] |
| Optical Rotation | +129° (c=1 in water at 20°C/D)[8] |
| pKa (Strongest Acidic) | 12.54[5] |
| pKa (Strongest Basic) | 9.66[5] |
| Individual Amino Group pKa Values | 6.7, 7.6, 7.7, 7.8, 9.1 |
Mechanism of Action
Tobramycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves several key steps that disrupt the normal functioning of the bacterial ribosome.
Tobramycin works by binding to the bacterial 30S and 50S ribosomal subunits, which prevents the formation of the 70S initiation complex.[9] This binding interferes with the accurate reading of messenger RNA (mRNA), leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][4] The production of these non-functional or toxic proteins disrupts the bacterial cell membrane, leading to increased permeability and further uptake of the antibiotic.[2][3] Ultimately, the inhibition of protein synthesis and compromised cell membrane integrity result in bacterial cell death.[3][4]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of Tobramycin against a bacterial isolate.
1. Preparation of Tobramycin Stock Solution:
- Accurately weigh a suitable amount of Tobramycin standard powder.
- Dissolve the powder in a specified solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10,000 mg/L).
- Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Serial Dilutions:
- Perform serial two-fold dilutions of the Tobramycin stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculum Preparation:
- Culture the test bacterium on an appropriate agar medium overnight.
- Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Add the standardized inoculum to each well of the microtiter plate containing the Tobramycin dilutions.
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of Tobramycin that completely inhibits visible growth of the bacterium.
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_tobra [label="Prepare Tobramycin\nStock Solution"];
serial_dil [label="Perform Serial Dilutions\nin Microtiter Plate"];
prep_inoc [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"];
inoculate [label="Inoculate Microtiter Plate"];
incubate [label="Incubate Plate\n(35-37°C, 16-20h)"];
read_results [label="Read Results for\nVisible Growth"];
determine_mic [label="Determine MIC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_tobra;
prep_tobra -> serial_dil;
start -> prep_inoc;
prep_inoc -> inoculate;
serial_dil -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Determination of Aqueous Solubility
This protocol describes a general synthetic method for determining the solubility of Tobramycin.
1. Sample Preparation:
- Prepare a series of vials containing a known volume of solvent (e.g., deionized water).
- Maintain the vials at a constant temperature using a water bath or incubator.
2. Addition of Solute:
- Add small, accurately weighed increments of Tobramycin to each vial.
- After each addition, stir the mixture vigorously for a set period to allow for dissolution.
3. Observation:
- Visually inspect the vials for the presence of undissolved solid. The point at which a small amount of solid remains undissolved after a sufficient equilibration time indicates that the solution is saturated.
4. Quantification (Optional):
- For a more precise measurement, the saturated solution can be filtered to remove excess solid, and the concentration of Tobramycin in the filtrate can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
- The solubility is expressed as the mass of Tobramycin per volume of solvent (e.g., mg/mL) at the specified temperature.
References
- 1. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility study of tobramycin in room temperature ionic liquids: an experimental and computational based study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. journals.asm.org [journals.asm.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Minimum Inhibitory Concentration and Time Kill Curve Studies of Tobracef, A Fixed Dose Combination of Ceftazidime and Tobramycin – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Mechanism of Action of Tobramycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius, is a potent bactericidal agent primarily used against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its efficacy stems from its ability to disrupt bacterial protein synthesis, a fundamental process for bacterial viability. This guide provides a detailed technical overview of the core mechanism of action of Tobramycin A, intended for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary molecular target of this compound is the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. Specifically, tobramycin binds to the 30S ribosomal subunit, interfering with several key steps in the translation process.[2][3]
Ribosomal Binding Site
Tobramycin binds with high affinity to the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) of the 30S subunit.[3][4] This binding site is a highly conserved region, explaining tobramycin's broad activity against many bacterial species. The interaction is primarily electrostatic, driven by the polycationic nature of the tobramycin molecule and the negatively charged phosphate backbone of the rRNA.
Consequences of Ribosomal Binding
The binding of tobramycin to the ribosomal A-site has three main consequences that collectively lead to the inhibition of protein synthesis and ultimately, bacterial cell death:
-
Interference with the Initiation Complex: Tobramycin can block the formation of the 70S initiation complex, a crucial first step in protein synthesis where the 30S and 50S ribosomal subunits assemble with mRNA and the initiator tRNA.[3]
-
mRNA Misreading and Production of Aberrant Proteins: A hallmark of aminoglycoside action is the induction of mRNA misreading. By distorting the conformation of the A-site, tobramycin decreases the fidelity of codon-anticodon recognition.[3] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or misfolded proteins.[4]
-
Inhibition of Translocation: Tobramycin can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This further disrupts the process of protein synthesis.
The accumulation of aberrant proteins can have severe downstream effects, including disruption of the bacterial cell membrane integrity, contributing to the bactericidal activity of tobramycin.
Secondary Mechanism: Disruption of the Bacterial Cell Membrane
While the primary target of tobramycin is the ribosome, it also exerts effects on the bacterial cell membrane. The initial interaction of the positively charged tobramycin molecule with the negatively charged components of the bacterial outer membrane (in Gram-negative bacteria) can displace divalent cations like Mg2+ and Ca2+, leading to increased membrane permeability.[5] This facilitates the uptake of tobramycin into the periplasm.
Furthermore, the aberrant proteins produced due to mRNA misreading can be inserted into the cell membrane, further disrupting its structure and function. This creates a positive feedback loop, allowing more tobramycin to enter the cell and amplifying its bactericidal effect.
Quantitative Data
The following tables summarize key quantitative data related to the activity and binding of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Key Bacterial Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | 1 | 8 | [1] |
| Pseudomonas aeruginosa (XDR isolates) | >8 | >8 | [6] |
| Escherichia coli | Resistant | Resistant | [7] |
| Staphylococcus aureus | 0.25 | 4.0 | [8] |
MIC50 and MIC90 represent the minimum concentrations of tobramycin required to inhibit the growth of 50% and 90% of the tested isolates, respectively. XDR: Extensively Drug-Resistant
Table 2: Binding Affinity of this compound for Ribosomal Components
| Binding Partner | Dissociation Constant (Kd) | Method | Reference(s) |
| E. coli 70S Ribosome (Primary Site) | 4.2 x 10⁻⁷ M | Not Specified | [2] |
| E. coli 70S Ribosome (Secondary Site) | 7 x 10⁻⁶ M | Not Specified | [2] |
| E. coli 50S Subunit | 5 x 10⁻⁷ M | Not Specified | [2] |
| E. coli 30S Subunit | 3.3 x 10⁻⁶ M | Not Specified | [2] |
| Unmodified E. coli H69 of 23S rRNA | 0.2 ± 0.2 µM | Non-linear regression of melting data | [9] |
Signaling Pathways and Cellular Responses
Tobramycin treatment triggers a cascade of cellular responses and affects several signaling pathways in bacteria.
Quorum Sensing
Subinhibitory concentrations of tobramycin have been shown to inhibit the RhlI/R quorum-sensing system in Pseudomonas aeruginosa. This occurs through a reduction in the production of the signaling molecule C4-HSL, which in turn affects phenotypes regulated by this system, such as swarming motility and pyocyanin production.[10]
Two-Component Systems
Bacterial two-component systems (TCSs) are crucial for sensing and responding to environmental stimuli, including antibiotics.[11][12] While direct interaction of tobramycin with specific TCSs is still under investigation, the cellular stress induced by tobramycin, such as envelope stress from misfolded membrane proteins, is known to activate certain TCSs. For example, the Rcs stress response system, which responds to envelope damage, can be triggered by the effects of protein synthesis inhibitors.
Proteomic Response
Proteomic analyses of bacteria treated with tobramycin reveal significant changes in the cellular protein landscape. Studies in Pseudomonas aeruginosa have shown a time- and concentration-dependent response, with an upregulation of heat shock proteins and proteases at higher tobramycin concentrations, indicative of a cellular response to protein misfolding and damage.[13] At lower concentrations, an induction of metabolic enzymes is observed.
Below is a diagram illustrating the central mechanism of action of this compound and its downstream consequences.
Caption: Core mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Ribosomal Binding Assay (Nitrocellulose Filter Binding)
This assay measures the direct interaction between radiolabeled tobramycin and bacterial ribosomes.
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits from the target bacterium
-
[³H]-Tobramycin
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Nitrocellulose filters (0.45 µm pore size)
-
DEAE-cellulose filters (optional, for double-filter assay)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
96-well dot-blot apparatus
Procedure:
-
Prepare a series of dilutions of unlabeled tobramycin in Binding Buffer for competition experiments.
-
In a microcentrifuge tube, combine a fixed concentration of ribosomes (e.g., 0.1 µM) and [³H]-Tobramycin (e.g., 10 nM) in Binding Buffer. For competition experiments, add varying concentrations of unlabeled tobramycin.
-
Incubate the reaction mixture at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Pre-soak the nitrocellulose filters in Wash Buffer for at least 10 minutes.
-
Assemble the dot-blot apparatus with the nitrocellulose filter (and DEAE filter underneath if using a double-filter method).
-
Apply the reaction mixture to the wells of the dot-blot apparatus and apply a gentle vacuum to filter the solution through the membranes. Ribosomes and ribosome-bound [³H]-Tobramycin will be retained on the nitrocellulose filter.
-
Wash each well twice with 200 µL of ice-cold Wash Buffer to remove unbound [³H]-Tobramycin.
-
Disassemble the apparatus and allow the filters to air dry.
-
Place the individual filter dots into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the amount of bound tobramycin at each concentration and determine the dissociation constant (Kd) by fitting the data to a binding isotherm.
Caption: Workflow for a ribosomal filter binding assay.
In Vitro Transcription/Translation (IVT) Inhibition Assay
This assay assesses the effect of tobramycin on protein synthesis in a cell-free system.
Materials:
-
Commercial in vitro transcription/translation kit (e.g., based on E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP) under the control of a T7 promoter
-
Tobramycin stock solution
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [³⁵S]-methionine) or a substrate for the reporter protein (e.g., luciferin)
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)
-
Luminometer or fluorometer
Procedure:
-
Prepare a master mix containing the components of the IVT kit according to the manufacturer's instructions.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of tobramycin to the reaction tubes. Include a no-tobramycin control.
-
Initiate the reaction by adding the DNA template.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction according to the kit's protocol.
-
Quantify the amount of protein synthesized:
-
Radiolabeling: Precipitate the proteins with cold TCA, collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Reporter Protein: Add the appropriate substrate (e.g., luciferin) and measure the light output with a luminometer.
-
-
Calculate the percentage of inhibition of protein synthesis at each tobramycin concentration and determine the IC50 value.
Caption: Workflow for an in vitro translation inhibition assay.
Bacterial Membrane Potential Assay
This assay uses a fluorescent dye to measure changes in the bacterial membrane potential upon treatment with tobramycin.
Materials:
-
Bacterial culture in the mid-logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution in DMSO
-
Tobramycin stock solution
-
Valinomycin (a potassium ionophore, used as a positive control for depolarization)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Harvest bacterial cells from the culture by centrifugation and wash them twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a final OD₆₀₀ of 0.05.
-
Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature for about 20 minutes to allow the dye to accumulate in the polarized cells, which quenches its fluorescence.[14]
-
Transfer the cell suspension to a cuvette or a 96-well plate.
-
Record the baseline fluorescence for a few minutes.
-
Add tobramycin to the desired final concentration and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells and its fluorescence is dequenched.
-
As a positive control, add valinomycin to a separate sample to induce complete depolarization and record the maximum fluorescence.
-
Analyze the change in fluorescence over time to determine the effect of tobramycin on the membrane potential.
Caption: Workflow for a bacterial membrane potential assay.
Conclusion
The primary mechanism of action of this compound is the potent inhibition of bacterial protein synthesis through its specific binding to the 16S rRNA of the 30S ribosomal subunit. This interaction leads to a cascade of events, including the blockage of translation initiation, induction of mRNA misreading, and the production of aberrant proteins, which ultimately result in bacterial cell death. A secondary effect on the bacterial cell membrane contributes to its bactericidal activity. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is crucial for the continued development of effective antimicrobial strategies and for combating the growing threat of antibiotic resistance.
References
- 1. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tobramycin at subinhibitory concentration inhibits the RhlI/R quorum sensing system in a Pseudomonas aeruginosa environmental isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dynamic Proteome Response of Pseudomonas aeruginosa to Tobramycin Antibiotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Biosynthesis of Tobramycin: A Technical Guide for Researchers
Abstract
Tobramycin, a potent aminoglycoside antibiotic, is a vital tool in combating severe Gram-negative bacterial infections. Produced by the actinomycete Streptomyces tenebrarius (also known as Streptoalloteichus tenebrarius), its biosynthesis is a complex process involving a dedicated gene cluster that orchestrates the assembly of its characteristic 2-deoxystreptamine (DOS) core and subsequent glycosylation and modification steps.[1][2] This technical guide provides an in-depth exploration of the tobramycin biosynthesis pathway, tailored for researchers, scientists, and drug development professionals. It delineates the genetic and enzymatic framework of the pathway, presents available quantitative data, details relevant experimental protocols, and visualizes the intricate molecular workflows.
The Tobramycin Biosynthetic Gene Cluster
The genetic blueprint for tobramycin production is encoded within a dedicated biosynthetic gene cluster (BGC) in S. tenebrarius. Sequencing of this cluster has revealed a series of open reading frames (ORFs) whose products catalyze the intricate steps of tobramycin synthesis.[1] Key genes and their putative functions are summarized in Table 1. The organization of these genes is crucial for the coordinated expression of the biosynthetic machinery.
Table 1: Key Genes in the Tobramycin Biosynthetic Gene Cluster and Their Proposed Functions
| Gene | Proposed Function | Reference(s) |
| tbmA | 2-deoxy-scyllo-inosose (DOI) synthase | [1][3] |
| tbmB | L-glutamine:DOI aminotransferase | [1] |
| tbmC | NADH-dependent dehydrogenase | [1] |
| tbmD | Glycosyltransferase | [1] |
| tacA | Carbamoyltransferase | [1] |
| tacB | Dehydrogenase | [1] |
| tacC | Aminotransferase | [1] |
| tobR | Lrp/AsnC family transcriptional regulator (negative regulator) | [2][4] |
| tobO | Oxygenase (positively influences biosynthesis) | [2][4] |
| tobZ | O-carbamoyltransferase (converts tobramycin to carbamoyltobramycin) | [5] |
The Biosynthetic Pathway of Tobramycin
The biosynthesis of tobramycin begins with a central metabolic precursor and proceeds through a series of enzymatic transformations to yield the final active compound. The pathway can be broadly divided into three main stages: the formation of the 2-deoxystreptamine (DOS) core, the glycosylation of the DOS core, and subsequent tailoring reactions.
Formation of the 2-Deoxystreptamine (DOS) Core
The initial and one of the most critical phases in tobramycin biosynthesis is the formation of the central aminocyclitol core, 2-deoxystreptamine (DOS), from glucose-6-phosphate. This process is catalyzed by a series of enzymes encoded within the tobramycin BGC.
The first committed step is the conversion of glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI), a reaction catalyzed by the enzyme DOI synthase, encoded by the tbmA gene.[1][3] This is followed by two transamination steps and a reduction to form the DOS core. The enzymes TbmB (L-glutamine:DOI aminotransferase) and TbmC (NADH-dependent dehydrogenase) are proposed to be involved in these subsequent steps.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Improving the production of carbamoyltobramycin by an industrial Streptoalloteichus tenebrarius through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and characterization of the tobramycin biosynthetic gene cluster from Streptomyces tenebrarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
The Discovery and Isolation of Tobramycin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin is a potent aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2] It is a critical therapeutic agent, particularly in the management of cystic fibrosis and other serious bacterial infections.[1] Tobramycin is a member of the nebramycin complex, a group of related aminoglycoside antibiotics produced by the soil actinomycete Streptomyces tenebrarius (also known as Streptoalloteichus tenebrarius).[1][3][4] This whitepaper provides a comprehensive technical overview of the discovery and isolation of tobramycin, with a focus on the core experimental methodologies, quantitative data, and process workflows.
The initial discovery of the nebramycin complex by Stark et al. revealed a mixture of several structurally similar compounds.[5] Subsequent research by Koch and others elucidated that tobramycin (initially designated nebramycin factor 6) is not the primary product of fermentation.[6] Instead, the bacterium produces 6"-O-carbamoyltobramycin (CTB), which is then converted to tobramycin through alkaline hydrolysis.[7][8] The isolation and purification of tobramycin from the complex fermentation broth presents a significant challenge due to the presence of other closely related nebramycin factors, such as apramycin and kanamycin B derivatives.[6]
This guide details the key stages of tobramycin production, from the fermentation of S. tenebrarius to the purification of the final active pharmaceutical ingredient.
I. Fermentation of Streptomyces tenebrarius
The production of the nebramycin complex is achieved through submerged aerobic fermentation of a high-yielding strain of Streptomyces tenebrarius. Over the years, strain improvement programs, including mutagenesis and genetic engineering, have been employed to enhance the yield of the desired carbamoyltobramycin precursor and reduce the production of unwanted byproducts.[1][9]
Experimental Protocol: Fermentation
1. Inoculum Development:
-
A lyophilized culture of Streptomyces tenebrarius is used to inoculate a vegetative medium.
-
The seed culture is incubated on a rotary shaker at 28-30°C for 48-72 hours to achieve sufficient biomass.
2. Production Fermentation:
-
The seed culture is transferred to a production fermenter containing a sterile fermentation medium.
-
The fermentation is carried out at 28-30°C with controlled aeration and agitation to maintain aerobic conditions. The pH is typically maintained between 7.0 and 8.0.
-
The fermentation process is monitored for antibiotic production, typically for 5 to 7 days.
Data Presentation: Fermentation Media Composition
The composition of the fermentation medium is critical for optimal production of the nebramycin complex. The following tables summarize typical media compositions found in the literature.
| Seed Medium Components | Concentration (g/L) |
| Glucose | 10.0 |
| Soluble Starch | 20.0 |
| Yeast Extract | 5.0 |
| Casein Hydrolysate | 5.0 |
| Calcium Carbonate | 1.0 |
| Production Medium Components | Concentration (g/L) |
| Dextrin | 50.0 |
| Cottonseed Meal | 30.0 |
| Fish Meal | 10.0 |
| Calcium Carbonate | 5.0 |
| Cobalt Chloride | 0.002 |
Note: The exact composition of industrial fermentation media is often proprietary.
II. Isolation and Purification of Tobramycin
The isolation and purification of tobramycin from the fermentation broth is a multi-step process designed to separate it from cellular debris, other nebramycin factors, and media components.
Experimental Workflow: Isolation and Purification
Caption: Overall workflow for the isolation and purification of tobramycin.
Experimental Protocols:
1. Broth Harvesting and Clarification:
-
At the end of the fermentation, the broth is acidified to a pH of approximately 2.0 with sulfuric acid to lyse the cells.
-
The broth is then filtered or centrifuged to remove the mycelia and other insoluble materials, yielding a clarified broth containing the nebramycin complex.
2. Cation-Exchange Chromatography:
-
The clarified broth is passed through a column packed with a weak cation-exchange resin, such as Amberlite IRC-50, in the ammonium form.
-
The basic aminoglycosides bind to the resin, while neutral and acidic impurities are washed through.
-
The column is washed with water to remove any remaining non-adsorbed impurities.
-
The nebramycin factors are then eluted from the resin using a gradient of ammonium hydroxide. A typical gradient would be from 0.1 N to 1.0 N ammonium hydroxide. Fractions are collected and assayed for antibiotic activity.
3. Alkaline Hydrolysis of 6"-O-Carbamoyltobramycin:
-
The fractions containing 6"-O-carbamoyltobramycin are pooled.
-
The pH of the solution is raised to 11-12 with sodium hydroxide or a higher concentration of ammonium hydroxide.
-
The solution is heated to 90-100°C for 1-2 hours to hydrolyze the carbamoyl group, yielding tobramycin.
-
The reaction is monitored by thin-layer chromatography or HPLC to ensure complete conversion.
4. Final Purification:
-
The hydrolyzed solution is further purified by additional chromatographic steps or by crystallization.
-
Recrystallization from a solvent such as aqueous methanol can be used to obtain highly purified tobramycin sulfate.
Data Presentation: Purification Yields
The following table provides representative, albeit generalized, yields for the purification of tobramycin. Actual yields can vary significantly based on the fermentation titer and the specific purification process employed.
| Purification Step | Typical Recovery (%) |
| Broth Clarification | 90-95 |
| Cation-Exchange Chromatography | 70-80 |
| Alkaline Hydrolysis | 95-99 |
| Final Purification | 80-90 |
| Overall Yield | 50-65 |
III. Structural Elucidation and Analysis
The structure of tobramycin and its related compounds in the nebramycin complex were determined using a combination of spectroscopic techniques.
Signaling Pathway: Not Applicable
In the context of discovery and isolation, a signaling pathway is not a relevant visualization. A workflow diagram is more appropriate and has been provided above.
Logical Relationships: Nebramycin Complex Conversion
Caption: Conversion of the direct fermentation product to active tobramycin.
Analytical Methodologies
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the different nebramycin factors.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Employed for the quantitative analysis of the fermentation broth and purified fractions. Due to the lack of a UV chromophore, derivatization with agents like o-phthalaldehyde or the use of evaporative light scattering detection (ELSD) or mass spectrometry is often required.
Conclusion
The discovery and isolation of tobramycin represent a significant achievement in antibiotic research and development. The process, which begins with the fermentation of Streptomyces tenebrarius to produce the nebramycin complex, involves a series of carefully controlled steps to isolate and purify the desired antibiotic. The key transformation is the hydrolysis of the direct fermentation product, 6"-O-carbamoyltobramycin, to yield the final active compound. The methodologies outlined in this whitepaper, from fermentation and purification to structural analysis, provide a foundational understanding for researchers and professionals in the field of drug development. Continued advancements in fermentation technology, strain engineering, and purification sciences are crucial for the efficient and sustainable production of this life-saving antibiotic.
References
- 1. Concentrated biosynthesis of tobramycin by genetically engineered Streptomyces tenebrarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105732738A - Tobramycin purification method - Google Patents [patents.google.com]
- 5. [A novel laboratory method of isolation and purification of tobramycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3691279A - Antibiotic nebramycin and preparation thereof - Google Patents [patents.google.com]
- 7. Strains of Streptomyces tenebrarius and biosynthesis of nebramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of Tobramycin [mdpi.com]
- 9. scispace.com [scispace.com]
Tobramycin: A Technical Overview for Researchers
This guide provides an in-depth technical overview of the aminoglycoside antibiotic, Tobramycin. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its core properties, mechanism of action, and relevant experimental protocols.
Core Molecular Data
Tobramycin is a water-soluble aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius.[1] The fundamental molecular and physical properties of Tobramycin are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C18H37N5O9 | PubChem[2], Santa Cruz Biotechnology[3] |
| Molecular Weight | 467.5 g/mol | PubChem[2], Santa Cruz Biotechnology[3], MedChemExpress[4] |
| CAS Number | 32986-56-4 | PubChem[2], Santa Cruz Biotechnology[3] |
| Appearance | White to off-white solid | MedChemExpress[4] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tobramycin exerts its bactericidal effects by disrupting protein synthesis in susceptible bacteria.[5] The mechanism involves a multi-step process that ultimately leads to the production of non-functional or toxic proteins and subsequent cell death.
The key stages of Tobramycin's mechanism of action are:
-
Cell Entry: As a polycationic molecule, Tobramycin initially binds to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides in Gram-negative bacteria. This interaction displaces divalent cations, leading to increased membrane permeability and facilitating the entry of the antibiotic into the periplasmic space.[2][6]
-
Active Transport: Further transport across the inner cytoplasmic membrane is an active, energy-dependent process.[5]
-
Ribosomal Binding: Once inside the cytoplasm, Tobramycin irreversibly binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[3][5] This binding occurs at the A-site, which is crucial for the accurate decoding of messenger RNA (mRNA).[5]
-
Inhibition of Protein Synthesis: The binding of Tobramycin to the A-site interferes with the initiation of protein synthesis and causes misreading of the mRNA codons during elongation. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of aberrant or nonfunctional proteins.[3][5]
-
Bacterial Cell Death: The accumulation of these faulty proteins disrupts various cellular processes, including membrane integrity, which further enhances the uptake of Tobramycin, leading to a cascade of events that result in bacterial cell death.[2][5]
Experimental Protocols
Quantification of Tobramycin by High-Performance Liquid Chromatography (HPLC)
Method 1: Direct UV Detection
This method allows for the quantification of Tobramycin in pharmaceutical formulations without the need for derivatization.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer of 0.05 M diammonium hydrogen phosphate, with the pH adjusted to 10.0 using tetramethylammonium hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an optimized wavelength.
-
Procedure:
-
Prepare standard solutions of Tobramycin in the mobile phase at known concentrations.
-
Prepare the sample solution by diluting the formulation with the mobile phase to a concentration within the linear range of the assay.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Tobramycin in the sample by comparing the peak area to the calibration curve generated from the standard solutions.
-
-
Key Parameters: The retention time for Tobramycin is approximately 9.0 minutes under these conditions. The method has demonstrated linearity in the range of 0.47 to 0.71 mg/mL.
Method 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This method is employed to enhance the detection sensitivity of Tobramycin, which lacks a strong UV-absorbing chromophore.
-
Instrumentation: An HPLC system with a fluorescence or UV detector.
-
Derivatization Reagent: A solution of o-phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer (pH 10.4).
-
Procedure:
-
Derivatization: Mix the Tobramycin sample with the OPA reagent. This reaction can be automated using an autosampler. The optimal reaction time is typically around 30 minutes.
-
Chromatographic Separation: Inject the derivatized sample onto a reverse-phase HPLC column.
-
Detection: Detect the fluorescent derivatives using a fluorescence detector or a UV detector. Fluorescence detection offers significantly higher sensitivity.
-
-
Note: Due to multiple primary amino groups on the Tobramycin molecule, this derivatization may result in more than one derivative peak.
Quantification of Tobramycin by Homogeneous Particle-Enhanced Turbidimetric Immunoassay
This immunoassay is based on the competition between Tobramycin in a sample and Tobramycin coated on a microparticle for binding sites on a specific antibody.
-
Principle: In the absence of Tobramycin in the sample, the antibody reagent agglutinates the Tobramycin-coated microparticles, causing an increase in turbidity which is measured photometrically. When Tobramycin is present in the sample, it competes for the antibody binding sites, thereby inhibiting the agglutination and slowing the rate of turbidity change. The rate of change in absorbance is inversely proportional to the concentration of Tobramycin in the sample.
-
Procedure:
-
Sample Collection: Serum or plasma samples are typically used. Trough levels, drawn just before the next dose, are often monitored.
-
Assay: The sample is mixed with the antibody and microparticle reagents in an automated clinical chemistry analyzer.
-
Measurement: The rate of change in absorbance is measured photometrically.
-
Quantification: The concentration of Tobramycin is determined by comparing the result to a calibration curve generated with known standards.
-
-
Application: This method is commonly used in clinical settings for therapeutic drug monitoring.
References
- 1. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tobramycin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 6. What is the mechanism of Tobramycin Sulfate? [synapse.patsnap.com]
The Antibacterial Spectrum of Tobramycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibacterial spectrum of Tobramycin A, an aminoglycoside antibiotic. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and a visualization of its mechanism of action.
Introduction
Tobramycin is an aminoglycoside antibiotic derived from Streptomyces tenebrarius.[1] It exhibits bactericidal activity primarily against Gram-negative aerobic bacteria, with some activity against certain Gram-positive organisms.[2] Its clinical utility is particularly notable in the treatment of serious infections, including those caused by Pseudomonas aeruginosa.[2] This guide will delve into the specific in vitro activity of this compound, its mechanism of action, and the standardized methods used to determine its antibacterial spectrum.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the bacterial 30S ribosomal subunit.[3] Upon entry into the bacterial cell, tobramycin binds to the 16S rRNA component of the 30S subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant proteins can disrupt various cellular processes and compromise the integrity of the bacterial cell membrane, ultimately leading to cell death.[3]
Caption: Mechanism of action of this compound.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of this compound is summarized below, with Minimum Inhibitory Concentration (MIC) values that inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Gram-Negative Bacteria | |||
| Escherichia coli | 16 | 512 | [4] |
| Klebsiella pneumoniae | 32 | >64 | [5] |
| Enterobacter spp. | - | - | [6] |
| Pseudomonas aeruginosa | 1 | 8 | [7] |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | ≤0.20 | - | [8] |
| Enterococcus faecalis | - | - | [9][10] |
Note: MIC values can vary depending on the study, geographic location, and the specific isolates tested. The data presented here is a summary from the cited literature.
Experimental Protocols for MIC Determination
The determination of the antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO) provide detailed guidelines for these procedures.[11][12][13][14]
Broth Microdilution Method (based on CLSI M07 and ISO 20776-1)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[11][13]
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent as specified in CLSI/ISO guidelines.
-
Preparation of Microdilution Plates: A series of two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method (based on CLSI M07)
The agar dilution method is another reference method for MIC determination.[15][16]
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding a known volume of the antibiotic solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria (defined as no growth, one or two colonies, or a fine film of growth).
References
- 1. researchgate.net [researchgate.net]
- 2. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 4. Escherichia coli harbouring strAB with reduced susceptibility towards gentamicin and amikacin: a single centre study from India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enterobacter species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility Testing with Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.stanford.edu [med.stanford.edu]
- 10. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. store.accuristech.com [store.accuristech.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. mdpi.com [mdpi.com]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. m.youtube.com [m.youtube.com]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tobramycin A Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary degradation pathways of Tobramycin A, an aminoglycoside antibiotic. The document details both chemical and enzymatic degradation mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in drug development and stability studies.
Chemical Degradation Pathways
This compound is susceptible to degradation under various chemical conditions, primarily through hydrolysis and oxidation. The rate and products of degradation are highly dependent on the pH and temperature of the environment.
Acid-Catalyzed Hydrolysis
Under acidic conditions, tobramycin undergoes hydrolysis, leading to the cleavage of its glycosidic bonds. This process yields two primary degradation products: kanosamine and nebramine.[1][2]
Degradation Products:
-
Kanosamine (Ka-OH)
-
Nebramine (Ne-De-OH)
Base-Catalyzed Hydrolysis
In basic solutions, the degradation of tobramycin also proceeds via hydrolysis, but yields a different set of products. The primary degradation products identified are deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[1][2]
Degradation Products:
-
Deoxystreptamine (De-OH)
-
Nebramine (Ne-De-OH)
-
Deoxystreptamine-kanosaminide (HO-De-Ka)
Oxidative Degradation
At neutral pH, where hydrolysis is not a significant degradation pathway, tobramycin is susceptible to oxidation.[3][4] This is a major degradation pathway for tobramycin formulations that are typically at a neutral pH.[3] The oxidative degradation of tobramycin can yield several products, including deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[3]
Degradation Products:
-
Deoxystreptamine (De-OH)
-
Nebramine (Ne-De-OH)
-
Deoxystreptamine-kanosaminide (HO-De-Ka)
Enzymatic Degradation Pathways
The primary mechanism of bacterial resistance to tobramycin is through enzymatic modification by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes alter the structure of tobramycin, preventing it from binding to its ribosomal target. There are three main classes of AMEs that inactivate tobramycin:
-
Aminoglycoside Acetyltransferases (AACs)
-
Aminoglycoside Phosphotransferases (APHs)
-
Aminoglycoside Nucleotidyltransferases (ANTs)
Acetylation by Aminoglycoside Acetyltransferases (AACs)
AAC enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the tobramycin molecule.
Phosphorylation by Aminoglycoside Phosphotransferases (APHs)
APH enzymes mediate the transfer of a phosphate group from ATP to a hydroxyl group on tobramycin. APH(2'')-IVa is one such enzyme known to phosphorylate various 4,6-disubstituted aminoglycosides, including tobramycin.[5]
Adenylylation by Aminoglycoside Nucleotidyltransferases (ANTs)
ANT enzymes catalyze the transfer of an adenylyl group from ATP to a hydroxyl group of tobramycin. For example, ANT(4')-II has been identified to confer resistance to tobramycin.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for the degradation of tobramycin.
Table 1: Kinetic Parameters for the Chemical Degradation of Tobramycin
| Degradation Pathway | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Acid Hydrolysis | 1 N HCl at 80°C | 2.7 x 10⁻⁶ s⁻¹ (pseudo first-order) | 32 kcal mol⁻¹ | [1][2] |
| Base Hydrolysis | 1 N KOH at 80°C | 1.0 x 10⁻⁸ s⁻¹ (pseudo first-order) | 15 kcal mol⁻¹ | [1][2] |
| Oxidation | pH 7 phosphate buffer (0.01 M) at 80°C | t₉₀ = 70 hours | Not Reported | [1][2] |
Table 2: Kinetic Parameters for the Enzymatic Degradation of Tobramycin by APH(2'')-IVa
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Tobramycin | 1.5 ± 0.2 | 1.8 ± 0.1 | 1.2 x 10⁶ | [5] |
Note: Quantitative data on the specific yields of individual degradation products from chemical degradation pathways are not extensively reported in the reviewed literature. Similarly, comprehensive kinetic data for all AME sub-classes acting on tobramycin is not fully available.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of tobramycin degradation.
Forced Degradation Studies (Chemical Degradation)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.
Protocol for Acid/Base Hydrolysis:
-
Sample Preparation: Prepare a solution of tobramycin in a suitable solvent (e.g., water) at a known concentration (e.g., 10 µg/mL).[7]
-
Acid Stress: Treat the tobramycin solution with a high concentration of hydrochloric acid (e.g., 0.5 M) and heat at an elevated temperature (e.g., 100°C) for a specified time (e.g., 1 hour).[7]
-
Base Stress: Treat the tobramycin solution with a high concentration of sodium hydroxide (e.g., 0.5 M) and heat at a higher temperature (e.g., 120°C) for a longer duration (e.g., 24 hours).[7]
-
Neutralization: After the stress period, cool the samples to room temperature and neutralize the acid-stressed samples with a suitable base (e.g., NaOH) and the base-stressed samples with a suitable acid (e.g., HCl).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
HPLC Analysis of Tobramycin and its Degradation Products
Due to tobramycin's lack of a strong UV chromophore, its analysis often requires derivatization or specialized detectors.
Method 1: High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD)
This method allows for the direct and sensitive detection of tobramycin and its degradation products without derivatization.
-
Instrumentation: A suitable ion chromatography system equipped with a pulsed amperometric detector.
-
Column: A high-performance anion-exchange column.
-
Eluent: An appropriate eluent gradient, often generated electrochemically.
-
Detection: Integrated pulsed amperometry.
Specific conditions for HPAE-IPAD can be found in the literature and may require optimization based on the specific instrument and column used.[7]
Enzymatic Degradation Assay (General Protocol)
This protocol provides a general framework for assessing the degradation of tobramycin by AMEs.
Spectrophotometric Assay for Aminoglycoside Acetyltransferase (AAC) Activity:
This assay monitors the production of Coenzyme A (CoA-SH) which is released upon the transfer of the acetyl group from acetyl-CoA to tobramycin. The released CoA-SH reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a colored product that can be measured spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Acetyl-CoA (e.g., 100-300 µM)
-
Tobramycin (at various concentrations to determine kinetic parameters)
-
DTNB (e.g., 200 µM)
-
-
Enzyme Addition: Initiate the reaction by adding the purified AAC enzyme.
-
Monitoring: Monitor the increase in absorbance at 412 nm (for the DTNB reaction product) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine kinetic parameters (K_m and V_max) by fitting the initial velocity data to the Michaelis-Menten equation.
This protocol can be adapted for APH and ANT enzymes by using coupled enzyme assays that detect the consumption of ATP or the production of ADP or AMP.
Conclusion
This technical guide has detailed the primary chemical and enzymatic degradation pathways of this compound. Understanding these pathways is critical for the development of stable pharmaceutical formulations, the prediction of drug product shelf-life, and for informing strategies to overcome bacterial resistance. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research to quantify the yields of specific degradation products and to fully characterize the kinetics of all relevant AMEs will continue to enhance our understanding of tobramycin stability and efficacy.
References
- 1. Degradation of tobramycin in aqueous solution | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Ecological Leverage of Tobramycin A: A Technical Guide to its Role in Microbial Communities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tobramycin, a potent aminoglycoside antibiotic produced by the actinomycete Streptomyces tenebrarius, has long been a cornerstone in the clinical management of severe Gram-negative bacterial infections.[1] However, its role extends beyond the clinical setting into the intricate web of microbial ecology. At sub-inhibitory concentrations, tobramycin acts as a signaling molecule, profoundly influencing the behavior and structure of microbial communities. This technical guide provides an in-depth exploration of the ecological functions of tobramycin, with a particular focus on its impact on biofilm formation and quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa. We present a comprehensive overview of its mechanism of action, bacterial resistance strategies, and detailed protocols for key experimental assessments. Quantitative data are summarized for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of tobramycin's ecological leverage.
Introduction
Tobramycin is an aminoglycoside antibiotic complex naturally produced by Streptomyces tenebrarius.[2] While clinically valued for its bactericidal activity against a broad spectrum of Gram-negative pathogens, its presence in natural environments at sub-lethal concentrations suggests a more nuanced role in shaping microbial ecosystems. This guide delves into the ecological implications of tobramycin, examining how it modulates microbial interactions and community architecture.
Biosynthesis of Tobramycin
Streptomyces tenebrarius synthesizes a group of related aminoglycoside antibiotics known as nebramycins.[3] Tobramycin is commercially produced through the base-catalyzed hydrolysis of its precursor, carbamoyltobramycin, which is a product of the tobramycin biosynthetic gene cluster in S. tenebrarius.[4][5][6] Genetic engineering efforts have been employed to optimize tobramycin production by disrupting competing biosynthetic pathways, such as the one for apramycin.[4][5][6]
Mechanism of Action
Tobramycin exerts its bactericidal effect by targeting bacterial protein synthesis.[7][8] The antibiotic binds to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA.[7][9] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[7] The resulting aberrant proteins disrupt essential cellular functions, ultimately leading to bacterial cell death.[7] The uptake of tobramycin into Gram-negative bacteria is an active, oxygen-dependent process, which contributes to its efficacy against aerobic organisms.[7]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of tobramycin against various clinically relevant bacteria is summarized in the table below. These values can be influenced by testing conditions, including the cation concentration of the growth medium.[10]
| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) | CLSI Breakpoint (Susceptible) | EUCAST Breakpoint (Susceptible) |
| Pseudomonas aeruginosa | 1 | 8 | ≤ 2 | ≤ 4 |
| Escherichia coli | 0.5 | 2 | ≤ 2 | ≤ 2 |
| Klebsiella pneumoniae | 0.5 | 2 | ≤ 2 | ≤ 2 |
| Staphylococcus aureus | 0.5 | >128 | Not specified | Not specified |
| Enterococcus faecalis | >64 | >64 | Not specified | Not specified |
| Enterococcus faecium | >64 | >64 | Not specified | Not specified |
Data compiled from multiple sources. MIC values can vary between studies and geographic locations.[3][8][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
Role in Microbial Ecology: A Focus on Pseudomonas aeruginosa
Beyond its direct antimicrobial activity, tobramycin plays a significant role in modulating the behavior of microbial communities, particularly at concentrations below the MIC.
Induction of Biofilm Formation
Sub-inhibitory concentrations of tobramycin have been shown to induce biofilm formation in Pseudomonas aeruginosa.[4][7] This adaptive response can have significant clinical implications, as biofilms are notoriously resistant to antibiotic treatment.
-
Quantitative Impact: Exposure of P. aeruginosa H103 to tobramycin at concentrations ranging from 0.5 to 1 µg/mL leads to a significant increase in biofilm biomass. The most substantial effect is observed at 0.8 µg/mL, resulting in a 40-fold increase in biovolume and a 26-fold increase in average thickness compared to untreated biofilms.[4][7]
This biofilm enhancement is mediated, at least in part, by the extracytoplasmic sigma factor SigX.
Modulation of Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the Las and Rhl QS systems are pivotal for virulence and biofilm formation. Sub-inhibitory concentrations of tobramycin have been shown to modulate these systems, although the effects can be complex and strain-dependent. Some studies report an increase in the production of QS signal molecules, such as N-acyl-homoserine lactones (AHLs), which can contribute to enhanced biofilm formation.
Mechanisms of Resistance
Bacteria have evolved several mechanisms to resist the action of tobramycin and other aminoglycosides:
-
Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[7] These enzymes include acetyltransferases, phosphotransferases, and nucleotidyltransferases.
-
Target Site Alteration: Mutations in the ribosomal RNA or ribosomal proteins can reduce the binding affinity of tobramycin to its target.
-
Reduced Permeability and Efflux: Alterations in the bacterial cell envelope can limit the uptake of tobramycin, while active efflux pumps can transport the antibiotic out of the cell.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of tobramycin.
Materials:
-
Tobramycin powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of tobramycin in a suitable solvent and sterilize by filtration.
-
Perform two-fold serial dilutions of the tobramycin stock solution in CAMHB in a 96-well plate.
-
Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of tobramycin at which there is no visible growth.
Quantification of Biofilm Formation (Crystal Violet Assay)
This protocol describes a common method for quantifying biofilm formation in vitro.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
Tobramycin solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Dispense 100 µL of bacterial culture (adjusted to a specific OD) into the wells of a microtiter plate.
-
Add 100 µL of growth medium containing the desired sub-inhibitory concentration of tobramycin to the test wells. Add 100 µL of medium without tobramycin to the control wells.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) without agitation.
-
Carefully remove the culture medium and wash the wells gently with PBS to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells with PBS until the washings are clear.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
Quantification of Quorum Sensing Molecules (LC-MS/MS)
This protocol provides a general workflow for the extraction and quantification of N-acyl-homoserine lactones (AHLs) from bacterial culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Sample Preparation:
-
Grow bacterial cultures with and without sub-inhibitory concentrations of tobramycin.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Perform liquid-liquid extraction of the supernatant with an organic solvent (e.g., acidified ethyl acetate).
-
Evaporate the organic solvent to dryness and reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatograph coupled to a tandem mass spectrometer.
-
Separate the AHLs using a suitable C18 reversed-phase column with a gradient elution program.
-
Detect and quantify the AHLs using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for each AHL of interest should be used.
-
Generate a standard curve using synthetic AHL standards to quantify the concentrations in the bacterial extracts.
-
Conclusion
Tobramycin A's role in microbial ecology is multifaceted and extends far beyond its direct bactericidal properties. As a signaling molecule at sub-inhibitory concentrations, it can significantly alter the behavior of microbial communities, notably by inducing biofilm formation and modulating quorum sensing in pathogens like Pseudomonas aeruginosa. Understanding these ecological functions is crucial for both clinical and environmental microbiology. The continued investigation into the complex interplay between antibiotics like tobramycin and microbial communities will undoubtedly unveil new insights into bacterial adaptation, resistance, and the intricate dynamics of microbial ecosystems. This knowledge is paramount for the development of novel therapeutic strategies that can anticipate and counteract the adaptive responses of pathogenic bacteria.
References
- 1. droracle.ai [droracle.ai]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Transferrable Resistance to Tobramycin in Klebsiella pneumoniae and Enterobacter cloacae Associated with Enzymatic Acetylation of Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eucast: Aminoglycoside MICs and ECOFFs reviewed [eucast.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jmilabs.com [jmilabs.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. frontiersin.org [frontiersin.org]
- 19. FDA Rationale for Recognition Decision: Gentamicin, Tobramycin, and Amikacin for Enterobacterales and P. aeruginosa | FDA [fda.gov]
- 20. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 21. Intrinsic resistance to aminoglycosides in Enterococcus faecium is conferred by the 16S rRNA m5C1404-specific methyltransferase EfmM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 23. researchgate.net [researchgate.net]
- 24. eucast: Clinical breakpoints and dosing of antibiotics [eucast.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antibacterial Assay of Tobramycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of microorganisms to Tobramycin A, a potent aminoglycoside antibiotic. The described methods are fundamental in preclinical research and drug development for evaluating the efficacy of tobramycin and monitoring bacterial resistance.
Tobramycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is particularly effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and also shows activity against some Gram-positive bacteria like Staphylococcus aureus.[1][2][3] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria.[4][5] Tobramycin binds to the 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of the mRNA, and leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.[2][4][5]
This document outlines two standard methods for assessing the in vitro antibacterial activity of tobramycin: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for qualitative susceptibility testing.
Data Presentation
Table 1: Typical Minimum Inhibitory Concentration (MIC) Ranges for Tobramycin Against Common Bacterial Pathogens
| Bacterial Species | MIC Range (µg/mL) | Interpretation |
| Pseudomonas aeruginosa | <0.25 - >512 | Susceptibility is strain-dependent.[2] |
| Pseudomonas aeruginosa (ATCC 27853) | 0.5 - 2 | Quality control reference strain.[2] |
| Escherichia coli | Inhibited by ≤ 1.56 | Generally susceptible.[6] |
| Klebsiella pneumoniae | Inhibited by ≤ 1.56 | Generally susceptible.[6] |
| Enterobacter spp. | Inhibited by ≤ 1.56 | Generally susceptible.[6] |
| Proteus spp. (indole-negative) | Inhibited by ≤ 1.56 | Moderately active.[6] |
| Staphylococcus aureus | Inhibited by ≤ 0.20 | Susceptible.[6] |
Note: MIC values can vary significantly between different bacterial strains and are influenced by the testing methodology.[7] The interpretation of susceptible, intermediate, and resistant categories is based on clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).
Table 2: Interpretive Criteria for Kirby-Bauer Disk Diffusion Susceptibility Testing with a 10-µg Tobramycin Disk
| Zone Diameter (mm) | Interpretation |
| ≥ 15 | Susceptible |
| 13 - 14 | Intermediate |
| ≤ 12 | Resistant |
Note: These interpretive standards are based on CLSI guidelines and may be updated. It is crucial to refer to the latest CLSI documents for the most current breakpoints. A zone diameter of 16 mm has also been recommended as a critical point for predicting susceptibility.[6]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of tobramycin, which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium after overnight incubation.[8][9]
Materials:
-
This compound powder (analytical grade)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Tobramycin Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or a buffer recommended by the supplier) at a high concentration (e.g., 10,000 µg/mL).
-
Further dilute the stock solution to create a working stock (e.g., 1000 µg/mL or 100 µg/mL) in sterile CAMHB.[8]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of sterile CAMHB and incubate at 37°C until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the tobramycin working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.[10]
-
-
Reading the MIC:
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of a bacterium's susceptibility to tobramycin by measuring the zone of growth inhibition around a disk impregnated with a standard amount of the antibiotic.[11][12][13]
Materials:
-
Tobramycin susceptibility disks (10 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator (35-37°C)
-
Ruler or caliper
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions to ensure a confluent lawn of growth.[13]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Incubation:
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[13]
-
Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria (see Table 2).
-
Mandatory Visualizations
Caption: Mechanism of action of Tobramycin in a Gram-negative bacterium.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tobramycin - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 5. What is the mechanism of Tobramycin Sulfate? [synapse.patsnap.com]
- 6. In Vitro Susceptibility Testing with Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. protocols.io [protocols.io]
- 10. 2.3. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. asm.org [asm.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Quantifying Tobramycin A Concentration with High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tobramycin A using High-Performance Liquid Chromatography (HPLC). Tobramycin, an aminoglycoside antibiotic, presents analytical challenges due to its high polarity and lack of a significant UV-absorbing chromophore.[1][2] This guide outlines various validated HPLC methods, including direct UV detection, pre-column derivatization, and liquid chromatography-mass spectrometry (LC-MS), suitable for diverse applications from quality control of pharmaceutical formulations to analysis in biological matrices.
Introduction to this compound Analysis by HPLC
The quantification of this compound is crucial for ensuring the quality and efficacy of pharmaceutical products and for pharmacokinetic studies.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. However, the inherent chemical properties of Tobramycin necessitate specific analytical approaches to achieve accurate and reproducible results.
Challenges in Tobramycin analysis include:
-
High Polarity: Makes it difficult to retain on conventional reversed-phase HPLC columns.[5]
-
Lack of a Chromophore: Limits its detection by UV-Vis spectrophotometry at standard wavelengths.[1][2]
To overcome these challenges, several strategies have been developed:
-
Direct UV Detection at Low Wavelengths: This method leverages weak UV absorbance at low wavelengths (around 210-220 nm).[1][6]
-
Pre-column Derivatization: Involves reacting Tobramycin with a labeling agent to introduce a chromophore or fluorophore, enhancing detection sensitivity.[3][7]
-
Ion-Pair Chromatography: Utilizes reagents that form ion pairs with Tobramycin, improving its retention on reversed-phase columns.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high selectivity and sensitivity without the need for derivatization.[2][9]
Experimental Protocols
This section details the methodologies for three common HPLC-based approaches for this compound quantification.
Method 1: Direct UV Detection for Pharmaceutical Formulations
This method is a simple and rapid approach suitable for the quality control of pharmaceutical preparations like ophthalmic solutions.[1][10]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | Purosphere RP-8e, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.05 M Diammonium hydrogen phosphate, pH adjusted to 10.0 with tetramethyl ammonium hydroxide |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 50 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh about 66.0 mg of Tobramycin working standard (equivalent to 60.0 mg of anhydrous tobramycin) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter through a 0.45 µm membrane filter.[1]
-
Sample Solution (Ophthalmic Suspension): Accurately weigh about 5.0 g of the ophthalmic suspension (containing 3.0 mg/mL of Tobramycin) into a 25 mL volumetric flask. Add about 10 mL of diluent (mobile phase), shake to disperse, and dilute to volume with the diluent. This results in a theoretical concentration of 0.60 mg/mL of Tobramycin. Filter the solution through a 0.45 µm membrane filter before injection.[10]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Retention Time | ~9.0 min | [1] |
| Linearity Range | 0.47 - 0.71 mg/mL | [1][10] |
| Correlation Coefficient (r²) | > 0.9998 | [1][10] |
| Within-day %RSD | 0.29 (n=6, 0.60 mg/mL) | [1] |
| Between-day %RSD | 0.54 | [1] |
| Accuracy (Recovery) | 99.0 - 100.0% | [1] |
Method 2: Pre-column Derivatization with Fluorescence Detection
This method enhances sensitivity and is suitable for samples with low Tobramycin concentrations.[7] Derivatization with o-phthalaldehyde (OPA) allows for fluorescent detection.
Instrumentation:
-
HPLC system with a fluorescence detector
-
Autosampler with sample preparation capabilities (for automated derivatization)
Reagents:
-
OPA Reagent: 5 mg/mL o-phthalaldehyde and 1% v/v 2-mercaptoethanol in 0.4 M borate buffer (pH 10.4).[7]
Derivatization Procedure (Automated):
-
Transfer and mix the OPA reagent with the Tobramycin sample (1:1 v/v).
-
Allow the reaction to proceed for a programmed time (e.g., 30 minutes).
-
Inject the derivatized sample onto the HPLC column.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column |
| Mobile Phase | Acetonitrile/Buffer (e.g., 55/45 v/v) |
| Detection | Fluorescence Detector |
| Excitation Wavelength | To be optimized based on the OPA derivative |
| Emission Wavelength | To be optimized based on the OPA derivative |
Quantitative Data Summary (OPA Derivatization):
| Parameter | Value | Reference |
| Detection Limit Improvement | ~400 times better than UV absorbance | [7] |
| Linearity | Tested up to 1.2 nmoles | [7] |
| Correlation Coefficient | 0.998 | [7] |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for complex matrices like human drainage tissue fluid and for applications requiring very low detection limits.[9]
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Tandem Quadrupole Mass Spectrometer (TQD) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% (v/v) Formic acid in water |
| Mobile Phase B | 0.1% (v/v) Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 95% A (1 min) -> 60% A (3 min) -> 1% A (3 min) -> 95% A (3 min) |
| Column Temperature | 45°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tobramycin) | m/z 468 → 163 |
Sample Preparation (Liquid-Liquid Extraction): A simple liquid-liquid extraction is performed on the samples using an appropriate organic solvent, with atenolol often used as an internal standard.[9]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 1.25 mg/L | [9] |
| Limit of Detection (LOD) | 0.75 mg/L | [9] |
| Linearity (Correlation Coefficient R²) | > 0.99 | [9] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC analysis of Tobramycin.
Caption: General workflow for this compound quantification by HPLC.
Caption: Pre-column derivatization workflow for enhanced detection.
References
- 1. phmethods.net [phmethods.net]
- 2. Measurement of tobramycin by reversed-phase high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Tobramycin analyzed with LCMS - AppNote [mtc-usa.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tobramycin A in Biofilm Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tobramycin A for investigating bacterial biofilm disruption. The included protocols offer detailed, step-by-step methodologies for key experiments, and data is presented to facilitate comparison and experimental design.
Application Notes
Tobramycin, an aminoglycoside antibiotic, is a potent inhibitor of bacterial protein synthesis.[1][2][3] Its primary mechanism of action involves binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and the production of nonfunctional proteins.[2][3] This disruption of essential protein synthesis ultimately results in bacterial cell death. While highly effective against planktonic bacteria, the complex and protective nature of biofilms often necessitates higher concentrations of Tobramycin for eradication.
Sub-inhibitory concentrations of Tobramycin have been observed to have varied effects, in some cases even promoting biofilm formation. However, at higher concentrations, Tobramycin demonstrates significant efficacy in reducing and eliminating established biofilms, particularly those of clinically relevant pathogens like Pseudomonas aeruginosa.
The efficacy of Tobramycin can be significantly enhanced when used in combination with other agents. Synergistic effects have been reported with compounds that interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm formation. Additionally, combining Tobramycin with agents that disrupt the biofilm matrix can improve its penetration and access to the embedded bacterial cells.
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy of this compound against bacterial biofilms, compiled from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against Pseudomonas aeruginosa
| Strain | MIC (µg/mL) | MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |
| PAO1 | 2 | 32 | 16 | [4] |
| Environmental Isolate | Not Specified | >1024 | Not Applicable | |
| Clinical Isolate | 0.5 - 2 | >1024 | >512 - >2048 |
Table 2: Biofilm Reduction by this compound Treatment
| Organism | This compound Concentration (µg/mL) | Treatment Duration | Biofilm Reduction (%) | Assay Method | Reference |
| P. aeruginosa PAO1 | 10 | 24 hours | ~50% | Crystal Violet | |
| P. aeruginosa PAO1 | 100 | 24 hours | >90% | Crystal Violet | |
| P. aeruginosa Clinical Isolate | 512 | 24 hours | Significant Reduction | Viable Cell Count |
Experimental Protocols
Crystal Violet Biofilm Assay
This protocol provides a method for the quantification of biofilm formation and disruption in a 96-well plate format.
Materials:
-
96-well flat-bottom sterile polystyrene plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a starting OD₆₀₀ of 0.05 in fresh medium.
-
Biofilm Formation: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. Incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation. Include wells with sterile medium only as a negative control.
-
Treatment: Carefully remove the planktonic culture from each well by aspiration. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Add 200 µL of fresh medium containing the desired concentrations of this compound to the wells. Include untreated wells as a positive control. Incubate for a further 24 hours.
-
Staining: Aspirate the medium and wash the wells twice with PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new 96-well plate. Measure the absorbance at 590 nm using a plate reader.
-
Analysis: The absorbance is directly proportional to the amount of biofilm. Calculate the percentage of biofilm reduction compared to the untreated control.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.
Materials:
-
96-well plate with a corresponding peg lid (e.g., Calgary Biofilm Device)
-
Bacterial culture
-
Appropriate growth medium
-
This compound stock solution
-
Sterile saline
-
Recovery medium (e.g., TSB)
-
Sonicator bath
-
Plate reader
Procedure:
-
Biofilm Formation: Grow biofilms on the pegs of the lid by placing the lid into a 96-well plate containing 200 µL of a diluted bacterial culture per well. Incubate at 37°C for 24-48 hours.
-
Rinsing: After incubation, gently remove the peg lid and rinse it twice in a 96-well plate containing sterile saline to remove planktonic bacteria.
-
Antimicrobial Challenge: Place the rinsed peg lid into a new 96-well plate where each well contains 200 µL of a serial dilution of this compound in the appropriate growth medium. Include wells with no antibiotic as a growth control. Incubate for 24 hours at 37°C.
-
Recovery: After the challenge, rinse the peg lid again in sterile saline. Place the lid into a new 96-well plate containing 200 µL of recovery medium in each well.
-
Dislodging Biofilm: Place the recovery plate with the peg lid in a sonicator bath for 5-10 minutes to dislodge the biofilm from the pegs into the recovery medium.
-
Incubation and Reading: Remove the peg lid and cover the recovery plate with a standard lid. Incubate the plate at 37°C for 24 hours. After incubation, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
MBEC Determination: The MBEC is the lowest concentration of this compound that prevents regrowth of bacteria from the treated biofilm (i.e., no significant increase in OD₆₀₀ compared to the sterile control).
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm structure and the viability of embedded cells.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
Appropriate growth medium
-
This compound stock solution
-
Fluorescent stains (e.g., SYTO 9 and Propidium Iodide for live/dead staining)
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms directly in glass-bottom dishes or on chamber slides by inoculating with a diluted bacterial culture and incubating for 24-48 hours.
-
Treatment: Gently remove the planktonic culture and wash with sterile medium. Add fresh medium containing the desired concentration of this compound and incubate for the desired treatment period.
-
Staining: After treatment, remove the medium and gently wash the biofilm. Add a solution containing the fluorescent stains (e.g., a mixture of SYTO 9 and propidium iodide) and incubate in the dark according to the manufacturer's instructions. SYTO 9 will stain live cells green, while propidium iodide will stain dead cells red.
-
Imaging: Gently rinse the biofilm to remove excess stain. Add a small amount of fresh medium or PBS to keep the biofilm hydrated. Image the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the chosen stains.
-
Image Analysis: Acquire z-stack images to reconstruct a three-dimensional view of the biofilm. Analyze the images to assess changes in biofilm architecture, thickness, and the ratio of live to dead cells in response to this compound treatment.
Visualizations
Caption: Mechanism of this compound action in a bacterial cell.
Caption: General workflow for biofilm disruption studies.
References
Determining Tobramycin Efficacy: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Tobramycin, a critical aminoglycoside antibiotic. The MIC value is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, serving as a fundamental measure of antibiotic susceptibility.[1][2][3] Accurate MIC determination is essential for antimicrobial research, drug development, and clinical surveillance of antibiotic resistance.
The following sections detail standardized methodologies for Tobramycin MIC testing, including broth microdilution, agar dilution, and gradient diffusion techniques. Adherence to these protocols, largely based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensures reproducibility and accuracy of results.[4]
Key Concepts in Tobramycin MIC Testing
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[1][2]
-
Breakpoints: Established MIC values used to categorize a microorganism as susceptible, intermediate, or resistant to a particular antibiotic.[3][5] These are determined by regulatory bodies like CLSI and EUCAST.[5][4]
-
Quality Control (QC): The use of reference bacterial strains with known MIC values to ensure the accuracy and reproducibility of the testing procedure.[6][7]
Preparation of Tobramycin Stock Solution
Accurate preparation of the Tobramycin stock solution is the foundation of reliable MIC testing.
Materials:
-
Tobramycin reference standard powder
-
Sterile distilled water or other appropriate solvent as specified by the manufacturer[1]
-
Sterile volumetric flasks and pipettes
-
0.22 µm sterile syringe filters (if filter sterilization is required)
Protocol:
-
Determine Potency: Refer to the manufacturer's certificate of analysis for the potency of the Tobramycin powder (in µg/mg).
-
Calculate Required Weight: Use the following formula to calculate the weight of Tobramycin powder needed to prepare a stock solution of a specific concentration (e.g., 10,000 mg/L):[1] Weight (mg) = (Volume (mL) x Final Concentration (mg/L)) / Potency (µg/mg)
-
Dissolution: Accurately weigh the calculated amount of Tobramycin powder and dissolve it in a small amount of the appropriate sterile solvent in a volumetric flask.[8]
-
Final Volume: Once dissolved, bring the solution to the final desired volume with the solvent.
-
Sterilization: If the stock solution is not prepared from a sterile powder, it may be sterilized by filtration through a 0.22 µm filter.[1] Confirm with the manufacturer that Tobramycin does not bind to the filter material.[1]
-
Storage: Aliquot the stock solution into sterile tubes and store at -60°C or below for up to several months.[9] Avoid repeated freeze-thaw cycles.[9]
Experimental Protocols for MIC Determination
Three primary methods are commonly employed for Tobramycin MIC testing: broth microdilution, agar dilution, and gradient diffusion.
Broth Microdilution Method
This method involves testing a microorganism's ability to grow in microtiter plate wells containing serial twofold dilutions of an antimicrobial agent in broth.[10][11]
Workflow for Broth Microdilution:
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Protocol:
-
Prepare Tobramycin Dilutions:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of Tobramycin in cation-adjusted Mueller-Hinton Broth (CAMHB).[12] The typical concentration range for testing is selected to encompass the clinical breakpoints.[12]
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[12]
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.[11]
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
Reading and Interpretation:
Agar Dilution Method
In this method, varying concentrations of Tobramycin are incorporated into an agar medium, which is then inoculated with the test organism.
Workflow for Agar Dilution:
Caption: Workflow of the agar dilution method for MIC determination.
Detailed Protocol:
-
Prepare Agar Plates:
-
Prepare serial twofold dilutions of Tobramycin.
-
Add each dilution to molten Mueller-Hinton Agar (MHA) at 45-50°C to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.[13]
-
Include a control plate with no antibiotic.
-
-
Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method. The final inoculum to be spotted onto the agar surface should be approximately 10⁴ CFU per spot.
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension. Multiple strains can be tested on the same plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[13]
-
Reading and Interpretation: The MIC is the lowest concentration of Tobramycin that completely inhibits visible growth on the agar surface.
Gradient Diffusion Method
This method utilizes a plastic strip impregnated with a continuous gradient of an antimicrobial agent. The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.[2][14]
Workflow for Gradient Diffusion:
Caption: Workflow of the gradient diffusion method for MIC determination.
Detailed Protocol:
-
Prepare Inoculum and Plate: Prepare a standardized inoculum and evenly inoculate the surface of a Mueller-Hinton agar plate as described for the disk diffusion method.[2]
-
Apply Gradient Strip: Aseptically apply the Tobramycin gradient diffusion strip to the agar surface.[2]
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[2]
-
Reading and Interpretation: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value from the scale on the strip at the point where the edge of the zone of inhibition intersects the strip.[2]
Data Presentation and Interpretation
Quality Control
Regular quality control testing is mandatory to ensure the accuracy of MIC results. The following table provides the acceptable MIC ranges for Tobramycin against standard QC strains as recommended by CLSI and EUCAST.
Table 1: Quality Control Ranges for Tobramycin MIC (µg/mL)
| Quality Control Strain | CLSI Acceptable Range (µg/mL) | EUCAST Acceptable Range (µg/mL) |
| Escherichia coli ATCC® 25922 | 0.25 - 1 | 0.25 - 1 |
| Pseudomonas aeruginosa ATCC® 27853 | 0.25 - 1 | 0.25 - 2 |
| Staphylococcus aureus ATCC® 29213 | 0.12 - 1 | 0.12 - 1 |
| Enterococcus faecalis ATCC® 29212 | 8 - 32 | 4 - 16 |
Note: Ranges may be subject to change. Always refer to the latest CLSI M100 or EUCAST QC documents for the most current information.[6][15]
Interpretation of MIC Results
The determined MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints. These breakpoints can vary by bacterial species and the site of infection.
Table 2: CLSI Clinical Breakpoints for Tobramycin (µg/mL) - M100 (2023) [15][16]
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 2 | 4 | ≥ 8 |
| Pseudomonas aeruginosa | ≤ 1 | 2 | ≥ 4 |
| Acinetobacter spp. | ≤ 4 | 8 | ≥ 16 |
Table 3: EUCAST Clinical Breakpoints for Tobramycin (µg/mL) - v. 13.0 (2023)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤ 2 | > 2 | > 2 |
| Pseudomonas aeruginosa | ≤ 4 | > 4 | > 4 |
| Acinetobacter spp. | ≤ 4 | > 4 | > 4 |
Note: Breakpoints are subject to periodic review and updates by CLSI and EUCAST. For inhaled Tobramycin in cystic fibrosis patients, higher MIC breakpoints may be considered.[17][18][19]
Conclusion
The protocols outlined in this application note provide a robust framework for the accurate and reproducible determination of Tobramycin MIC values. Strict adherence to standardized procedures, including proper preparation of materials, inoculum standardization, and consistent incubation conditions, is paramount. The use of appropriate quality control strains and the correct interpretation of results against current clinical breakpoints are essential for generating meaningful data for research, drug development, and clinical applications.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. Gradient Diffusion | MI [microbiology.mlsascp.com]
- 3. dickwhitereferrals.com [dickwhitereferrals.com]
- 4. eucast: EUCAST [eucast.org]
- 5. idexx.dk [idexx.dk]
- 6. treata.academy [treata.academy]
- 7. szu.gov.cz [szu.gov.cz]
- 8. Tobramycin [drugfuture.com]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clsi.org [clsi.org]
- 16. 2813. Impact of a Recent Change in Tobramycin Breakpoints (CLSI) on the Proportion of Pseudomonas aeruginosa Clinical Isolates that are Multidrug-Resistant: CANWARD, 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Breakpoints for Predicting Pseudomonas aeruginosa Susceptibility to Inhaled Tobramycin in Cystic Fibrosis Patients: Use of High-Range Etest Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial activity of tobramycin against respiratory cystic fibrosis Pseudomonas aeruginosa isolates from Bulgaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tobramycin A in RNA Footprinting Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tobramycin A in RNA footprinting experiments. The protocols and data presented herein are intended to facilitate the study of RNA structure and RNA-ligand interactions, which are critical for understanding biological processes and for the development of novel RNA-targeted therapeutics.
Introduction
Tobramycin, an aminoglycoside antibiotic, exerts its therapeutic effect by binding to ribosomal RNA (rRNA) in bacteria, thereby interfering with protein synthesis. This specific RNA-binding property makes this compound a valuable tool for researchers studying RNA structure and function. RNA footprinting is a powerful technique used to identify the binding sites of ligands, such as small molecules or proteins, on an RNA molecule. By revealing which nucleotides are protected from chemical or enzymatic cleavage upon ligand binding, footprinting provides high-resolution information about the interaction interface.
This document outlines detailed protocols for various RNA footprinting techniques applicable to the study of this compound-RNA interactions, including enzymatic footprinting, chemical footprinting (DMS and hydroxyl radical), and advanced methods like SHAPE-MaP. Additionally, it provides a summary of reported binding affinities of this compound for different RNA molecules.
Data Presentation: this compound - RNA Binding Affinities
The following table summarizes the dissociation constants (Kd) for the interaction of this compound with various RNA molecules, as determined by different biophysical techniques. This data is crucial for designing footprinting experiments, as the concentration of this compound should be optimized around the Kd value to observe significant protection.
| RNA Target | Method | Dissociation Constant (Kd) | Reference |
| Yeast tRNAAsp | Fluorescence Anisotropy | 267 nM | [1] |
| Yeast tRNAPhe | Fluorescence Anisotropy | 6.0 µM | [1] |
| Tobramycin Aptamer (W13) | Equilibrium Dialysis | 3 µM | |
| Tobramycin Aptamer (J6f1) | Not Specified | ~5 nM | [2] |
| Tobramycin Riboswitch (High Affinity Site) | Isothermal Titration Calorimetry | 1.1 nM | |
| Tobramycin Riboswitch (Low Affinity Site) | Isothermal Titration Calorimetry | 2.4 µM | |
| E. coli Ribosomes | Not Specified | µM range | [3] |
Experimental Protocols
Enzymatic RNA Footprinting
Enzymatic footprinting utilizes ribonucleases (RNases) that cleave RNA at specific nucleotides or structural motifs. The binding of a ligand like this compound can shield the RNA from cleavage, resulting in a "footprint" on the sequencing gel.
Materials:
-
5' end-labeled RNA of interest
-
This compound solution (concentration range to be optimized around the Kd)
-
RNase T1 (cleaves after single-stranded G residues)
-
RNase V1 (cleaves double-stranded or structured RNA)
-
RNase A (cleaves after single-stranded C and U residues)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Yeast tRNA (carrier)
Protocol:
-
RNA Preparation: Prepare 5' end-labeled RNA using T4 polynucleotide kinase and [γ-³²P]ATP. Purify the labeled RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Binding Reaction:
-
In separate tubes, pre-incubate the labeled RNA (~50,000 cpm) with increasing concentrations of this compound in the reaction buffer. A typical concentration range would be from 0.1x to 10x the known or expected Kd.
-
Include a "no drug" control.
-
Incubate at room temperature for 15-30 minutes to allow binding equilibrium to be reached.
-
-
Enzymatic Digestion:
-
Add a pre-determined, limiting amount of RNase (T1, V1, or A) to each reaction tube. The amount of RNase should be optimized to achieve, on average, one cleavage event per RNA molecule in the absence of the ligand.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at room temperature.
-
-
Quenching: Stop the reaction by adding an excess of Stop Solution.
-
Analysis:
-
Denature the samples by heating at 95°C for 3-5 minutes and then rapidly cool on ice.
-
Resolve the RNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the gel by autoradiography.
-
The protected regions (footprints) will appear as gaps or bands of reduced intensity in the lanes containing this compound compared to the control lane.
-
Chemical RNA Footprinting
Chemical footprinting employs small molecules that react with and cleave the RNA backbone or modify the bases. This method can provide higher resolution footprinting data than enzymatic methods.
DMS methylates the N1 of adenine and the N3 of cytosine in single-stranded regions. This modification can be detected by primer extension, where reverse transcriptase stalls at the modified base.
Materials:
-
RNA of interest
-
This compound solution
-
DMS solution (diluted in ethanol)
-
Reaction Buffer
-
Stop Solution (e.g., β-mercaptoethanol)
-
Primer for reverse transcription (fluorescently or radioactively labeled)
-
Reverse Transcriptase
-
dNTPs
Protocol:
-
Binding Reaction:
-
Incubate the RNA with varying concentrations of this compound in the reaction buffer as described for enzymatic footprinting.
-
-
DMS Modification:
-
Add a small volume of diluted DMS to each reaction and incubate for a short period (e.g., 1-5 minutes) at room temperature. The DMS concentration and incubation time should be optimized to ensure limited modification.[4]
-
Include a "no drug" control.
-
-
Quenching: Stop the reaction by adding a Stop Solution containing β-mercaptoethanol.[4]
-
RNA Purification: Purify the RNA from the reaction mixture (e.g., by ethanol precipitation).
-
Primer Extension:
-
Anneal the labeled primer to the modified RNA.
-
Perform reverse transcription using a suitable reverse transcriptase.
-
-
Analysis:
-
Resolve the cDNA products on a denaturing polyacrylamide sequencing gel.
-
Protected regions will show a decrease in the intensity of the reverse transcription stops at A and C residues in the presence of this compound.
-
Hydroxyl radicals (•OH) are highly reactive species that cleave the RNA backbone in a sequence-independent manner. They are generated in situ, typically via the Fenton reaction (Fe(II)-EDTA + H₂O₂). This method is useful for identifying solvent-accessible regions of the RNA backbone.[5]
Materials:
-
5' end-labeled RNA
-
This compound solution
-
Fe(II)-EDTA solution
-
Sodium ascorbate
-
Hydrogen peroxide (H₂O₂)
-
Reaction Buffer
-
Stop Solution (e.g., thiourea or glycerol)
Protocol:
-
Binding Reaction:
-
Incubate the labeled RNA with this compound as previously described.
-
-
Hydroxyl Radical Generation:
-
Initiate the cleavage reaction by adding Fe(II)-EDTA, sodium ascorbate, and H₂O₂ to the reaction tubes.
-
Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes).
-
-
Quenching: Stop the reaction by adding a quenching agent like thiourea or glycerol.
-
Analysis:
-
Resolve the RNA fragments on a denaturing polyacrylamide sequencing gel.
-
Regions protected by this compound will appear as a "shadow" or region of uniform band intensity reduction across all nucleotides within the binding site.
-
SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling)
SHAPE-MaP is a high-throughput technique that provides single-nucleotide resolution information about RNA structure. It uses reagents that acylate the 2'-hydroxyl group of flexible nucleotides. The resulting adducts are then detected as mutations during reverse transcription followed by sequencing. This method can be used to monitor changes in RNA structure upon ligand binding.[6][7]
Materials:
-
RNA of interest
-
This compound solution
-
SHAPE reagent (e.g., 1M7 or NAI)
-
Reaction Buffer
-
Quenching solution
-
Reverse transcription reagents with a polymerase that introduces mutations at adduct sites (e.g., SuperScript II with Mn²⁺)
-
Primers for reverse transcription and PCR
-
Reagents for library preparation and next-generation sequencing
Protocol:
-
RNA Folding and Ligand Binding:
-
Fold the RNA in the appropriate buffer.
-
Incubate with and without this compound.
-
-
SHAPE Modification:
-
Treat the RNA samples with the SHAPE reagent. Include a no-reagent control.
-
-
RNA Purification: Purify the modified RNA.
-
Mutational Profiling (MaP) Reverse Transcription:
-
Perform reverse transcription using a polymerase that reads through the SHAPE adducts, introducing mutations into the resulting cDNA.
-
-
Library Preparation and Sequencing:
-
Amplify the cDNA and prepare sequencing libraries.
-
Sequence the libraries using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference RNA sequence.
-
Calculate the mutation rate at each nucleotide position.
-
Changes in SHAPE reactivity (mutation rates) between the samples with and without this compound reveal the binding site and any conformational changes induced by the ligand.
-
Mandatory Visualizations
Caption: Workflow for Enzymatic RNA Footprinting.
Caption: Workflow for SHAPE-MaP Analysis.
Caption: this compound Interaction with RNA.
References
- 1. Binding of tobramycin leads to conformational changes in yeast tRNAAsp and inhibition of aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The binding site of a specific aminoglycoside binding RNA molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tobramycin aptamer [aptamer.ribocentre.org]
- 4. Protocol Online: DMS Chemical Footprinting of RNA [protocol-online.org]
- 5. Mapping RNA-protein interactions using hydroxyl-radical footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using SHAPE-MaP to probe small molecule-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Use of Tobramycin A in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin A, an aminoglycoside antibiotic, is traditionally recognized for its potent bactericidal activity. Its mechanism of action in prokaryotes involves binding to the 30S and 50S ribosomal subunits, thereby inhibiting protein synthesis.[1][2][3] Beyond its antimicrobial properties, this compound has emerged as a valuable tool in eukaryotic cell culture for specialized applications, most notably for its ability to induce the read-through of premature termination codons (PTCs), also known as nonsense mutations. This application holds significant promise for the development of therapeutic strategies for genetic disorders caused by such mutations, including cystic fibrosis and Duchenne muscular dystrophy.[2]
These application notes provide detailed protocols for the experimental use of this compound in cell culture, focusing on its application in PTC read-through, assessment of its effects on cell viability and apoptosis, and its influence on specific cellular signaling pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the experimental use of this compound in various cell lines.
Table 1: this compound Concentrations for Premature Termination Codon (PTC) Read-through Studies
| Cell Line | Nonsense Mutation Model | This compound Concentration | Read-through Efficiency | Reference |
| HEK293 | UGA (W12X) NanoLuc reporter | Not effective alone; IC50 of 20 µM for inhibiting ataluren-mediated read-through | - | [3] |
| Xeroderma Pigmentosum (XP-C) cells | Endogenous PTCs | 1000 µg/mL | Increased XPC mRNA (less effective than other aminoglycosides) | [4] |
| Various | Dystrophin nonsense mutations | Not specified, but generally lower than other aminoglycosides | < 2% | [5] |
| PEX5 nonsense mutations | Reporter constructs | 100 µg/mL and 500 µg/mL | Failed to show significant read-through at 100 µg/mL; minute increase at 500 µg/mL | [2] |
Table 2: Cytotoxicity of this compound in Eukaryotic Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| B16F10 Melanoma | MTT Assay | 72 hours | > 4 mg/mL (viability significantly reduced at 8 mg/mL) | [6] |
| HaCaT Keratinocytes | MTT Assay | 24 hours | > 4 mg/mL (viability was 83% at 4 mg/mL) | [6] |
| CFBE41o- (epithelial) | Not specified | Not specified | Non-toxic up to 500 µg/mL | [7] |
| THP-1 (macrophagic) | Not specified | Not specified | Non-toxic up to 500 µg/mL | [7] |
Experimental Protocols
Protocol 1: Assessment of Premature Termination Codon (PTC) Read-through using a Dual-Luciferase Reporter Assay
This protocol is designed to quantify the efficiency of this compound in mediating the read-through of a PTC using a dual-luciferase reporter system.
Materials:
-
Cells of interest (e.g., HEK293)
-
Dual-luciferase reporter plasmid containing a PTC upstream of the firefly luciferase gene and a constitutively expressed Renilla luciferase gene.
-
Transfection reagent
-
Complete cell culture medium
-
This compound solution (sterile, cell culture grade)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 100, 250, 500, 1000 µg/mL). Include a vehicle-only control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay:
-
Transfer 20 µL of cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.[8]
-
-
Data Analysis: Calculate the read-through efficiency by normalizing the firefly luciferase activity to the Renilla luciferase activity. Compare the ratios of treated samples to the vehicle control.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5, 1, 2, 4, 8, 16 mg/mL) for the desired duration (e.g., 24, 48, or 72 hours).[1] Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Apoptosis Detection using Annexin V Staining
This protocol identifies and quantifies apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Western Blot Analysis for Protein Restoration and Signaling Pathway Activation
This protocol is used to detect the expression of full-length protein restored by PTC read-through or to assess the activation of specific signaling proteins.
Materials:
-
Cells of interest
-
This compound solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein, p-p38, p38, p-Akt, Akt, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
This compound and the p38 MAPK Signaling Pathway
In B16F10 melanoma cells, this compound has been shown to induce melanin synthesis by upregulating the phosphorylation of p38 MAPK.[6][10] This leads to increased expression of MITF, a key transcription factor in melanogenesis, and subsequent upregulation of tyrosinase, TRP-1, and TRP-2.[6] Interestingly, this compound did not appear to affect the ERK, JNK, or Akt signaling pathways in this cell model.[6]
Caption: this compound-induced p38 MAPK signaling pathway in melanogenesis.
Experimental Workflow for PTC Read-through Analysis
The following diagram illustrates a typical workflow for investigating the potential of this compound to induce read-through of a premature termination codon.
Caption: Workflow for assessing this compound-mediated PTC read-through.
Logical Relationship for Interpreting Experimental Outcomes
This diagram outlines the logical flow for interpreting the results from the experimental workflow.
Caption: Decision tree for evaluating this compound's therapeutic potential.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Suppression of Nonsense Mutations As A Therapeutic Approach To Treat Genetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsense mutation suppression is enhanced by targeting different stages of the protein synthesis process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A reporter system for translational readthrough of stop codons in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tobramycin Promotes Melanogenesis by Upregulating p38 MAPK Protein Phosphorylation in B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Preparation of Tobramycin A Solution for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tobramycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is widely used in research and clinical settings to treat infections caused by Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2] Tobramycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[3][4] This document provides detailed protocols for the preparation, storage, and use of Tobramycin A solutions in a laboratory setting.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | Freely soluble[1] | Room Temperature | Solubility reported as 94 mg/mL at 25°C[5][6] and ≥ 100 mg/mL.[7] |
| Ethanol | Insoluble[6] | Room Temperature | |
| DMSO | Insoluble[6][8] | Room Temperature | |
| Methanol | Soluble[5] | Room Temperature |
Table 2: Stability of this compound Solutions
| Storage Condition | Concentration | Solvent/Diluent | Stability Period |
| Room Temperature (up to 25°C/77°F) | Not specified | Reconstituted from powder | Up to 24 hours[9] |
| Room Temperature (up to 25°C/77°F) | Not specified | Commercial inhalation solution | Up to 28 days[10] |
| Refrigerated (2°C to 8°C / 36°F to 46°F) | Not specified | Reconstituted from powder | Up to 96 hours[9] |
| Refrigerated (4°C) | 40 mg/mL | From reconstituted vial | No significant change after 2 months[11] |
| Refrigerated (4°C) | 80 mg/mL | 0.45% Sodium Chloride | Up to 195 days[12] |
| -20°C | Stock Solution | Water or appropriate buffer | Up to 1 year[7] |
| -80°C | Stock Solution | Water or appropriate buffer | Up to 2 years[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Analytical balance and weigh paper
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh out 100 mg of this compound.
-
Dissolving: Transfer the weighed this compound powder into a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Mixing: Vortex the solution until the this compound powder is completely dissolved. The solution should be clear and colorless.[12]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.[7]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[7] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the stock solution to a desired working concentration for use in experiments.
Materials:
-
10 mg/mL this compound stock solution (from Protocol 1)
-
Sterile appropriate solvent or cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired working concentration. For example, to prepare 1 mL of a 100 µg/mL working solution, you would need 10 µL of the 10 mg/mL stock solution.
-
Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of sterile solvent or cell culture medium. For the example above, add 10 µL of the stock solution to 990 µL of the desired diluent.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Use: Use the freshly prepared working solution immediately for your experiments.
Visualizations
Signaling Pathway of Tobramycin's Mechanism of Action
Tobramycin, like other aminoglycoside antibiotics, primarily functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, which leads to the misreading of mRNA and the production of non-functional proteins, ultimately resulting in bacterial cell death.[2][3][4][13]
Caption: Mechanism of action of Tobramycin.
Experimental Workflow for Tobramycin Solution Preparation and Use
The following diagram illustrates the general workflow for preparing and using this compound solutions in a laboratory setting.
Caption: Workflow for Tobramycin solution preparation.
Logical Relationship of Tobramycin Solution Properties
This diagram shows the relationship between the physical and chemical properties of Tobramycin and its preparation and storage.
Caption: Properties of Tobramycin solutions.
References
- 1. toku-e.com [toku-e.com]
- 2. Tobramycin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tobramycin Sulfate? [synapse.patsnap.com]
- 4. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 5. You are being redirected... [bio-world.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. globalrph.com [globalrph.com]
- 10. kitabis.com [kitabis.com]
- 11. publications.ashp.org [publications.ashp.org]
- 12. cjhp-online.ca [cjhp-online.ca]
- 13. youtube.com [youtube.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Tobramycin A in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tobramycin is an aminoglycoside antibiotic effective against a wide range of Gram-negative bacteria. It functions by inhibiting protein synthesis, leading to bacterial cell death[1][2]. Therapeutic drug monitoring and pharmacokinetic studies of tobramycin are crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. However, quantitative analysis of tobramycin presents challenges due to its high polarity and lack of a significant UV-absorbing chromophore, which complicates separation by traditional reversed-phase chromatography and detection by UV spectrophotometry[2][3][4].
This application note details a sensitive, specific, and robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Tobramycin A in biological matrices. The protocol employs a simple protein precipitation step, enhanced by trichloroacetic acid for improved signal intensity, followed by rapid chromatographic separation and detection by Multiple Reaction Monitoring (MRM).
Principle
The method is based on the principle of reversed-phase chromatography coupled with tandem mass spectrometry. Samples are first prepared using a protein precipitation technique with trichloroacetic acid (TCA), which not only removes proteins but has also been shown to enhance the MS signal for tobramycin[1][2]. A deuterated internal standard (Tobramycin-d5) is added to correct for matrix effects and variations in sample processing. The prepared sample is then injected into an LC system where this compound is separated from other matrix components on a Pentafluorophenyl (PFP) column, which provides suitable retention for polar compounds[1][2]. The analyte is then ionized using positive ion electrospray ionization (ESI+) and detected by a tandem mass spectrometer operating in MRM mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard[1][2].
Experimental Protocols
Materials and Reagents
-
Standards and Chemicals:
-
Equipment:
-
LC-MS/MS System (e.g., Sciex API5000 or equivalent)[1]
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge capable of >15,000 x g
-
Calibrated Pipettes
-
1.5 mL microcentrifuge tubes and glass autosampler vials
-
Preparation of Solutions
-
Tobramycin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in LC-MS grade water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tobramycin-d5 in LC-MS grade water.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solutions in the appropriate blank matrix (e.g., plasma, M9 medium, artificial tears). A typical calibration curve concentration range is 50–25,000 ng/mL.[1][2]
-
IS Working Solution (5 µg/mL): Dilute the IS stock solution with LC-MS grade water.[1][2]
-
TCA Solution (2.5% w/v): Dissolve 2.5 g of TCA in water and bring the final volume to 100 mL.
Sample Preparation Protocol
This protocol is adapted from a method demonstrated to be effective for M9 media and can be adapted for other biological fluids like plasma or serum.[1][2]
-
Pipette 25 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 5 µg/mL IS working solution (Tobramycin-d5).
-
Add 200 µL of 2.5% TCA solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 15,000-20,000 x g for 5-10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a glass autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.[1][5]
LC-MS/MS System and Conditions
The following conditions are a robust starting point for method development.
Liquid Chromatography (LC) Parameters
| Parameter | Value |
| LC System | UFLC or equivalent |
| Column | Pursuit PFP (Pentafluorophenyl), 2.0 x 50 mm, 3 µm[1][5] |
| Column Temperature | 40 °C[6] |
| Mobile Phase A | Water with 20 mM Ammonium Formate and 0.14% Trifluoroacetic Acid (TFA)[1][5] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[1][5] |
| Flow Rate | 0.4 mL/min[1][5] |
| Injection Volume | 5 µL[1][5] |
| Run Time | Approximately 3-6 minutes[1][4] |
LC Gradient Program
The use of a gradient is essential for separating the polar analyte from the injection front and eluting it with a good peak shape.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.1 | 95% | 5% |
| 0.1 - 1.5 | 95% → 80% | 5% → 20% |
| 1.5 - 1.51 | 80% → 20% | 20% → 80% |
| 1.51 - 2.0 | 20% | 80% |
| 2.0 - 2.01 | 20% → 95% | 80% → 5% |
| 2.01 - 3.0 | 95% | 5% |
| Table 1: Example Liquid Chromatography Gradient Program.[1][5] |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API5000) |
| Ionization Source | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V[1] |
| Source Temperature | 500 °C[1] |
| Curtain Gas (CUR) | 40 psi[1] |
| Collision Gas (CAD) | 12 psi[1] |
| Nebulizer Gas (GS1) | 50 psi[1] |
| Heater Gas (GS2) | 60 psi[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Compound-Dependent Parameters
The following MRM transitions are recommended for high selectivity and sensitivity.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Cell Exit Potential (CXP) (V) |
| This compound | 468.2 | 324.1 | 121 | 21 | 26 |
| Tobramycin-d5 (IS) | 473.3 | 327.2 | 121 | 21 | 26 |
| Table 2: Optimized Mass Spectrometry MRM parameters. These values are based on published data and should be optimized for the specific instrument in use.[1][2] |
Data Presentation and Method Performance
The method performance should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters are summarized below.
Method Validation Summary
| Parameter | Typical Performance |
| Linearity Range | 50 - 25,000 ng/mL (r² > 0.99)[1][2] |
| LLOQ | 50 ng/mL[1][5] |
| Intra-day Precision | < 15% RSD |
| Inter-day Precision | < 15% RSD |
| Accuracy | 85-115% of nominal concentration (80-120% at LLOQ)[7] |
| Retention Time | ~0.84 min (under conditions specified)[1] |
| Table 3: Summary of typical method validation results for this compound analysis. |
Visualizations
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below.
LC-MS/MS System Logic
The logical relationship between the components of the LC-MS/MS system is shown below.
The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantification of this compound in various biological samples. The use of a PFP column for improved retention of the polar analyte, coupled with a simple and effective sample preparation step using TCA, allows for high-throughput analysis suitable for pharmacokinetic studies, therapeutic drug monitoring, and quality control applications in drug development. The high selectivity of MRM detection minimizes interference from complex biological matrices, ensuring accurate and precise results.
References
- 1. Determination of Tobramycin in M9 Medium by LC-MS/MS: Signal Enhancement by Trichloroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Tobramycin analyzed with LCMS - AppNote [mtc-usa.com]
- 4. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tobramycin A for Bacterial Growth Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments to determine the optimal concentration of Tobramycin A for bacterial growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tobramycin?
Tobramycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit of the bacteria, which leads to the misreading of mRNA.[1][2] This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.[1][2] Tobramycin's entry into bacterial cells is an active process, which is why it is particularly effective against aerobic gram-negative bacteria.[1]
Q2: What are the typical therapeutic concentrations for Tobramycin?
Therapeutic serum levels for Tobramycin are generally considered to be in the range of 4 to 6 mcg/mL.[3] However, the optimal concentration is dependent on the specific bacterial strain and the site of infection. For serious infections, peak serum concentrations of 6-8 mcg/mL are often targeted, while for life-threatening infections, this may be increased to 8-10 mcg/mL.[4]
Q3: What are some common bacterial resistance mechanisms to Tobramycin?
Bacteria can develop resistance to Tobramycin through several mechanisms. One common method is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which can inactivate the drug.[1] Other mechanisms include alterations in the bacterial cell membrane that decrease permeability to the antibiotic and mutations in the ribosomal target site.[5]
Q4: Can Tobramycin be used in combination with other antibiotics?
Yes, Tobramycin is often used in combination with other antibiotics, such as beta-lactams, to enhance its effectiveness, particularly in treating severe infections.[2] This synergistic effect can help to overcome resistance and broaden the spectrum of activity.
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) results for Tobramycin.
-
Possible Cause 1: Inconsistent Inoculum Density. The density of the bacterial inoculum is a critical factor in MIC testing. A heavier inoculum can lead to falsely high MIC values, while a lighter inoculum can result in falsely low values.
-
Solution: Always standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1 to 2 x 10^8 colony-forming units (CFU)/mL for Escherichia coli.[6] Visually compare the inoculum turbidity against the standard with a white background and contrasting black lines.[6]
-
-
Possible Cause 2: Variation in Cation Concentration of the Media. The concentration of divalent cations, such as calcium (Ca++) and magnesium (Mg++), in the Mueller-Hinton broth can significantly affect the activity of aminoglycosides like Tobramycin against certain bacteria, particularly Pseudomonas aeruginosa.
-
Solution: Use cation-adjusted Mueller-Hinton broth (CAMHB) to ensure consistent and accurate MIC results. The Clinical and Laboratory Standards Institute (CLSI) provides recommendations for the appropriate concentrations of these cations. Supplementing the broth to contain 5 mg of calcium and 2.5 mg of magnesium per dl can impact MICs.[7]
-
-
Possible Cause 3: Improper Preparation of Tobramycin Stock Solution. Errors in weighing the antibiotic powder, calculating the concentration, or improper storage can lead to inaccurate final concentrations in the assay.
-
Solution: Accurately weigh a reference-grade Tobramycin standard. Note the purity of the antibiotic powder when preparing the stock solution (e.g., 577 ug/mg solid for gentamicin is an example of noting purity).[4] Dissolve the antibiotic in the appropriate solvent and dilute it in the test medium to twice the highest desired concentration for the assay.[4] Store stock solutions at the recommended temperature, typically -20°C or colder, in small aliquots to avoid repeated freeze-thaw cycles.
-
Problem 2: Difficulty in Determining the Minimum Bactericidal Concentration (MBC).
-
Possible Cause 1: Antibiotic Carryover. When subculturing from the MIC wells to determine the MBC, residual Tobramycin can be transferred to the agar plate, inhibiting the growth of viable bacteria and leading to a falsely low MBC.
-
Solution: To minimize carryover, use a small, calibrated loop to transfer a standardized volume (e.g., 10 µL) from the MIC wells to the agar plates. Some protocols suggest a dilution step in saline or broth before plating.
-
-
Possible Cause 2: Incomplete Killing (Phenotypic Tolerance). Some bacteria may be inhibited by the antibiotic but not killed, a phenomenon known as tolerance. This can make it difficult to determine a true MBC.
-
Solution: Ensure a sufficient incubation time for the MBC plates (typically 24 hours). If results are still ambiguous, consider extending the incubation to 48 hours. Also, consider performing time-kill curve studies to get a more dynamic view of the bactericidal activity.
-
Problem 3: Observing "Skipped Wells" or Inconsistent Growth in the Microtiter Plate.
-
Possible Cause 1: Contamination. Contamination of the bacterial culture, media, or the microtiter plate can lead to erratic growth patterns.
-
Solution: Maintain strict aseptic technique throughout the entire procedure. Always include a sterility control well (medium only) to check for contamination.[8]
-
-
Possible Cause 2: Inadequate Mixing or Inoculation. Failure to properly mix the inoculum or inaccurate pipetting can result in wells with no or very few bacteria.
-
Solution: Ensure the standardized inoculum is thoroughly mixed before dispensing it into the wells. Use a calibrated multichannel pipette for accurate and consistent inoculation of the microtiter plate.
-
Problem 4: Interpretation of Trailing Endpoints.
-
Description: Trailing is the phenomenon of reduced but persistent bacterial growth in wells containing antibiotic concentrations above the MIC. This can make it difficult to determine the true MIC visually.
-
Solution: According to the Clinical and Laboratory Standards Institute (CLSI), the MIC should be read as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye. For trailing endpoints, it is often recommended to read the endpoint at the concentration where there is a significant reduction in growth (e.g., ~80% reduction) compared to the growth control. Some studies suggest that for certain organisms, reading the MIC at 24 hours instead of 48 hours may be more appropriate to avoid issues with trailing.[9][10]
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Tobramycin for Various Bacterial Strains
| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | CLSI Breakpoint (Susceptible) |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 | 1.0 | ≤ 2 µg/mL |
| Escherichia coli | ATCC 25922 | 0.5 | 2.0 | ≤ 2 µg/mL |
| Staphylococcus aureus | ATCC 29213 | 0.25 | 1.0 | ≤ 2 µg/mL |
| Klebsiella pneumoniae | Clinical Isolates | 0.5 | 4.0 | ≤ 2 µg/mL |
| Enterobacter cloacae | Clinical Isolates | 0.5 | 4.0 | ≤ 2 µg/mL |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. CLSI breakpoints are subject to change; refer to the latest CLSI M100 document for current interpretive criteria.[11][12]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Tobramycin Stock Solution: a. Weigh a precise amount of Tobramycin reference standard powder. b. Dissolve the powder in a sterile, solvent recommended by the manufacturer (typically sterile distilled water) to create a high-concentration stock solution (e.g., 1280 µg/mL). c. Sterilize the stock solution by filtration through a 0.22 µm filter. d. Store the stock solution in small aliquots at -20°C or below.
2. Preparation of the Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or Mueller-Hinton broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[6] d. Dilute this standardized suspension in Mueller-Hinton broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Preparation of the Microtiter Plate: a. Aseptically add 100 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate. b. Add 100 µL of the Tobramycin stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. d. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).[4]
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of Tobramycin that completely inhibits visible growth.[13]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
1. Perform the MIC Assay: a. Follow the complete broth microdilution MIC protocol as described above.
2. Subculturing: a. After determining the MIC, select the wells corresponding to the MIC and at least two to three higher concentrations showing no visible growth. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, transfer a standardized volume (e.g., 10 µL) from each well to a separate, appropriately labeled agar plate (e.g., Tryptic Soy Agar). d. Spread the inoculum evenly over the surface of the agar.
3. Incubation: a. Incubate the agar plates at 35 ± 2°C for 18-24 hours.
4. Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Tobramycin's Mechanism of Action.
References
- 1. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. jmilabs.com [jmilabs.com]
- 13. idexx.dk [idexx.dk]
Technical Support Center: Overcoming Tobramycin Solubility Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tobramycin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Tobramycin and its common salt, Tobramycin Sulfate?
A: Tobramycin is available as a base and as a sulfate salt. Tobramycin Sulfate is generally preferred for research applications due to its higher water solubility. Tobramycin base is described as freely soluble in water, while Tobramycin Sulfate is also freely soluble in aqueous solutions[1][2].
Q2: I'm observing precipitation or incomplete dissolution of Tobramycin in my buffer. What are the common causes?
A: Several factors can contribute to Tobramycin solubility issues:
-
pH of the solution: Tobramycin's solubility is pH-dependent. Aqueous solutions of Tobramycin typically have a pH between 9 and 11[3]. Adjusting the pH outside of its optimal range can lead to precipitation.
-
Buffer composition: Certain buffer components can interact with Tobramycin and reduce its solubility. For example, a high concentration of borate buffer has been shown to increase the degradation rate of Tobramycin[4].
-
Temperature: While specific data is limited, temperature can influence the solubility of most compounds. Preparing solutions at room temperature is a common practice.
-
Concentration: Exceeding the solubility limit of Tobramycin in a specific buffer will result in incomplete dissolution.
Q3: What is the recommended solvent for preparing a stock solution of Tobramycin?
A: For most applications, sterile, deionized water is the recommended solvent for preparing Tobramycin stock solutions. Tobramycin Sulfate is freely soluble in water[1][5]. For specific experimental buffers like PBS (pH 7.2), the solubility of Tobramycin is approximately 10 mg/mL[6].
Q4: How should I store my Tobramycin solutions?
A: Aqueous solutions of Tobramycin are not recommended to be stored for more than one day[6]. For longer-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C. Reconstituted solutions of Tobramycin Sulfate can be kept in a refrigerator and used within 96 hours, or if kept at room temperature, should be used within 24 hours[7].
Q5: Can I use co-solvents to improve the solubility of Tobramycin?
A: While Tobramycin is highly water-soluble, in specific formulation studies, co-solvents and surfactants have been explored. For instance, the use of a surfactant (AOT) has been investigated to increase the loading of Tobramycin within PLGA nanoparticles by increasing its lipophilicity[8]. However, for routine laboratory use in aqueous buffers, co-solvents are generally not necessary and may interfere with downstream experiments.
Troubleshooting Guides
Issue 1: Precipitate forms after adding Tobramycin to a buffer.
| Possible Cause | Troubleshooting Step |
| pH is not optimal. | Check the pH of your final solution. Tobramycin is more stable in a slightly acidic to neutral pH range for formulation purposes, though its aqueous solutions are naturally alkaline[3][9]. Adjust the pH of your buffer before adding Tobramycin. A patent for a Tobramycin eye drop formulation describes adjusting the pH to 3-4 with sulfuric acid and then back to 5-6 with sodium hydroxide[10]. |
| Buffer incompatibility. | If possible, try dissolving Tobramycin in a different buffer system. Phosphate-buffered saline (PBS) is a commonly used buffer. If you must use a specific buffer, consider preparing a more concentrated stock solution of Tobramycin in water and then diluting it into your final buffer. |
| Concentration exceeds solubility limit. | Refer to the solubility data table below. Ensure you are not trying to dissolve Tobramycin at a concentration higher than its solubility limit in your chosen solvent. |
Issue 2: The Tobramycin solution appears cloudy or hazy.
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution. | Ensure the solution is mixed thoroughly. Gentle warming (to room temperature if stored cold) and vortexing can aid dissolution. |
| Particulate matter from the solid. | Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles. |
| Degradation of Tobramycin. | A yellowish discoloration can be a sign of Tobramycin degradation, particularly at neutral pH where oxidation is the major degradation pathway[4][9]. Prepare fresh solutions and avoid prolonged storage at room temperature. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Temperature |
| Tobramycin | Water | 94 mg/mL[11] | 25°C |
| Tobramycin | PBS (pH 7.2) | ~10 mg/mL[6] | Not Specified |
| Tobramycin Sulfate | Water | Freely Soluble[1][5] | Not Specified |
| Tobramycin Sulfate | Water | 100 mg/mL[12] | 25°C |
| Tobramycin Sulfate | Methanol | Slightly Soluble[5] | Not Specified |
| Tobramycin Sulfate | Ethanol | <1 mg/mL[11] | 25°C |
| Tobramycin Sulfate | DMSO | Insoluble[12] | 25°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Tobramycin Stock Solution in Water
-
Materials:
-
Tobramycin Sulfate powder
-
Sterile, deionized water
-
Sterile conical tube
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh the desired amount of Tobramycin Sulfate powder in a sterile conical tube.
-
Add the appropriate volume of sterile, deionized water to achieve a final concentration of 10 mg/mL.
-
Vortex the tube until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
Protocol 2: pH Adjustment for Enhanced Stability in Custom Buffers
-
Materials:
-
Tobramycin Sulfate powder
-
Custom aqueous buffer
-
Dilute solutions of HCl or H₂SO₄ and NaOH
-
Calibrated pH meter
-
-
Procedure:
-
Prepare your custom aqueous buffer.
-
Measure the initial pH of the buffer.
-
If necessary, adjust the pH of the buffer to a range of 6.0-7.0 for improved stability, as extreme pH values can lead to hydrolysis[9]. Use dilute acid or base for this adjustment.
-
Once the buffer pH is stabilized, add the Tobramycin Sulfate powder to the desired final concentration.
-
Mix thoroughly until completely dissolved.
-
Verify the final pH of the Tobramycin solution.
-
Visualizations
Caption: Troubleshooting workflow for Tobramycin solubility issues.
Caption: Simplified signaling pathway of Tobramycin's antibacterial action.
References
- 1. toku-e.com [toku-e.com]
- 2. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effect Of Different Excipients In Tobramycin Sulfate Watery Solutions Degradation Rate | IOVS | ARVO Journals [iovs.arvojournals.org]
- 5. Tobramycin Sulfate BP EP USP CAS 79645-27-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. globalrph.com [globalrph.com]
- 8. Formulation of Antimicrobial Tobramycin Loaded PLGA Nanoparticles via Complexation with AOT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. CN1164392A - Method for preparing compound tobramycin suspension for eye - Google Patents [patents.google.com]
- 11. You are being redirected... [bio-world.com]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Stability and Storage of Tobramycin A
This guide provides researchers, scientists, and drug development professionals with essential information on preventing the degradation of Tobramycin A during storage. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: To ensure maximum stability, this compound solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[1] If refrigeration is not available, solutions can be stored at room temperature (up to 25°C or 77°F) for a maximum of 28 days.[1] Reconstituted powder for injection should be used within 24 hours if kept at room temperature, or within 96 hours if refrigerated.[2]
Q2: What are the primary degradation pathways for this compound?
A2: this compound degradation is primarily driven by two mechanisms: hydrolysis and oxidation.[3][4]
-
Hydrolysis: This occurs under both acidic and basic conditions. Acidic hydrolysis can yield kanosamine and nebramine, while basic hydrolysis can produce deoxystreptamine and nebramine.[3][5]
-
Oxidation: This is the predominant degradation mechanism in aqueous solutions at or near neutral pH.[3][4][5]
Q3: My Tobramycin solution has turned slightly yellow. Is it still usable?
A3: A slight yellowing of the solution can occur over time, especially if stored at room temperature, and this color change does not necessarily indicate a loss of potency.[1] However, if the solution becomes cloudy or contains visible particles, it should be discarded.[1]
Q4: Can I pre-mix this compound with other drugs, such as penicillins?
A4: It is generally not recommended to pre-mix this compound with other drugs, particularly beta-lactam antibiotics like penicillins (e.g., ampicillin, carbenicillin) or cephalosporins, as this can lead to significant degradation of Tobramycin.[2][6] If co-administration is necessary, they should be administered separately.[2]
Q5: Which excipients should be avoided in this compound formulations?
A5: Certain excipients can accelerate the degradation of this compound. For instance, a significant increase in degradation has been observed in the presence of borate buffers (at concentrations >0.5%), sodium chloride, and polysorbate 80.[4] While edetate disodium is a chelating agent intended to reduce oxidation, it has been shown to increase Tobramycin degradation.[4]
Q6: Are there any excipients that can enhance the stability of this compound?
A6: Yes, certain excipients have been shown to reduce the degradation of this compound. These include glycerin, cyclodextrins, and the antioxidant sodium sulfite.[4]
Quantitative Stability Data
The stability of this compound is highly dependent on its storage conditions and the presence of other substances. The table below summarizes the time it takes for 10% of the drug to degrade (t90) under various conditions.
| Matrix | Additional Components | Temperature | t90 (Time to 10% Degradation) |
| Aqueous Solution (pH 7) | None | 80°C | 70 hours[3][5] |
| Human Serum | None (Control) | 0°C | > 48 hours[6] |
| Human Serum | None (Control) | 23°C | > 48 hours[6] |
| Human Serum | None (Control) | 37°C | > 48 hours[6] |
| Human Serum | Ampicillin (200 µg/mL) | 0°C | 19 hours[6] |
| Human Serum | Ampicillin (200 µg/mL) | 23°C | 16.5 hours[6] |
| Human Serum | Carbenicillin (200 µg/mL) | 0°C | 36 hours[6] |
| Human Serum | Carbenicillin (200 µg/mL) | 23°C | 10 hours[6] |
| Human Serum | Penicillin G (200 µg/mL) | 0°C | 48 hours[6] |
| Human Serum | Penicillin G (200 µg/mL) | 37°C | 16 hours[6] |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid loss of this compound potency in my samples.
-
Possible Cause 1: Improper Storage Temperature. Storing solutions at room temperature or higher for extended periods will accelerate degradation.[1][7]
-
Solution: Always store stock solutions and diluted samples at 2°C to 8°C. For long-term storage, consider freezing at –40°C in polypropylene vials to prevent adsorption to glass surfaces.[8]
-
-
Possible Cause 2: Incompatible Excipients or Buffers. Your formulation may contain excipients that promote degradation, such as borate buffers or sodium chloride.[4]
-
Solution: Review your formulation. If possible, replace destabilizing excipients. Consider using stabilizing agents like glycerin or sodium sulfite.[4]
-
-
Possible Cause 3: Co-formulation with Incompatible Drugs. Mixing this compound with beta-lactam antibiotics is a common cause of inactivation.[6]
-
Solution: Avoid pre-mixing this compound with other drugs. Administer separately.[2]
-
Issue 2: Appearance of unknown peaks in my chromatogram during stability analysis.
-
Possible Cause 1: Degradation Products. The unknown peaks are likely degradation products of this compound. Common degradants include nebramine, neamine, and kanamycin B.[8][9][10]
-
Possible Cause 2: Impurities from Synthesis. Some peaks may be impurities from the initial manufacturing process rather than degradation products.[8][9]
-
Solution: Analyze a sample of the new, un-stored batch of this compound to establish a baseline impurity profile. Compare this to the chromatograms of your stored samples.
-
Visual Guides
The following diagrams illustrate the degradation pathways of this compound and a logical workflow for troubleshooting stability issues.
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol: Stability-Indicating Analysis of this compound by HPAE-PAD
This protocol describes a High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) method for quantifying this compound and its impurities, which is effective as a stability-indicating assay.[8][9][11]
1. Materials and Equipment:
-
HPLC system equipped with a pulsed amperometric detector and a gold working electrode.
-
Anion-exchange column (e.g., CarboPac™ PA1, 4 x 250 mm).
-
Reagent-free eluent generation system or manually prepared sodium hydroxide eluent.
-
Polypropylene autosampler vials.[8]
-
This compound reference standard and samples.
-
Deionized water (18.2 MΩ·cm).
2. Chromatographic Conditions:
-
Column: CarboPac PA1 Analytical (4 x 250 mm) with a CarboPac PA1 Guard (4 x 50 mm)[8]
-
Flow Rate: 0.5 mL/min[8]
-
Column Temperature: 30°C[8]
-
Injection Volume: 20 µL[8]
-
Eluent: Isocratic 2 mM Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[8]
-
Detection: Pulsed Amperometry (PAD) using a carbohydrate waveform.[8]
3. Sample Preparation:
-
Accurately weigh and dissolve this compound powder in deionized water to create a stock solution.
-
Dilute the stock solution gravimetrically with deionized water to the desired concentration for analysis.
-
Crucial Note: this compound can adsorb to glass surfaces at dilute concentrations. To ensure accurate results, use polypropylene labware and injection vials for all sample and standard preparations.[8]
-
Filter samples through a 0.2 µm nylon filter if necessary.
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a series of calibration standards to establish a linear calibration curve.
-
Inject the this compound samples to be analyzed.
-
Integrate the peak area for this compound and any observed impurity/degradant peaks.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The appearance and growth of other peaks over time are indicative of degradation.
References
- 1. kitabis.com [kitabis.com]
- 2. globalrph.com [globalrph.com]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Temperature dependence of the stability of tobramycin mixed with penicillins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving Tobramycin A Stability in Experimental Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Tobramycin A in various experimental media. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in aqueous solutions?
A1: The main factors influencing this compound stability are pH, temperature, and exposure to oxidizing agents. At neutral pH, the primary degradation pathway is oxidation.[1][2] Hydrolysis becomes a more significant degradation pathway at pH extremes (acidic or basic conditions).[1][2] Temperature also plays a crucial role, with higher temperatures accelerating degradation.
Q2: What is the expected shelf-life of a prepared Tobramycin solution?
A2: The shelf-life of a Tobramycin solution depends on the storage conditions and the composition of the solution. For instance, some formulations of Tobramycin eye drops have been found to be stable for up to two years at ambient temperature.[3] For laboratory-prepared stock solutions, it is best practice to store them at -20°C for long-term use (up to 4-6 months) and at 4°C for short-term use (up to 2 weeks).
Q3: Can I autoclave my media after adding Tobramycin?
A3: It is not recommended to autoclave media containing Tobramycin. While some studies suggest Tobramycin can be autoclaved without loss of potency, the high temperatures and potential interactions with other media components can lead to degradation. It is best to filter-sterilize Tobramycin solutions and add them to sterile, cooled media aseptically.
Q4: I've noticed a yellowing of my Tobramycin-containing media. What does this indicate?
A4: A yellowish discoloration in your media may indicate degradation of Tobramycin, particularly through oxidation.[1] This can be more pronounced at ambient temperatures over time. If you observe a color change, it is advisable to prepare a fresh solution.
Q5: Are there any known incompatibilities of Tobramycin with common media components?
A5: Yes, certain ions can affect the activity and stability of Tobramycin. For example, the presence of penicillins can lead to the degradation of Tobramycin in human serum, with the degradation rate being temperature-dependent.[4] It is important to consider potential interactions with other components in your specific experimental medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Tobramycin activity in my experiment. | Degradation due to improper storage. | Prepare fresh Tobramycin stock solutions regularly. Store stock solutions at -20°C in aliquots to avoid repeated freeze-thaw cycles. For working solutions in media, prepare them fresh before each experiment. |
| Incompatibility with other media components. | Review the composition of your experimental medium. If it contains components known to interact with aminoglycosides, consider using a different medium or performing a stability study in your specific medium. | |
| Incorrect pH of the final solution. | Measure the pH of your final Tobramycin-containing medium. Adjust the pH to a neutral range (around 7.0-7.4) if necessary, as extreme pH values can accelerate hydrolysis.[1][2] | |
| Precipitate forms in the Tobramycin solution. | Supersaturation or interaction with buffer salts. | Ensure Tobramycin is fully dissolved in the initial solvent before further dilution. When preparing concentrated stock solutions, consider using sterile water or a simple buffer. Avoid highly concentrated buffers that may lead to salt precipitation. |
| Variability in experimental results. | Inconsistent potency of Tobramycin solutions. | Standardize the preparation and storage of your Tobramycin solutions. Use a validated method, such as HPLC, to confirm the concentration and purity of your stock solutions periodically. |
Quantitative Data on Tobramycin Stability
Table 1: Stability of Tobramycin in Aqueous Solutions under Different Conditions
| Storage Temperature | pH | Medium/Solvent | Stability Data | Reference |
| 80°C | 7 (0.01 M Phosphate Buffer) | Aqueous | t90 = 70 hours | [2] |
| 0°C | Serum | Human Serum | t90 = 36 hours (with carbenicillin) | [4] |
| 23°C | Serum | Human Serum | t90 = 10 hours (with carbenicillin) | [4] |
| 37°C | Serum | Human Serum | t90 = 12 hours (with carbenicillin) | [4] |
| 2-8°C | 5.8-7.4 | Ophthalmic Solution | Stable for over 5 years in some formulations. | [1] |
| 25°C | 5.8-7.4 | Ophthalmic Solution | Stable for over 2 years in some formulations. | [1] |
| 40°C | 5.8-7.4 | Ophthalmic Solution | Stable for 1.75 years in one formulation. | [1] |
t90 refers to the time it takes for 10% of the drug to degrade.
Experimental Protocols
Protocol 1: Preparation of Tobramycin Stock Solution
This protocol describes the preparation of a 10 mg/mL Tobramycin stock solution for general laboratory use.
Materials:
-
Tobramycin sulfate powder
-
Sterile, deionized water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the appropriate amount of Tobramycin sulfate powder in a sterile weighing boat.
-
Transfer the powder to the 50 mL conical tube.
-
Add a small volume of sterile, deionized water to dissolve the powder completely.
-
Once dissolved, bring the final volume to the desired concentration (e.g., for a 10 mg/mL solution in 10 mL, add water up to the 10 mL mark).
-
Gently mix the solution until homogeneous.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into sterile microcentrifuge tubes, creating aliquots of a suitable volume for your experiments (e.g., 1 mL).
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Stability Testing of Tobramycin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for assessing the stability of Tobramycin in a liquid medium using HPLC with pre-column derivatization. This method is adapted from established procedures.[1][5][6][7]
Materials:
-
Tobramycin solution to be tested
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 3.9 mm x 150 mm)
-
Mobile Phase: Acetonitrile and a suitable buffer (e.g., Tris buffer)
-
Derivatization reagent: 2,4-dinitrofluorobenzene (DNFB)
-
Sulfuric acid
-
Tris(hydroxymethyl)aminomethane
-
Acetonitrile
-
Water, HPLC grade
Procedure:
1. Sample Preparation and Derivatization: a. Prepare samples of Tobramycin in the experimental medium of interest at a known concentration. b. At specified time points (e.g., 0, 24, 48, 72 hours) under defined storage conditions (e.g., 4°C, 25°C, 37°C), take an aliquot of the sample. c. Prepare a derivatization reagent solution of 2,4-dinitrofluorobenzene in ethanol. d. Prepare a Tris(hydroxymethyl)aminomethane reagent solution in water. e. In a volumetric flask, mix the Tobramycin sample aliquot with the derivatization reagent and the Tris(hydroxymethyl)aminomethane reagent. f. Heat the mixture in a water bath at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 20-50 minutes) to allow for the derivatization reaction to complete.[5][6][7] g. Cool the solution to room temperature and dilute with acetonitrile.
2. HPLC Analysis: a. Set up the HPLC system with the C18 column. b. Equilibrate the column with the mobile phase (a mixture of acetonitrile and buffer) at a constant flow rate (e.g., 1.0 mL/min). c. Set the UV detector to the appropriate wavelength for detecting the derivatized Tobramycin (e.g., 365 nm).[1] d. Inject a known volume of the derivatized sample onto the column. e. Record the chromatogram and determine the peak area of the derivatized Tobramycin.
3. Data Analysis: a. Prepare a standard curve using known concentrations of derivatized Tobramycin. b. Quantify the concentration of Tobramycin in the samples at each time point by comparing their peak areas to the standard curve. c. Calculate the percentage of Tobramycin remaining at each time point relative to the initial concentration (time 0). d. Plot the percentage of remaining Tobramycin against time to determine the degradation kinetics.
Visualizations
Caption: Key factors influencing this compound degradation.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Temperature dependence of the stability of tobramycin mixed with penicillins in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. uspnf.com [uspnf.com]
- 7. TOBRAMYCIN - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
Technical Support Center: Addressing Tobramycin Inactivation by Bacterial Enzymes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the inactivation of tobramycin by bacterial enzymes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results
-
Question: My MIC values for tobramycin against the same bacterial strain are varying significantly between experiments. What could be the cause?
-
Answer: Inconsistent tobramycin MIC results can stem from several factors. Firstly, ensure the inoculum is standardized correctly, as variations in bacterial density can alter the MIC. The Clinical and Laboratory Standards Institute (CLSI) recommends a starting inoculum of approximately 5 x 10^5 CFU/mL for broth microdilution tests.[1] Secondly, the cation concentration, particularly Mg2+ and Ca2+, in your Mueller-Hinton broth can significantly impact tobramycin activity.[2] High cation concentrations can antagonize the binding of tobramycin to the bacterial outer membrane, leading to falsely elevated MICs. It is crucial to use cation-adjusted Mueller-Hinton broth (CAMHB). Lastly, ensure your tobramycin stock solution is properly stored and has not degraded.
-
Question: I am observing a "trailing" or "phantom growth" effect in my broth microdilution assay, making it difficult to determine the true MIC. How should I interpret these results?
-
Answer: Trailing endpoints, where a small amount of bacterial growth is observed over a range of concentrations, can be challenging. For bactericidal antibiotics like tobramycin, the MIC should be read as the lowest concentration that completely inhibits visible growth.[1] Any faint haziness or single colonies should be disregarded. If you consistently observe trailing, consider extending the incubation period to the full 24 hours to allow for more definitive growth inhibition.
-
Question: My automated susceptibility testing system gives a different tobramycin MIC compared to my manual broth microdilution. Which result should I trust?
-
Answer: Discrepancies between automated systems and the reference broth microdilution method are not uncommon. Automated systems may use different algorithms or incubation times, which can lead to variations. The broth microdilution method, when performed according to CLSI guidelines, is considered the gold standard. If you observe a significant discrepancy, it is advisable to rely on the result from the manual broth microdilution.
Issue 2: Problems with Detecting and Characterizing Aminoglycoside-Modifying Enzymes (AMEs)
-
Question: I suspect my bacterial isolate produces an AME, but my enzymatic assay is not showing any activity. What could be wrong?
-
Answer: Several factors can lead to a lack of detectable AME activity. Ensure your cell lysate is properly prepared and that you have a sufficient concentration of the enzyme. The choice of assay is also critical. A common method is a spectrophotometric assay that couples the production of Coenzyme A (for acetyltransferases) or ADP/ATP (for phosphotransferases and nucleotidyltransferases) to a colorimetric or fluorescent reporter.[3] Check the pH and buffer conditions of your assay, as AMEs have optimal pH ranges for activity. For example, tobramycin adenylyltransferase has an optimal pH of 5.5.[4] Finally, confirm the presence of the AME gene using PCR to ensure you are targeting the correct enzymatic activity.
-
Question: I have identified an AME gene by PCR, but the resistance phenotype of the bacteria does not match the known substrate profile of the enzyme. Why is this?
-
Answer: This discrepancy can arise from several factors. The level of gene expression can vary, and low-level expression may not confer a high level of resistance. Additionally, other resistance mechanisms, such as reduced drug uptake or efflux pumps, may be present and contributing to the overall resistance profile.[5][6] It is also possible that the identified AME has a modified substrate specificity due to mutations. A comprehensive analysis, including quantitative gene expression analysis and measurement of intracellular tobramycin concentrations, may be necessary to fully understand the resistance mechanism.
Issue 3: Challenges in the Analytical Quantification of Tobramycin
-
Question: I am having difficulty developing a reliable HPLC method for tobramycin quantification. What are the common challenges?
-
Answer: Tobramycin presents analytical challenges due to its high polarity and lack of a significant UV chromophore.[7][8] A common approach is to use pre-column derivatization with an agent like o-phthalaldehyde (OPA) to introduce a fluorescent or UV-active group.[9][10] Reversed-phase HPLC can then be used for separation. The mobile phase composition, particularly the pH and ion-pairing reagents, is critical for achieving good peak shape and retention.
-
Question: My HPLC chromatogram shows multiple peaks for my derivatized tobramycin standard. Is this normal?
-
Answer: Yes, it is common to see multiple peaks when derivatizing tobramycin with agents like OPA. This is because tobramycin has multiple primary amine groups that can react with the derivatizing agent, leading to the formation of different isomers.[9] It is important to be consistent with your derivatization procedure to ensure that the ratio of these peaks remains constant for accurate quantification.
Frequently Asked Questions (FAQs)
What are the primary mechanisms of tobramycin inactivation by bacterial enzymes?
The most common mechanism of enzymatic inactivation of tobramycin is through the action of aminoglycoside-modifying enzymes (AMEs). These enzymes covalently modify the tobramycin molecule, preventing it from binding to its ribosomal target.[11] There are three main classes of AMEs that inactivate tobramycin:
-
Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the tobramycin molecule.
-
Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the tobramycin molecule.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group on the tobramycin molecule.
Where are aminoglycoside-modifying enzymes located within the bacterial cell?
The subcellular location of AMEs can be complex and may vary. While some studies have suggested a periplasmic location, others indicate that they are primarily cytosolic. It is thought that in osmotically shocked cells, some of these enzymes may be released, leading to the earlier contradictory findings.[2]
What are other mechanisms of resistance to tobramycin besides enzymatic inactivation?
In addition to enzymatic modification, bacteria can develop resistance to tobramycin through several other mechanisms:[5][6]
-
Target Site Modification: Mutations in the 16S rRNA, the binding site of tobramycin on the bacterial ribosome, can reduce the drug's affinity.
-
Reduced Permeability: Alterations in the bacterial outer membrane, such as changes in porin channels, can limit the uptake of tobramycin into the cell.
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport tobramycin out of the cell, preventing it from reaching its target.
How can I determine which AME is present in my bacterial isolate?
A combination of molecular and biochemical methods is typically used. Polymerase Chain Reaction (PCR) with primers specific for known AME genes is a rapid way to screen for their presence.[12] To confirm the enzymatic activity and determine the substrate profile, you can perform enzymatic assays using cell lysates and a panel of different aminoglycosides. The pattern of resistance to different aminoglycosides can also provide clues to the type of AME present.
Data Presentation
Table 1: Kinetic Parameters of Tobramycin-Inactivating Enzymes
| Enzyme Class | Enzyme Example | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Phosphotransferase (APH) | APH(2'')-Ib | Tobramycin | 1-3 | - | 1-2 x 107 |
| Phosphotransferase (APH) | APH(2'')-IVa | Tobramycin | <1.0 - 3.3 | 0.15 - 1.8 | - |
Note: Data for all enzyme classes is not consistently available in the literature. This table will be updated as more information becomes available.
Experimental Protocols
Protocol 1: Tobramycin Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][13][14]
-
Prepare Tobramycin Stock Solution: Prepare a stock solution of tobramycin at a concentration of 1 mg/mL in sterile deionized water. Filter-sterilize the solution and store it at -20°C.
-
Prepare Tobramycin Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of tobramycin in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL. The concentration range should typically span from 0.125 to 128 µg/mL.
-
Prepare Bacterial Inoculum: From a fresh overnight culture on an appropriate agar plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10^6 CFU/mL.
-
Inoculate Microtiter Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the tobramycin dilutions. This will result in a final inoculum of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL in each well.
-
Controls: Include a growth control well (bacteria in CAMHB without tobramycin) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of tobramycin that completely inhibits visible bacterial growth.
Protocol 2: Quantification of Tobramycin by HPLC with Pre-column Derivatization
This protocol is a general guideline and may require optimization for your specific instrument and application.
-
Reagents and Materials:
-
Tobramycin standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Boric acid
-
Sodium hydroxide
-
C18 HPLC column
-
-
Preparation of OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 1.15 mL of 2-mercaptoethanol and 11.2 mL of 0.04 M boric acid buffer (pH 10.4). This reagent should be prepared fresh daily.
-
Sample Preparation:
-
Standard Curve: Prepare a series of tobramycin standards in sterile water or an appropriate buffer.
-
Experimental Samples: If analyzing tobramycin in bacterial culture, centrifuge the culture to pellet the cells and collect the supernatant. The supernatant may require further cleanup, such as solid-phase extraction, to remove interfering substances.
-
-
Derivatization: Mix 50 µL of the sample (standard or unknown) with 50 µL of the OPA reagent. Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and a buffer (e.g., sodium acetate). The exact gradient will need to be optimized for your column and system.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 455 nm.
-
-
Quantification: Create a standard curve by plotting the peak area of the derivatized tobramycin standards against their known concentrations. Use this curve to determine the concentration of tobramycin in your unknown samples.
Visualizations
Figure 1: Experimental workflow for investigating tobramycin resistance.
Figure 2: Mechanism of tobramycin inactivation by AMEs.
References
- 1. wvdl.wisc.edu [wvdl.wisc.edu]
- 2. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Parallel Evolution of Tobramycin Resistance across Species and Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phmethods.net [phmethods.net]
- 9. agilent.com [agilent.com]
- 10. Quantitation of serum tobramycin concentration using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Tobramycin A Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tobramycin A in in vivo animal studies.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for this compound in different animal models?
Starting doses for in vivo studies with this compound can vary significantly based on the animal model, the indication being studied, and the specific experimental goals. It is always recommended to perform a dose-ranging study to determine the optimal dose for your specific model and experimental conditions. However, the following table summarizes some reported dosage ranges from the literature to guide initial study design.
| Animal Model | Route of Administration | Dosage Range (mg/kg/day) | Dosing Frequency | Reference(s) |
| Mouse | Intravenous (IV), Intramuscular (IM) | 10 - 50 | Once daily to multiple administrations | [1] |
| Oral (gavage) | 10 - 50 (fasted) | Single dose | [1] | |
| Rat | Subcutaneous (SC), Intraperitoneal (IP) | 12 - 60 | Once daily to every 4 hours | [2][3] |
| Rabbit | Intravenous (IV) | 10 | Once daily or divided doses | |
| Guinea Pig | Not specified | Not specified | Not specified |
Note: Oral administration of Tobramycin generally has poor bioavailability due to its hydrophilic nature. However, studies in mice have shown that fasting can significantly increase oral absorption.[1]
2. What are the common routes of administration for this compound in animal studies?
The most common routes of administration for this compound in animal studies are parenteral, including:
-
Intravenous (IV): Provides immediate and complete bioavailability.
-
Intramuscular (IM): Rapidly absorbed.
-
Subcutaneous (SC): Slower absorption compared to IV and IM.
-
Intraperitoneal (IP): Commonly used in rodents.
Oral administration is generally avoided due to poor absorption, unless investigating specific formulations or conditions that may enhance oral bioavailability.[1]
3. What are the primary toxicities associated with this compound and how can they be monitored?
The primary dose-limiting toxicities of this compound are nephrotoxicity (kidney damage) and ototoxicity (hearing and balance impairment).
Monitoring for Nephrotoxicity:
| Parameter | Method | Frequency |
| Serum Creatinine and Blood Urea Nitrogen (BUN) | Blood sample analysis | Baseline and at regular intervals during the study (e.g., weekly) |
| Urine Analysis | Urinalysis for proteinuria, glucosuria, and cellular casts | Periodically throughout the study |
| Histopathology | Microscopic examination of kidney tissue | At the end of the study |
| Inulin Clearance | Measurement of glomerular filtration rate | Can be performed at baseline and end of study for a more detailed assessment |
Monitoring for Ototoxicity:
| Parameter | Method | Frequency |
| Auditory Brainstem Response (ABR) | Electrophysiological testing to assess hearing thresholds | Baseline and at the end of the study |
| Histopathology | Microscopic examination of the cochlea (hair cells) | At the end of the study |
| Behavioral Assessment | Observation for signs of vestibular dysfunction (e.g., circling, head tilt) | Daily |
Studies in rats have shown that less frequent, once-daily dosing regimens may be associated with less nephrotoxicity compared to multiple daily doses of the same total daily amount.[2][3]
4. How can I calculate the Human Equivalent Dose (HED) from my animal study data?
The FDA provides guidance for calculating the Human Equivalent Dose (HED) from animal doses based on body surface area (BSA). The formula is:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(0.33)
A more straightforward method uses Km (body weight to BSA conversion factor) values:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
| Species | Km |
| Mouse | 3 |
| Rat | 6 |
| Rabbit | 12 |
| Dog | 20 |
| Human | 37 |
Troubleshooting Guide
Issue: Unexpected Animal Mortality or Severe Toxicity
Question: I'm observing a high rate of mortality or severe adverse effects (e.g., significant weight loss, lethargy) in my study animals, even at what I thought was a reasonable dose. What could be the cause and what should I do?
Answer:
Unexpected toxicity can arise from several factors. Here's a systematic approach to troubleshooting this issue:
Possible Causes:
-
Dose Miscalculation: Double-check all calculations for dose preparation and administration volume. Ensure the correct stock concentration was used.
-
Animal Health Status: Underlying subclinical infections or stress in the animals can increase their susceptibility to drug toxicity. Ensure animals are sourced from a reputable vendor and are properly acclimated before the study begins.
-
Dehydration: Tobramycin is excreted by the kidneys, and dehydration can exacerbate nephrotoxicity. Ensure animals have free access to water.
-
Dosing Frequency: More frequent dosing can sometimes lead to increased toxicity, even if the total daily dose is the same.[3]
-
Route of Administration: The route of administration can affect the rate of absorption and peak plasma concentrations, influencing toxicity.
Troubleshooting Steps:
-
Immediate Action: Stop dosing the affected cohort immediately. Provide supportive care to the animals if possible.
-
Review Protocols: Carefully review your dosing protocol, including calculations, preparation of the dosing solution, and administration technique.
-
Necropsy: Perform a gross necropsy on deceased animals to look for signs of organ damage, particularly to the kidneys. Consider collecting tissues for histopathology.
-
Pilot Dose-Ranging Study: If you haven't already, conduct a pilot dose-ranging study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model and conditions. Start with a very low dose and gradually escalate in different groups.
-
Monitor Renal Function: In your next study, incorporate regular monitoring of renal function (e.g., serum creatinine, BUN) to detect early signs of nephrotoxicity.
Issue: Lack of Efficacy
Question: My in vitro data showed that this compound is effective against my bacterial strain, but I'm not seeing a significant reduction in bacterial burden in my in vivo model. Why is there a discrepancy and how can I improve my experimental design?
Answer:
A discrepancy between in vitro and in vivo efficacy is a common challenge in antibiotic research. Several factors can contribute to this.[4][5][6]
Possible Causes:
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The dose and dosing schedule may not be achieving sufficient drug concentrations at the site of infection for a long enough duration. The in vivo environment can significantly alter drug distribution and metabolism.
-
Biofilm Formation: Bacteria may form biofilms in vivo, which are notoriously resistant to antibiotics, even if the individual bacteria are susceptible in a planktonic (free-swimming) state.[6]
-
Host Factors: The host's immune status can significantly impact the effectiveness of an antibiotic. In an immunocompromised model, the antibiotic may need to be more potent.
-
In vivo Environment: The physicochemical conditions at the site of infection (e.g., pH, oxygen levels) can differ from the in vitro testing conditions and affect antibiotic activity.[6]
-
Drug Penetration: The antibiotic may not be effectively penetrating the specific tissue where the infection is located.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, conduct a pilot PK study in your animal model to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve). This will help you optimize your dosing regimen to achieve therapeutic concentrations at the site of infection.
-
Dose Escalation: If toxicity is not a concern, consider a dose-escalation study to see if a higher dose improves efficacy.
-
Optimize Dosing Frequency: The timing of your doses can be critical. For concentration-dependent antibiotics like tobramycin, achieving a high Cmax is important.
-
Evaluate the Infection Model: Ensure your infection model is robust and reproducible. Confirm that the bacterial load is consistent at the start of treatment.
-
Consider Combination Therapy: In some cases, combining tobramycin with another antibiotic may be more effective, especially against challenging infections.
Experimental Protocols
1. Dose-Ranging Study for this compound in a Murine Infection Model
This protocol provides a general framework for a dose-ranging study. The specific details will need to be adapted to your particular infection model and experimental goals.
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of effective doses of this compound in a murine infection model.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Appropriate strain of mice (e.g., C57BL/6, BALB/c)
-
Bacterial strain of interest
-
Syringes and needles for administration and bacterial inoculation
-
Equipment for monitoring animal health (e.g., balance for weighing)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e-g., 5-10 mice per group). Include a vehicle control group and at least 3-4 dose level groups of this compound.
-
Dose Selection: Select a range of doses based on literature review or previous experience. A common approach is to use logarithmic or semi-logarithmic dose spacing (e.g., 10, 30, 100 mg/kg).
-
Infection: Inoculate the mice with the bacterial strain of interest using a validated infection model (e.g., intraperitoneal, intravenous, or thigh infection model).
-
Treatment: Administer this compound or vehicle to the respective groups at a predetermined time post-infection. The route of administration should be consistent with the intended clinical use or previous studies.
-
Monitoring:
-
Mortality: Record mortality daily.
-
Clinical Signs: Observe the animals at least twice daily for clinical signs of toxicity or disease progression (e.g., lethargy, ruffled fur, hunched posture).
-
Body Weight: Record body weight daily. Significant weight loss can be an indicator of toxicity.
-
-
Endpoint: The study can be terminated at a predetermined time point (e.g., 7 days post-infection), or when a clear MTD is established.
-
Data Analysis: Analyze the data to determine the MTD, which is the highest dose that does not cause significant toxicity (e.g., less than 10% mortality and less than 15% body weight loss). Also, assess the efficacy of the different doses by comparing survival rates or bacterial burden in target organs between the treated groups and the vehicle control group.
Visualizations
Caption: A generalized workflow for conducting a dose-ranging study in an animal model.
Caption: The bactericidal mechanism of Tobramycin involves cellular entry and disruption of protein synthesis.[5][7]
Caption: The cellular pathway of Tobramycin-induced nephrotoxicity involves uptake, accumulation, and subsequent cellular damage in proximal tubule cells.[8][9]
Caption: The cellular pathway of Tobramycin-induced ototoxicity involves uptake into inner ear hair cells and the induction of apoptosis.
References
- 1. en.ssi.dk [en.ssi.dk]
- 2. saa.rovedar.com [saa.rovedar.com]
- 3. Frontiers | Murine Model for Measuring Effects of Humanized-Dosing of Antibiotics on the Gut Microbiome [frontiersin.org]
- 4. amr-accelerator.eu [amr-accelerator.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Addressing Antibiotic Failure—Beyond Genetically Encoded Antimicrobial Resistance [frontiersin.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. What Is the Impact of Antibiotic Resistance Determinants on the Bacterial Death Rate? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Tobramycin A in Eukaryotic Cells
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of Tobramycin A in your eukaryotic cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound in eukaryotic cells?
A1: The primary off-target effects of this compound in eukaryotic cells are cytotoxicity, ototoxicity (damage to the inner ear), and nephrotoxicity (damage to the kidneys).[1][2] These effects are primarily driven by the induction of mitochondrial dysfunction, leading to an overproduction of reactive oxygen species (ROS), which in turn triggers apoptotic cell death pathways.
Q2: How does this compound induce mitochondrial dysfunction and ROS production?
A2: this compound, an aminoglycoside antibiotic, can bind to the 12S rRNA of the mitochondrial ribosome in eukaryotic cells. This binding can lead to errors in mitochondrial protein synthesis. This disruption of mitochondrial function results in the leakage of electrons from the electron transport chain, leading to the formation of superoxide anions and other reactive oxygen species (ROS). The excessive ROS production overwhelms the cell's antioxidant defenses, causing oxidative stress and damage to cellular components, ultimately leading to apoptosis.
Q3: At what concentrations are the off-target effects of this compound typically observed in vitro?
A3: The concentration of this compound that induces off-target effects can vary significantly depending on the cell type and the duration of exposure. While some studies have reported no significant toxicity in certain eukaryotic cell lines at concentrations up to 500µg/mL, others have observed cytotoxic effects at lower concentrations.[3] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your experiment while minimizing off-target effects.
Q4: Can the off-target effects of this compound be mitigated?
A4: Yes, several strategies can be employed to mitigate the off-target effects of this compound. Co-treatment with antioxidants, such as N-acetylcysteine (NAC), has been shown to reduce Tobramycin-induced ROS production and subsequent cell death.[4][5] Additionally, optimizing the concentration and duration of this compound exposure is critical. Using the lowest effective concentration for the shortest possible time can help minimize toxicity.
Q5: Are there cell lines that are more or less sensitive to this compound?
A5: Yes, cell line-specific sensitivity to this compound is a known phenomenon. For example, kidney-derived cell lines (e.g., HK-2) and inner ear cell lines (e.g., HEI-OC1) are often more susceptible to Tobramycin-induced toxicity due to their specialized functions and potential for drug accumulation. In contrast, some cancer cell lines may exhibit higher resistance. It is essential to characterize the sensitivity of your specific cell line to this compound.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in the MTT assay even at low concentrations of this compound.
-
Possible Cause 1: Cell line hypersensitivity. Your cell line may be particularly sensitive to this compound.
-
Solution: Perform a thorough literature search for data on your specific cell line and this compound. If limited information is available, conduct a pilot experiment with a wide range of concentrations to determine the IC50 value. Consider using a more resistant cell line if your experimental goals allow.
-
-
Possible Cause 2: Assay interference. Components in your culture medium or the this compound solution itself might be interfering with the MTT reagent.
-
Solution: Run a cell-free control with your media and different concentrations of this compound to check for any direct reduction of the MTT reagent. Ensure that the phenol red in your medium is not interfering with the absorbance reading; if so, use phenol red-free medium for the assay.[6]
-
-
Possible Cause 3: Incorrect incubation time. The incubation time with this compound might be too long for your cell type.
-
Solution: Perform a time-course experiment to determine the optimal incubation time that achieves the desired effect without excessive cytotoxicity.
-
Problem 2: Inconsistent or no significant increase in ROS production detected by DCFH-DA assay after this compound treatment.
-
Possible Cause 1: Suboptimal this compound concentration or incubation time. The concentration or duration of treatment may not be sufficient to induce a detectable level of ROS.
-
Solution: Increase the concentration of this compound or extend the incubation time based on your preliminary cytotoxicity data. Include a positive control (e.g., H₂O₂) to ensure the assay is working correctly.
-
-
Possible Cause 2: Rapid ROS detoxification. The cells may be efficiently neutralizing the ROS produced.
-
Solution: Measure ROS at earlier time points after this compound treatment. You can also consider inhibiting cellular antioxidant pathways (e.g., using a glutathione synthesis inhibitor) as a positive control to confirm ROS production.
-
-
Possible Cause 3: DCFH-DA probe issues. The DCFH-DA probe is light-sensitive and can auto-oxidize, leading to high background fluorescence.[1][7]
-
Solution: Protect the DCFH-DA solution from light at all times. Prepare fresh working solutions for each experiment. Run appropriate controls, including unstained cells and cells treated with the vehicle, to accurately determine background fluorescence.
-
Problem 3: No significant change in mitochondrial membrane potential observed with the JC-1 assay.
-
Possible Cause 1: Insufficient mitochondrial stress. The this compound concentration may not be high enough to cause a significant drop in mitochondrial membrane potential.
-
Solution: Increase the this compound concentration or incubation time. Use a known uncoupler of mitochondrial membrane potential, such as CCCP, as a positive control.
-
-
Possible Cause 2: Cell density issues. High cell density can affect the uptake and response to the JC-1 dye.
-
Solution: Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase and not overly confluent at the time of the assay.
-
-
Possible Cause 3: Imaging or detection settings. Incorrect filter sets or settings on the fluorescence microscope or plate reader can lead to inaccurate measurements.
-
Solution: Ensure you are using the correct excitation and emission wavelengths for both the JC-1 monomers (green fluorescence) and aggregates (red fluorescence). Calibrate your instrument settings using the positive and negative controls.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Eukaryotic Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µg/mL) | Exposure Time (h) | Reference |
| BEAS-2B | Human Bronchial Epithelium | Not specified | >500 | Not specified | [8] |
| A549 | Human Lung Carcinoma | Not specified | >500 | Not specified | [8] |
| HEK293T | Human Embryonic Kidney | Not specified | Reduced cytotoxicity compared to derivatives | Not specified | [8] |
| CFBE41o- | Cystic Fibrosis Bronchial Epithelial | Not specified | No toxicity up to 500 | 288 (12 days) | [3] |
| THP-1 | Human Monocytic Cell Line | Not specified | No toxicity up to 500 | 288 (12 days) | [3] |
| Rabbit Reticulocyte Lysate | N/A (in vitro translation) | Luciferase Assay | 81.1 µM | Not specified | [9] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions. It is highly recommended to determine the IC50 for your specific cell line and experimental setup.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
Your eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
DCFH-DA Assay for Intracellular ROS Production
This protocol is for measuring the generation of reactive oxygen species.
Materials:
-
24-well or 96-well cell culture plates
-
Your eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)
-
H₂O₂ (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and controls as described in the MTT assay protocol.
-
DCFH-DA Loading: After the desired treatment time, remove the medium and wash the cells once with warm PBS.
-
Incubation with Probe: Add fresh, serum-free medium containing 5-10 µM DCFH-DA to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA containing medium and wash the cells twice with warm PBS to remove any extracellular probe.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control.
JC-1 Assay for Mitochondrial Membrane Potential
This protocol is for assessing changes in the mitochondrial membrane potential.
Materials:
-
96-well black, clear-bottom cell culture plates
-
Your eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
JC-1 dye solution
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound and controls.
-
JC-1 Staining: After treatment, add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with an appropriate assay buffer to remove the staining solution.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity for both JC-1 aggregates (red fluorescence; excitation ~560 nm, emission ~595 nm) and JC-1 monomers (green fluorescence; excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: Signaling pathway of this compound-induced off-target effects in eukaryotic cells.
Caption: General experimental workflow for assessing this compound's off-target effects.
Caption: A logical guide for troubleshooting high cytotoxicity in this compound experiments.
References
- 1. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. | Semantic Scholar [semanticscholar.org]
- 2. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro approach to study the synergistic effects of tobramycin and clarithromycin against Pseudomonas aeruginosa biofilms using prokaryotic or eukaryotic culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-Acetylcysteine in Combination with Antibiotics on the Biofilms of Three Cystic Fibrosis Pathogens of Emerging Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efficacy of an N-Acetylcysteine–Antibiotic Combination Therapy on Achromobacter xylosoxidans in a Cystic Fibrosis Sputum/Lung Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
troubleshooting poor recovery of Tobramycin A during extraction
Technical Support Center: Tobramycin A Extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of this compound during extraction procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound recovery is very low when using a standard reversed-phase Solid-Phase Extraction (SPE) method. What is the problem?
A1: This is a common issue. Tobramycin is a highly polar aminoglycoside antibiotic, which results in low selectivity and poor recovery on traditional reversed-phase sorbents like C18.[1] Without proper methodology, recovery can be as low as 2%.[1]
Potential Causes & Solutions:
-
Lack of Derivatization: The polarity of Tobramycin prevents strong retention on nonpolar C18 or C8 columns. Derivatizing Tobramycin before SPE is a highly effective strategy. Using an agent like orthophthalaldehyde (OPA) renders the molecule more nonpolar, significantly improving its retention on the SPE sorbent and boosting recovery to as high as 98%.[1]
-
Incorrect SPE Cartridge Type: For underivatized Tobramycin, a cation-exchange SPE cartridge is more appropriate than a reversed-phase one. A carboxypropyl bonded phase (CBA) cartridge, for example, can be used to effectively extract Tobramycin from serum.[2]
-
Improper pH: The pH of the sample and buffers is critical. Tobramycin is a basic compound with multiple amino groups.[3] For reversed-phase SPE of a derivatized sample, a pH of around 8 is used for loading and washing, while for cation-exchange SPE, the pH must be controlled to ensure Tobramycin is charged for binding and then neutralized or displaced for elution.
Q2: What is the optimal pH for handling Tobramycin solutions during extraction?
A2: Tobramycin is most stable in aqueous solutions with a pH range of 9-11.[4] It is stable across a wider pH range (1 to 11) for several weeks at room temperature, but forced degradation studies show it can be degraded under strongly acidic or basic conditions, especially at elevated temperatures.[5][6] For specific extraction steps, the pH must be optimized. For instance, a derivatization reaction with 4-Chloro-3,5-dinitrobenzotrifluoride is performed in a pH 9.0 buffer.[7]
Q3: I am using protein precipitation for sample cleanup. Which solvent is most effective?
A3: For protein precipitation from biological matrices, a mixture of an organic solvent and water is often required due to Tobramycin's high water solubility.[8] A solution of 70% acetonitrile in water has been shown to provide high recovery (over 85%) for Tobramycin while effectively precipitating proteins.[8]
Q4: Can I use Liquid-Liquid Extraction (LLE) for this compound?
A4: Yes, LLE can be used, but it may not be suitable for all sample types due to the differing characteristics of co-extracts.[8] However, simple LLE procedures have been developed that achieve high extraction efficiency, with values reported to be over 80.2% from drainage tissue fluid.[9] Optimization of the organic solvent is key; various solvents like ethyl acetate, chloroform, diethyl ether, and dichloromethane have been evaluated to maximize extraction ratios.[9]
Q5: My sample matrix is very complex (e.g., soil, fermentation broth). How can I minimize interference?
A5: Complex matrices often contain high salt content or other components that can interfere with the assay, for example by shortening retention times and causing peak broadening in chromatography.[6] A robust sample cleanup protocol is essential. For soil samples, a combination of ultrasonic-assisted extraction with an acetone/water mixture followed by cleanup with a C18 SPE cartridge has proven effective.[7] For fermentation broths, which are also complex matrices with high salt content, ion-exchange chromatography is a key purification step during manufacturing.[6]
Data on this compound Extraction Recovery
The following table summarizes reported recovery efficiencies for this compound using various extraction techniques and matrices.
| Extraction Method | Matrix | Key Parameters | Average Recovery (%) | Reference |
| Protein Precipitation | Ocular Biofluids | 70% Acetonitrile in water | >85% | [8] |
| Liquid-Liquid Extraction | Drainage Tissue Fluid | Optimized organic solvent | >80.2% | [9] |
| SPE (Reversed-Phase C18) | Serum | Pre-SPE Derivatization with OPA | 98% | [1] |
| SPE (Reversed-Phase C18) | Serum | Post-SPE Derivatization with OPA | 2% | [1] |
| SPE (Reversed-Phase Octyl) | Serum | Derivatization with TNBS | 94 - 99% | [10] |
| SPE (Carboxypropyl) | Serum | Underivatized | 68 - 98% | [2] |
| Ultrasonic + SPE (C18) | Soil | Acetone/water extraction, derivatization | 78 - 91% | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation for Biological Fluids
This protocol is adapted from a method for extracting Tobramycin from ocular biofluids.[8]
-
Reagent Preparation: Prepare a protein precipitation solution of 70% acetonitrile in deionized water.
-
Sample Preparation: To 100 µL of your biological sample (e.g., plasma, serum), add 200 µL of the 70% acetonitrile solution.
-
Precipitation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.
-
Analysis: The supernatant can now be directly injected for LC-MS/MS analysis or undergo further processing if needed.
Protocol 2: Solid-Phase Extraction (SPE) with Pre-Column Derivatization
This protocol is based on a high-recovery method for extracting Tobramycin from serum.[1]
-
Reagent Preparation:
-
OPA Reagent: Prepare a solution of 5 mg/mL orthophthalaldehyde (OPA) and 1% (v/v) 2-mercaptoethanol in 0.4 M borate buffer (pH 10.4).
-
Deproteination Agent: Prepare a 10% (w/v) solution of sulfosalicylic acid.
-
-
Sample Deproteination:
-
Add the 10% sulfosalicylic acid solution to the serum sample.
-
Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
-
Derivatization: Mix the supernatant from the previous step with the OPA reagent in a 1:1 volume ratio.
-
SPE Cartridge Conditioning:
-
Condition a Bond Elut C18 SPE cartridge by passing acetonitrile through it.
-
Equilibrate the cartridge with an acetonitrile/phosphate buffer (pH 8) solution (10:90 v/v).
-
-
Sample Loading: Load the derivatized sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the acetonitrile/phosphate buffer solution to remove interferences.
-
Elution: Elute the derivatized this compound from the cartridge using an acetonitrile/water solution (90:10 v/v).
-
Analysis: The eluate is now ready for HPLC analysis with fluorescence detection.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.
References
- 1. agilent.com [agilent.com]
- 2. Bioanalysis of tobramycin for therapeutic drug monitoring by solid-phase extraction and capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of tobramycin in soil by HPLC with ultrasonic-assisted extraction and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Liquid-chromatographic determination of tobramycin in serum with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC Parameters for Tobramycin A Separation: A Technical Support Center
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Tobramycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the HPLC analysis of Tobramycin challenging?
A1: The analysis of Tobramycin by HPLC presents several challenges due to its inherent physicochemical properties. Tobramycin is a polar aminoglycoside antibiotic that lacks a significant UV-absorbing chromophore, making direct UV detection difficult.[1][2][3] Its high polarity can also lead to poor retention on traditional reversed-phase columns.[4] To overcome these issues, methods often involve derivatization, specialized columns, or alternative detection techniques like mass spectrometry (MS) or evaporative light scattering detection (ELSD).[1][5][6][7][8]
Q2: What are the common HPLC methods for Tobramycin analysis?
A2: Several HPLC methods have been developed for the analysis of Tobramycin. The most common approaches include:
-
Direct UV Detection: This method is simpler as it does not require derivatization. It often involves using a low UV wavelength (around 210 nm) and a specific mobile phase composition to achieve sufficient sensitivity.[1][2]
-
Pre-column Derivatization: This is a widely used technique to introduce a UV-absorbing or fluorescent tag to the Tobramycin molecule, enhancing its detectability. Common derivatizing agents include o-phthalaldehyde (OPA) and 2,4-dinitrofluorobenzene (DNFB).[3][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers high selectivity and sensitivity without the need for derivatization.[7]
-
Evaporative Light Scattering Detection (ELSD): ELSD is another alternative for detecting non-UV absorbing compounds like Tobramycin.[8]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This technique is suitable for the analysis of polar compounds like aminoglycosides.[9]
Q3: How can I improve the retention of Tobramycin on a reversed-phase column?
A3: Improving the retention of the highly polar Tobramycin on a reversed-phase column can be achieved by:
-
Using Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) or trichloroacetic acid (TCA) can be added to the mobile phase to form a less polar ion pair with Tobramycin, thereby increasing its retention.[10]
-
Adjusting Mobile Phase pH: Operating at a higher pH (e.g., around 10 or 11) can suppress the ionization of the amine groups in Tobramycin, making it less polar and increasing its interaction with the stationary phase.[1][2][7]
-
Using a Specialized Column: Columns with different stationary phases, such as those with low silanol activity or mixed-mode columns, can provide better retention for polar compounds.[11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your HPLC experiments for this compound separation.
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | Use a column with low silanol activity or end-capping. Adjust the mobile phase pH to suppress silanol interactions. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic modifier concentration and buffer strength. Ensure the mobile phase pH is stable and appropriate for the column.[5] |
| Column Contamination | Wash the column with a strong solvent or follow the manufacturer's regeneration protocol. |
Low Sensitivity or No Peak
| Potential Cause | Troubleshooting Step |
| Lack of Chromophore (for UV detection) | If using direct UV detection, ensure the wavelength is set appropriately low (e.g., 210 nm).[1][2] Consider pre-column derivatization to introduce a chromophore.[3][6] Alternatively, use a more universal detector like MS or ELSD.[8] |
| Incomplete Derivatization | Optimize the derivatization reaction conditions, including reagent concentration, reaction time, and temperature. |
| Poor Retention | Refer to the FAQ on improving Tobramycin retention. If the peak is eluting with the solvent front, it will be difficult to detect. |
| Detector Malfunction | Check the detector lamp and ensure it is functioning correctly. Calibrate the detector as needed. |
Retention Time Drift
| Potential Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[2] Even small changes in pH or organic modifier concentration can affect retention time.[5] |
| Column Temperature Fluctuation | Use a column oven to maintain a constant and stable temperature.[5] |
| Column Degradation | The column may be degrading over time. Replace the column if other troubleshooting steps do not resolve the issue. |
| Pump Issues | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Direct UV Detection of Tobramycin
This protocol is based on a method for the determination of Tobramycin in pharmaceutical formulations without derivatization.[1][2]
1. Chromatographic Conditions:
-
Column: Purosphere RP-8e, 250 mm x 4.6 mm, 5 µm particle size.[1][2]
-
Mobile Phase: 0.05 M diammonium hydrogen phosphate, with the pH adjusted to 10.0 ± 0.05 using tetramethyl ammonium hydroxide.[1][2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 50 µL.[2]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Tobramycin reference standard in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Dilute the sample containing Tobramycin with the mobile phase to a concentration within the linear range of the assay. Filter the final solution through a 0.45 µm membrane filter before injection.[1]
Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This protocol outlines a general procedure for the pre-column derivatization of Tobramycin with OPA for enhanced UV or fluorescence detection.[3]
1. Reagent Preparation:
-
OPA Reagent: Dissolve 5 mg/mL of OPA and 1% v/v of 2-mercaptoethanol in a 0.4 M borate buffer at pH 10.4.[3]
2. Derivatization Procedure:
-
Prepare the Tobramycin sample in a mixture of acetonitrile and water (e.g., 60:40 v/v).[3]
-
Mix the Tobramycin sample with the OPA reagent in a 1:1 (v/v) ratio.[3]
-
Allow the reaction to proceed for a programmed amount of time (e.g., 30 minutes) at room temperature.[3]
-
Inject the derivatized sample onto the HPLC system.
3. Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detector at a wavelength appropriate for the OPA-derivative (e.g., 330-340 nm) or a fluorescence detector.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Decision tree for selecting an appropriate HPLC detection method.
References
- 1. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 3. agilent.com [agilent.com]
- 4. Tobramycin analyzed with LCMS - AppNote [mtc-usa.com]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Measurement of tobramycin by reversed-phase high-performance liquid chromatography with mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a novel HPLC/ELSD method for the direct determination of tobramycin in pharmaceuticals, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Separation of Tobramycin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Tobramycin vs. Gentamicin: A Comparative Guide on Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two critical aminoglycoside antibiotics, Tobramycin and Gentamicin, against the opportunistic pathogen Pseudomonas aeruginosa. The information presented herein is curated from a range of in vitro studies and clinical trials to support research and development in the field of infectious diseases.
Executive Summary
Both Tobramycin and Gentamicin are mainstays in the treatment of Pseudomonas aeruginosa infections. However, in vitro studies consistently demonstrate that Tobramycin exhibits greater potency against this formidable pathogen. While clinical outcomes are often comparable, the superior in vitro activity of Tobramycin, particularly against resistant strains, presents a significant consideration in therapeutic selection. This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies used to derive this data, and illustrate the underlying mechanisms of action and resistance.
In Vitro Efficacy: A Quantitative Comparison
The in vitro superiority of Tobramycin over Gentamicin against P. aeruginosa is well-documented. This is primarily reflected in the lower Minimum Inhibitory Concentrations (MICs) required to inhibit the growth of bacterial isolates.
Minimum Inhibitory Concentration (MIC) Data
Multiple studies have established that the MIC of Tobramycin for P. aeruginosa is often two- to four-fold lower than that of Gentamicin.[1][2] This indicates that a lower concentration of Tobramycin is required to inhibit the growth of the bacteria. One study reported the MIC50 (the concentration at which 50% of isolates are inhibited) and MIC90 (the concentration at which 90% of isolates are inhibited) for Tobramycin against 1,240 P. aeruginosa isolates to be 1 µg/ml and 8 µg/ml, respectively.[3] In the same study, isolates showed a higher resistance rate to Gentamicin (19.3%) compared to Tobramycin (5.4%).[3]
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Resistant |
| Tobramycin | 1 | 8 | 5.4% |
| Gentamicin | Not explicitly stated in the same study, but resistance was higher | Not explicitly stated in the same study, but resistance was higher | 19.3% |
| Data from a study of 1,240 P. aeruginosa isolates from cystic fibrosis patients.[3] |
Another comparative study found that Tobramycin was two to four times more active by weight than Gentamicin against most of the 130 clinical isolates of P. aeruginosa tested.[1]
Clinical Efficacy: A Comparative Overview
Despite the clear in vitro advantage of Tobramycin, clinical trials have often shown similar overall effectiveness between the two drugs.
Clinical Trial Outcomes
A comparative clinical study involving patients with serious gram-negative rod infections found that the clinical effectiveness of Gentamicin and Tobramycin was similar, with a favorable response in 45.1% of patients in each treatment group.[4][5] However, the study did note a slight in vitro advantage for Tobramycin against P. aeruginosa.[4][5]
It is important to note that for urinary tract infections, the response rates for both drugs were significantly higher (66%) compared to other types of infections like wound infections, pulmonary infections, septicemia, and meningitis (26%).[4][5]
| Treatment Group | Favorable Clinical Response (Overall) | Favorable Clinical Response (Urinary Tract Infections) |
| Tobramycin | 45.1% | 66% |
| Gentamicin | 45.1% | 66% |
| Data from a comparative clinical study.[4][5] |
Mechanisms of Action and Resistance
Tobramycin and Gentamicin are both aminoglycoside antibiotics that exert their bactericidal effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.
Resistance to aminoglycosides in P. aeruginosa can occur through several mechanisms:
-
Enzymatic Modification: The production of aminoglycoside-modifying enzymes that inactivate the drug.
-
Target Site Alteration: Mutations in the ribosomal target that prevent the antibiotic from binding.
-
Reduced Permeability and Efflux: Decreased uptake of the antibiotic into the bacterial cell or active pumping of the drug out of the cell.
The following diagram illustrates the general mechanism of action of aminoglycosides and the key resistance pathways in P. aeruginosa.
Caption: Aminoglycoside action and resistance mechanisms.
Experimental Protocols
The data presented in this guide are primarily derived from two standard antimicrobial susceptibility testing methods:
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol Outline:
-
Preparation of Inoculum: A standardized suspension of the P. aeruginosa isolate is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[6]
-
Serial Dilution of Antibiotics: Two-fold serial dilutions of Tobramycin and Gentamicin are prepared in microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at a specified temperature (typically 35-37°C) for 16-20 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method used to determine the susceptibility of a bacterial isolate to a range of antibiotics.
Protocol Outline:
-
Preparation of Inoculum: A standardized suspension of the P. aeruginosa isolate is prepared as described for the broth dilution method.
-
Inoculation of Agar Plate: A Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.[7][8][9][10]
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of Tobramycin and Gentamicin are placed on the surface of the agar.[7][8][9][10]
-
Incubation: The plate is incubated under standard conditions.
-
Measurement of Zones of Inhibition: The diameter of the clear zone of no bacterial growth around each antibiotic disk is measured in millimeters. The size of the zone is then correlated with established interpretive criteria to classify the isolate as susceptible, intermediate, or resistant.[7]
The following workflow diagram illustrates the key steps in determining antibiotic efficacy using these methods.
Caption: Workflow for antibiotic efficacy testing.
Conclusion
The available evidence strongly suggests that Tobramycin has a greater in vitro activity against Pseudomonas aeruginosa compared to Gentamicin. This is consistently demonstrated by lower MIC values and a lower prevalence of resistance. While broad clinical trials have not always shown a statistically significant difference in overall efficacy, the in vitro advantage of Tobramycin may be crucial in specific clinical scenarios, particularly in infections caused by strains with reduced susceptibility to Gentamicin. The choice between these two important antibiotics should be guided by local susceptibility patterns, the specific site and severity of the infection, and individual patient factors. Continued surveillance of resistance trends is essential for optimizing the use of these life-saving drugs.
References
- 1. Comparative Activity of Tobramycin, Amikacin, and Gentamicin Alone and with Carbenicillin Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative clinical study of tobramycin and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Clinical Study of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. asm.org [asm.org]
- 10. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Analysis of Tobramycin A and Amikacin for Researchers and Drug Development Professionals
An in-depth guide to the efficacy, mechanisms, and clinical performance of two critical aminoglycoside antibiotics.
In the landscape of antibacterial therapeutics, the aminoglycosides Tobramycin A and Amikacin remain pivotal in the management of severe Gram-negative infections. This guide provides a comprehensive comparative analysis of these two potent antibiotics, designed for researchers, scientists, and drug development professionals. By examining their mechanisms of action, antibacterial spectra, pharmacokinetic and pharmacodynamic profiles, and mechanisms of resistance, this document aims to furnish a detailed understanding of their respective strengths and limitations, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Indicators
| Feature | This compound | Amikacin |
| Primary Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. |
| Antibacterial Spectrum | Excellent activity against Pseudomonas aeruginosa and many Enterobacteriaceae. | Broader spectrum, including activity against many tobramycin-resistant strains.[1] |
| Resistance Profile | Susceptible to several aminoglycoside-modifying enzymes (AMEs). | More resistant to inactivation by AMEs due to its L-hydroxyaminobutyroyl amide (HABA) side chain.[1] |
| Primary Clinical Applications | Treatment of P. aeruginosa infections, particularly in cystic fibrosis patients; various systemic Gram-negative infections. | Treatment of serious nosocomial infections, including those caused by multidrug-resistant Gram-negative bacteria.[1] |
| Common Toxicities | Nephrotoxicity and ototoxicity. | Nephrotoxicity and ototoxicity, with some studies suggesting a potentially higher risk of ototoxicity.[1] |
Mechanism of Action: A Shared Pathway of Protein Synthesis Inhibition
Both this compound and Amikacin exert their bactericidal effects by disrupting bacterial protein synthesis. As aminoglycosides, they share a common mechanism of action that involves binding to the 30S ribosomal subunit of bacteria.[2] This binding event interferes with the initiation complex, causes misreading of mRNA, and leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death.
Antibacterial Spectrum: A Comparative Overview
While both antibiotics are effective against a range of Gram-negative bacilli, their activity profiles exhibit notable differences. This compound generally demonstrates superior potency against Pseudomonas aeruginosa on a weight-for-weight basis. However, Amikacin's unique chemical structure renders it less susceptible to enzymatic inactivation, giving it a broader spectrum of activity that includes many strains resistant to Tobramycin and other aminoglycosides.
Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL)
| Organism | This compound | Amikacin |
| Pseudomonas aeruginosa | 1 / 4 | 4 / 16 |
| Escherichia coli | 0.5 / 2 | 2 / 8 |
| Klebsiella pneumoniae | 1 / 8 | 2 / 16 |
| Enterobacter cloacae | 1 / 4 | 2 / 8 |
| Serratia marcescens | 1 / 4 | 2 / 8 |
| Acinetobacter baumannii | 2 / 16 | 8 / 32 |
Note: MIC values can vary depending on the study and geographic location.
Pharmacokinetics and Pharmacodynamics: A Tale of Two Molecules
The pharmacokinetic and pharmacodynamic properties of this compound and Amikacin are crucial for optimizing dosing regimens to maximize efficacy while minimizing toxicity. Both are administered parenterally due to poor oral absorption and are primarily eliminated by the kidneys.
Table 2: Key Pharmacokinetic Parameters
| Parameter | This compound | Amikacin |
| Half-life (t½) | 2 - 3 hours | 2 - 3 hours |
| Volume of Distribution (Vd) | 0.2 - 0.3 L/kg | 0.2 - 0.3 L/kg |
| Protein Binding | <10% | <10% |
| Renal Clearance | ~90% of total clearance | ~90% of total clearance |
The bactericidal activity of aminoglycosides is concentration-dependent, meaning that higher peak concentrations relative to the minimum inhibitory concentration (MIC) lead to more rapid killing of bacteria. The ratio of the maximum serum concentration (Cmax) to the MIC is a key pharmacodynamic predictor of efficacy.
Mechanisms of Resistance: The Role of Aminoglycoside-Modifying Enzymes
The primary mechanism of acquired resistance to aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). These enzymes, often encoded on mobile genetic elements, alter the structure of the antibiotic, preventing it from binding to the ribosome.
Amikacin's key advantage lies in its resistance to many of these enzymes. The L-hydroxyaminobutyroyl amide (HABA) side chain attached to the N1 position of the 2-deoxystreptamine ring sterically hinders the access of many AMEs.
References
validating Tobramycin A activity with a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of a Tobramycin A test sample against a certified reference standard. The following sections detail the mechanism of action of Tobramycin, standardized experimental protocols for activity assessment, and a comparative data summary.
Tobramycin is an aminoglycoside antibiotic that exhibits bactericidal activity primarily against Gram-negative bacteria, and also some Gram-positive bacteria.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria.[3][4] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of nonfunctional or toxic proteins and ultimately resulting in bacterial cell death.[2][3]
Comparative Performance Data
The activity of a new batch of this compound should be compared against a United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standard. The following table summarizes the expected quality control ranges for Tobramycin against standard reference strains as specified by the Clinical and Laboratory Standards Institute (CLSI).
| Experiment | Quality Control Strain | Test Parameter | Expected Range (Reference Standard) | Test Sample Result | Pass/Fail |
| Disk Diffusion | Escherichia coli ATCC 25922 | Zone of Inhibition (10 µg disk) | 18 - 26 mm | [Enter Data] | [Enter Result] |
| Pseudomonas aeruginosa ATCC 27853 | Zone of Inhibition (10 µg disk) | 19 - 25 mm | [Enter Data] | [Enter Result] | |
| Broth Microdilution | Escherichia coli ATCC 25922 | Minimum Inhibitory Concentration (MIC) | 0.25 - 1 µg/mL | [Enter Data] | [Enter Result] |
| Pseudomonas aeruginosa ATCC 27853 | Minimum Inhibitory Concentration (MIC) | 0.25 - 1 µg/mL | [Enter Data] | [Enter Result] |
Experimental Workflow and Signaling Pathway
The following diagram illustrates the general workflow for validating the activity of a this compound test sample.
Workflow for this compound activity validation.
The diagram below illustrates the mechanism of action of Tobramycin at the bacterial ribosome.
References
A Comparative Guide to Cross-Resistance Between Tobramycin and Other Aminoglycosides
This guide provides a detailed comparison of cross-resistance patterns between tobramycin and other clinically relevant aminoglycoside antibiotics. It is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights into the mechanisms and implications of aminoglycoside resistance.
Introduction to Aminoglycoside Cross-Resistance
Aminoglycosides are a critical class of bactericidal antibiotics used to treat severe infections caused by Gram-negative bacteria, and in some cases, Gram-positive bacteria.[1][2] Tobramycin, derived from Streptomyces tenebrarius, is a potent aminoglycoside with a broad spectrum of activity, particularly against Pseudomonas aeruginosa.[3] However, the emergence of antibiotic resistance poses a significant threat to their clinical efficacy.
Cross-resistance, where a bacterium develops resistance to multiple structurally related antibiotics through a single mechanism, is a major concern with aminoglycosides.[4] Understanding the specific mechanisms that drive cross-resistance between tobramycin, amikacin, gentamicin, and others is crucial for guiding therapeutic choices and developing novel antimicrobial strategies. The most prevalent mechanism of resistance involves the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[5][6] Other significant mechanisms include alterations of the ribosomal target site and active drug efflux.[5][7]
Primary Mechanisms of Aminoglycoside Cross-Resistance
The development of resistance to tobramycin and other aminoglycosides is primarily driven by three key mechanisms. The specific resistance profile of a bacterial isolate depends on which of these mechanisms is active.
Caption: High-level overview of the three primary mechanisms of bacterial resistance to aminoglycosides.
2.1. Enzymatic Modification
By far the most common cause of clinical resistance is the inactivation of aminoglycosides by AMEs.[5][6] These enzymes, often encoded on mobile genetic elements like plasmids, catalyze the covalent modification of specific hydroxyl or amino groups on the antibiotic molecule.[8][9][10] The modified drug then binds poorly to its ribosomal target.[1] There are three main classes of AMEs, and their substrate specificities determine the cross-resistance pattern.
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-CoA.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group from ATP.
-
Aminoglycoside Nucleotidyltransferases (ANTs or AADs): Transfer a nucleotide (e.g., adenylate) from ATP.
The presence of a specific enzyme can confer resistance to some aminoglycosides while leaving others effective. For example, the widespread AAC(6')-I enzymes confer resistance to tobramycin, kanamycin, and amikacin.[1] In contrast, the ANT(2")-I enzyme is associated with a resistance pattern of gentamicin, kanamycin, and tobramycin.[8][9]
Caption: Substrate specificity of key AMEs, illustrating the basis for cross-resistance patterns.
2.2. Ribosomal Target Site Modification
Resistance can also arise from alterations to the drug's target, the 30S ribosomal subunit.[3] This typically occurs through two mechanisms:
-
Point Mutations: Spontaneous mutations in the 16S rRNA gene (rrs), particularly in the A-site where aminoglycosides bind, can prevent the drug from interfering with protein synthesis.[11] Mutations at key positions like 1408, 1409, and 1491 are associated with resistance to kanamycin and other aminoglycosides.[11]
-
16S rRNA Methylation: The acquisition of genes encoding 16S rRNA methyltransferases (16S-RMTases) is a clinically significant mechanism.[7] These enzymes add a methyl group to specific nucleotides in the A-site (e.g., G1405 or A1408), which sterically hinders the binding of most or all aminoglycosides, leading to high-level, broad-spectrum resistance.[7][12]
2.3. Reduced Intracellular Concentration
This mechanism prevents the antibiotic from reaching its ribosomal target in sufficient concentrations.
-
Reduced Permeability: Often termed "impermeability," this mechanism involves changes to the bacterial cell envelope that decrease the uptake of aminoglycosides.[1] It is a common mode of resistance in P. aeruginosa isolates from cystic fibrosis patients and typically results in reduced susceptibility to all aminoglycosides.[13][14]
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively expel antibiotics from the cell.[5][15][16] In Gram-negative bacteria, Resistance-Nodulation-Division (RND) family pumps, such as the MexXY-OprM system in P. aeruginosa, are known to confer resistance to a range of aminoglycosides.[17][18]
Quantitative Comparison of Aminoglycoside Cross-Resistance
Experimental data from susceptibility testing reveals clear patterns of cross-resistance. The tables below summarize findings from studies investigating resistance in clinical isolates.
Table 1: Aminoglycoside Resistance Rates in Gentamicin-Resistant Enterobacteriaceae
This table presents data from a study of 24 gentamicin-resistant clinical isolates, highlighting common cross-resistance profiles. The most frequent pattern observed was resistance to gentamicin, kanamycin, and tobramycin, a profile linked to the ANT(2")-I enzyme.[8][9][19]
| Aminoglycoside | Number of Resistant Isolates (n=24) | Resistance Rate |
| Kanamycin | 14 | 58.3% |
| Tobramycin | 11 | 45.8% |
| Neomycin | 7 | 29.2% |
| Amikacin | 2 | 8.3% |
| (Data sourced from Abdeen et al., 1998)[8][9][19] |
Table 2: Comparative In Vitro Activity Against Pseudomonas aeruginosa from Cystic Fibrosis Patients
This table summarizes data from a large study of 1,240 P. aeruginosa isolates, comparing the activity of tobramycin with other key antipseudomonal agents. Tobramycin demonstrated the highest activity and the lowest rate of resistance.[20]
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Resistant |
| Tobramycin | 1 | 8 | 5.4% |
| Amikacin | 4 | 32 | 13.1% |
| Gentamicin | 2 | 32 | 19.3% |
| Ceftazidime | 2 | 32 | 11.1% |
| Ciprofloxacin | 0.5 | 32 | 20.7% |
| (Data sourced from Burns et al., 1999)[20] |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The gold standard for quantifying antibiotic susceptibility is determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method, outlined by the Clinical and Laboratory Standards Institute (CLSI), is the most common procedure.[21][22][23]
Detailed Protocol: CLSI Broth Microdilution Method
-
Prepare Antibiotic Stock Solutions: Prepare a stock solution of each aminoglycoside at a high concentration in a suitable solvent.
-
Prepare Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Create Serial Dilutions: Perform a two-fold serial dilution of each antibiotic across the wells of the plate to create a range of concentrations (e.g., from 64 µg/mL down to 0.25 µg/mL). Leave a well with no antibiotic as a positive growth control.
-
Prepare Bacterial Inoculum: Culture the bacterial isolate to be tested on an agar plate. Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[24]
-
Read Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well).
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion and Implications
Cross-resistance among aminoglycosides is a complex phenomenon dictated by specific molecular mechanisms. While tobramycin remains a highly active agent, particularly against P. aeruginosa, its efficacy can be compromised by mechanisms that also confer resistance to other aminoglycosides.[20]
-
Enzymatic modification is the most frequent driver of resistance, and the specific enzyme present determines the cross-resistance profile. Amikacin often retains activity against strains resistant to tobramycin and gentamicin due to its unique structure, which is protective against many AMEs.[1][8][9]
-
Target site methylation via 16S-RMTases is particularly concerning as it can lead to pan-aminoglycoside resistance.[7]
-
Efflux and impermeability mechanisms tend to produce broader, lower-level resistance to the entire class of drugs.[13]
For drug development professionals, this landscape necessitates the design of novel aminoglycosides that can evade enzymatic modification or inhibit resistance mechanisms directly. For researchers and clinicians, understanding local resistance patterns and the likely underlying mechanisms is essential for preserving the utility of this important class of antibiotics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 5. Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of neomycin, kanamycin, tobramycin and amikacin resistance mechanisms in gentamicin-resistant isolates of Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic analysis of new 16S rRNA mutations conferring aminoglycoside resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
Comparative Guide to LC-MS Confirmation of Tobramycin in Biological Matrices
The accurate quantification of Tobramycin, a potent aminoglycoside antibiotic, in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Due to its high polarity and lack of a significant chromophore, Liquid Chromatography-Mass Spectrometry (LC-MS) has become the method of choice for its sensitive and selective determination. This guide provides a comparative overview of two common LC-MS approaches for Tobramycin confirmation: Reversed-Phase (RP) LC-MS and Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS.
Quantitative Performance Comparison
The selection of an appropriate LC-MS method depends on the specific requirements of the assay, such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of representative RP-LC-MS and HILIC-LC-MS methods for Tobramycin analysis.
| Parameter | Reversed-Phase LC-MS/MS | HILIC-LC-MS/MS |
| Linearity Range | 0.15 - 50 mg/L[1][2] | 0.1 - 20 mg/L (in plasma)[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.15 mg/L[1][2] | 0.1 mg/L (in plasma)[3][4] |
| Precision (%RSD) | < 6% (within and between batch)[1][2] | Within ±15%[4] |
| Accuracy | Not explicitly stated | Within ±15%[4] |
| Internal Standard | Sisomycin[1][2] | Vancomycin[3][4] |
| Primary Application | Serum[1][2] | Plasma, Microdialysis Fluid, Urine[3][4] |
Experimental Protocols
Detailed methodologies for both RP-LC-MS and HILIC-LC-MS are outlined below. These protocols represent a synthesis of common practices and should be optimized for specific laboratory conditions.
Method 1: Reversed-Phase LC-MS/MS
This method often employs ion-pairing agents to retain the highly polar Tobramycin on a non-polar stationary phase.
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of serum, add 200 µL of acetonitrile containing the internal standard (e.g., Sisomycin).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[1][2]
2. Chromatographic Conditions
-
Mobile Phase A: Water with 10 mM heptafluorobutyric acid (HFBA).[5]
-
Mobile Phase B: Acetonitrile with 10 mM HFBA.[5]
-
Gradient: A step gradient from 20% to 100% Mobile Phase B.[1][2]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
Method 2: HILIC-LC-MS/MS
HILIC is well-suited for the retention of polar compounds like Tobramycin without the need for ion-pairing agents, which can sometimes cause ion suppression.
1. Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., Vancomycin).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Dilute the supernatant 1:1 with a mixture of 90% acetonitrile and 10% water before injection.[3][4]
2. Chromatographic Conditions
-
Mobile Phase A: 2 mM ammonium acetate in 10% acetonitrile with 0.2% formic acid.[3][4]
-
Mobile Phase B: 2 mM ammonium acetate in 90% acetonitrile with 0.2% formic acid.[3][4]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tobramycin: m/z 468.2 → 163.3.[5]
-
Vancomycin (IS): Specific transition for vancomycin would be used.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the LC-MS confirmation of Tobramycin in a biological matrix.
Caption: General workflow for LC-MS analysis of Tobramycin.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of tobramycin in serum using liquid chromatography-tandem mass spectrometry and comparison with a fluorescence polarisation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS methods to measure tobramycin and lincomycin in plasma, microdialysis fluid and urine: application to a pilot pharmacokinetic research study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating a New Tobramycin A Susceptibility Test Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of rapid and accurate antimicrobial susceptibility testing (AST) methods. This guide provides a framework for validating a new Tobramycin A susceptibility test method by comparing its performance against established techniques. The included experimental data and protocols offer a comprehensive resource for researchers in the field.
Performance Comparison of this compound Susceptibility Testing Methods
Accurate determination of this compound susceptibility is critical for effective treatment of various bacterial infections. This section compares the performance of a hypothetical new testing method against current standards: Broth Microdilution (BMD), Kirby-Bauer Disk Diffusion, and an automated system (VITEK 2).
| Performance Metric | Broth Microdilution (Reference Method) | Kirby-Bauer Disk Diffusion | Automated System (VITEK 2) | New Test Method |
| Accuracy (Categorical Agreement with Reference) | Not Applicable (Reference) | 80.3% - >95%[1][2] | 68.2% - 100%[1][2] | (Data to be generated) |
| Essential Agreement (MIC correlation with Reference) | Not Applicable (Reference) | Not Applicable | 80.9% - 100%[1][2] | (Data to be generated) |
| Precision (Reproducibility) | High | Moderate to High | High | (Data to be generated) |
| Turnaround Time | 18-24 hours | 18-24 hours | 5-18 hours | (Data to be generated) |
| Throughput | High (with automation) | High | High | (Data to be generated) |
| Cost per Test | Low to Moderate | Low | High | (Data to be generated) |
| Ease of Use | Requires skilled personnel | Relatively simple | Highly automated | (Data to be generated) |
| Error Rates (vs. Reference) | ||||
| Very Major Errors (VME) | Not Applicable | 3 (all with cefazolin in one study)[1][2] | 0 in one study for A. baumannii[3] | (Data to be generated) |
| Major Errors (ME) | Not Applicable | 1 (with cefazolin in one study)[1][2] | 8% in one colistin study[3] | (Data to be generated) |
| Minor Errors (mE) | Not Applicable | 26 in one study[1][2] | Not specified | (Data to be generated) |
Note: Performance data can vary based on the bacterial species being tested and the specific laboratory conditions. The data presented for existing methods is based on published studies and serves as a benchmark for the new method's validation.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate and reproducible assessment of antimicrobial susceptibility.
Reference Method: Broth Microdilution (BMD)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analytical standard
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the microtiter plates. The concentration range should bracket the expected MIC values and clinical breakpoints.
-
Prepare a bacterial suspension from 3-5 isolated colonies in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard.
-
Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion
This qualitative method assesses susceptibility based on the zone of growth inhibition around an antibiotic-impregnated disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
This compound disks (10 µg)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare a bacterial suspension to a 0.5 McFarland turbidity standard.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a this compound (10 µg) disk to the center of the inoculated plate.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Measure the diameter of the zone of inhibition in millimeters and interpret the results based on CLSI or EUCAST guidelines.[4][5][6][7]
Automated System (e.g., VITEK 2)
Automated systems provide rapid and high-throughput susceptibility testing. The specific protocol will vary depending on the manufacturer's instructions.
General Workflow:
-
A standardized bacterial inoculum is prepared.
-
The inoculum is introduced into a reagent card containing various antibiotics, including this compound, in different concentrations.
-
The card is placed into the automated instrument.
-
The instrument incubates the card and periodically measures bacterial growth using turbidimetric or colorimetric methods.
-
The system's software analyzes the growth kinetics to determine the MIC and provides a categorical interpretation (Susceptible, Intermediate, or Resistant).
Validation Workflow for a New this compound Susceptibility Test
The validation process ensures that a new test method is accurate, reliable, and performs comparably to the established reference method.
Caption: Workflow for validating a new this compound susceptibility test method.
Interpretation of Results and Clinical Breakpoints
The interpretation of MIC values or zone diameters is guided by clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R) to this compound. It is crucial to use the most current breakpoints from these organizations for accurate clinical interpretation. Recent updates from CLSI in 2023 have revised the breakpoints for aminoglycosides, including tobramycin, for Enterobacterales and Pseudomonas aeruginosa.[4][5][8]
Conclusion
The validation of a new this compound susceptibility test method is a rigorous process that requires careful planning, execution, and data analysis. By following standardized protocols and comparing performance against established reference and alternative methods, researchers can confidently assess the reliability and utility of a new diagnostic tool. This guide provides the necessary framework to support such validation efforts, ultimately contributing to improved patient care through more accurate and timely antimicrobial susceptibility testing.
References
- 1. Comparison of Disk Diffusion, VITEK 2, and Broth Microdilution Antimicrobial Susceptibility Test Results for Unusual Species of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retrospective analysis of Vitek®2 performance compared to manual broth micro-dilution for colistin susceptibility testing of Acinetobacter baumanniicomplex isolates in South Africa | Fadana | African Journal of Laboratory Medicine [ajlmonline.org]
- 4. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 5. clsi.org [clsi.org]
- 6. szu.gov.cz [szu.gov.cz]
- 7. eucast: Clinical breakpoints and dosing of antibiotics [eucast.org]
- 8. jmilabs.com [jmilabs.com]
Comparative Transcriptomic Analysis of Bacterial Responses to Tobramycin A
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the transcriptomic responses of bacteria to Tobramycin A, a potent aminoglycoside antibiotic. By examining the global changes in gene expression, we can gain deeper insights into its mechanisms of action, bacterial resistance strategies, and potential avenues for the development of novel therapeutics. This document summarizes key experimental data, outlines detailed methodologies, and visualizes complex biological pathways to facilitate a clear understanding of the comparative effects of this compound.
Executive Summary
This compound is a widely used antibiotic effective against a range of bacterial pathogens, particularly Gram-negative bacteria like Pseudomonas aeruginosa. Its primary mechanism of action involves the inhibition of protein synthesis by binding to the bacterial ribosome. However, the downstream effects on the bacterial transcriptome are complex and multifaceted. This guide compares the transcriptomic shifts in different bacterial species upon exposure to this compound and contrasts these responses with those induced by other antibiotics. The data presented herein is crucial for understanding the nuances of antibiotic-bacterial interactions and for the rational design of new antimicrobial strategies.
Data Presentation: Comparative Transcriptomic Data
The following tables summarize the quantitative data from comparative transcriptomic studies on bacteria treated with this compound.
Table 1: Comparison of Differentially Expressed Genes in Pseudomonas aeruginosa PA14 Treated with Tobramycin vs. Colistin
| Treatment | Total Differentially Expressed Genes (RNA-seq) | Upregulated Genes (RNA-seq) | Downregulated Genes (RNA-seq) |
| Tobramycin | 2853 | Information not specified | Information not specified |
| Colistin | 1719 | Information not specified | Information not specified |
Data extracted from a study on P. aeruginosa PA14 grown in synthetic cystic fibrosis medium.[1][2]
Table 2: Functional Classification of Genes Differentially Expressed in P. aeruginosa PA14 in Response to Tobramycin
| Functional Class | Upregulated Genes | Downregulated Genes |
| Amino Acid Biosynthesis and Metabolism | ✓ | ✓ |
| Motility & Attachment | ✓ | |
| Protein Secretion/Export Apparatus | ✓ | |
| Chaperones/Heat Shock Proteins | ✓ | |
| Ribosomal Proteins | ✓ | |
| tRNA Synthesis/Modification | ✓ | |
| Toxin/Antitoxin Systems | ✓ | |
| Energy Metabolism (TCA Cycle) | ✓ |
This table highlights the major functional categories of genes that are significantly rewired upon Tobramycin treatment in P. aeruginosa.[1]
Table 3: Comparative Transcriptomic Response of Escherichia coli K-12 MG1655 to Different Antibiotic Classes
| Antibiotic | Antibiotic Class | Differentially Expressed Genes (%) |
| Kanamycin | Aminoglycoside | 76.4 |
| Ciprofloxacin | Fluoroquinolone | Not specified |
| Imipenem | Carbapenem | Not specified |
| Cefotaxime | Cephalosporin | Not specified |
| Tetracycline | Tetracycline | Not specified |
| Chloramphenicol | Amphenicol | Not specified |
| Erythromycin | Macrolide | Not specified |
| Mitomycin C | DNA Crosslinker | Not specified |
| Polymyxin E | Polymyxin | 4.7 |
This table provides a broad comparison of the transcriptomic impact of different antibiotic classes on E. coli. Kanamycin, an aminoglycoside similar to Tobramycin, elicits one of the strongest transcriptional responses.[3]
Experimental Protocols
A standardized and rigorous experimental protocol is essential for reproducible comparative transcriptomic studies. The following outlines a typical workflow for analyzing the bacterial response to this compound using RNA sequencing (RNA-seq).
1. Bacterial Strains and Culture Conditions:
-
Bacterial Strains: Clearly define the bacterial species and strains used (e.g., Pseudomonas aeruginosa PAO1, Escherichia coli K-12 MG1655).
-
Growth Medium: Specify the growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth, or a defined minimal medium).
-
Culture Conditions: Maintain consistent temperature (e.g., 37°C), aeration (e.g., shaking at 200 rpm), and growth phase (e.g., mid-logarithmic phase) for all experimental replicates.
2. Antibiotic Treatment:
-
This compound Concentration: Use a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound to allow for a transcriptional response without immediate cell death. The Minimum Inhibitory Concentration (MIC) should be determined for each strain prior to the experiment.
-
Exposure Time: Select an appropriate exposure time (e.g., 30, 60, or 120 minutes) to capture the desired transcriptional changes.
-
Control Group: Include an untreated control group grown under identical conditions.
3. RNA Extraction and Quality Control:
-
RNA Stabilization: Immediately stabilize bacterial cultures to prevent RNA degradation, for example, by using RNAprotect Bacteria Reagent (Qiagen).
-
RNA Isolation: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.
-
DNase Treatment: Perform a rigorous DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity (RIN > 8).
4. Library Preparation and RNA Sequencing:
-
Ribosomal RNA (rRNA) Depletion: Deplete the abundant ribosomal RNA from the total RNA samples using a kit like the Ribo-Zero rRNA Removal Kit (Illumina).
-
cDNA Library Construction: Construct cDNA libraries from the rRNA-depleted RNA using a strand-specific RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on an Illumina platform (e.g., NovaSeq, HiSeq) to generate a sufficient number of reads per sample (e.g., >10 million reads).
5. Bioinformatic Analysis:
-
Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the respective bacterial strain using a splice-aware aligner like STAR or Bowtie2.
-
Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes between the this compound-treated and control groups using statistical packages such as DESeq2 or edgeR in R. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways that are significantly affected by this compound treatment.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and the general workflow for a comparative transcriptomics experiment.
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: General experimental workflow for comparative transcriptomics.
References
- 1. Frontiers | Gene Expression Profiling of Pseudomonas aeruginosa Upon Exposure to Colistin and Tobramycin [frontiersin.org]
- 2. Gene Expression Profiling of Pseudomonas aeruginosa Upon Exposure to Colistin and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Tobramycin A and Plazomicin
A Comprehensive Guide for Researchers and Drug Development Professionals
Published: October 26, 2025
This guide provides a detailed, data-driven comparison of two aminoglycoside antibiotics: the established therapeutic agent Tobramycin A and the next-generation antibiotic Plazomicin. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering an objective analysis of their performance based on available experimental data.
Executive Summary
This compound is a widely used aminoglycoside antibiotic effective against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa. Plazomicin, a newer, semi-synthetic aminoglycoside, was specifically designed to overcome common aminoglycoside resistance mechanisms, demonstrating enhanced activity against many multidrug-resistant (MDR) Gram-negative pathogens.
This guide will delve into a head-to-head comparison of their mechanisms of action, in vitro activity against key clinical isolates, and available in vivo efficacy data. While direct comparative in vivo studies are limited, this guide synthesizes available data to provide a comprehensive overview for research and development purposes.
Mechanism of Action
Both this compound and Plazomicin are bactericidal agents that primarily act by inhibiting bacterial protein synthesis. They bind to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately, bacterial cell death.
Plazomicin's structural modifications, including a hydroxy-aminobutyric acid (HABA) substituent at position 1 and a hydroxyethyl substituent at position 6', protect it from modification by most clinically relevant aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance to older aminoglycosides like tobramycin.[1][2]
In Vitro Activity
Extensive in vitro studies have been conducted to compare the activity of Plazomicin and Tobramycin against a wide range of bacterial isolates. The data, primarily presented as Minimum Inhibitory Concentrations (MICs), consistently demonstrates Plazomicin's superior potency against multidrug-resistant Enterobacterales, including carbapenem-resistant (CRE) and extended-spectrum β-lactamase (ESBL)-producing strains.
Data Presentation
The following tables summarize the MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) for Tobramycin and Plazomicin against key Gram-negative pathogens.
Table 1: Comparative in vitro activity against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Organism Subset | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| blaKPC-positive isolates | Plazomicin | 0.5 | 2 | 94.9% |
| Tobramycin | 32 | 128 | 5.1% (CLSI) / 4.3% (EUCAST) | |
| blaNDM-positive isolates | Plazomicin | >128 | >128 | 35.7% |
| Tobramycin | >128 | >128 | 9.5% (CLSI) / 9.5% (EUCAST) | |
| blaOXA-48-like-positive isolates | Plazomicin | 2 | >128 | 50.0% |
| Tobramycin | 128 | >128 | 15.0% (CLSI & EUCAST) |
Data compiled from a study of 303 multidrug-resistant Gram-negative bacilli.[3][4]
Table 2: Comparative in vitro activity against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Plazomicin | 4 - 8 | 8 - 32 |
| Tobramycin | 0.5 - 1 | 4 - 8 |
Data compiled from multiple surveillance studies.[1] It is important to note that while Plazomicin shows activity, Tobramycin generally exhibits lower MIC values against P. aeruginosa.
Experimental Protocols
The in vitro susceptibility data presented above were primarily generated using the following standard laboratory methods:
Broth Microdilution Method for MIC Determination:
This is the reference method for determining the MIC of an antimicrobial agent. The general procedure is as follows:
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of Tobramycin and Plazomicin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: The microdilution trays containing the antimicrobial dilutions are inoculated with the bacterial suspension.
-
Incubation: The trays are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy
Direct head-to-head in vivo comparative studies of Tobramycin and Plazomicin are limited in the published literature. However, individual studies in various animal models provide insights into their respective efficacies.
Tobramycin In Vivo Data
Tobramycin has been evaluated in numerous animal models of infection, demonstrating efficacy against susceptible pathogens. For instance, in a rabbit model of P. aeruginosa sinusitis, topical Tobramycin led to a significant reduction in bacterial counts and inflammation. In a rabbit model of open fracture contaminated with Staphylococcus aureus, a Tobramycin-coated wire effectively controlled the infection.
Plazomicin In Vivo Data
Plazomicin has also been assessed in several murine infection models. In a neutropenic murine thigh infection model with carbapenem-resistant Enterobacteriaceae (CRE), Plazomicin demonstrated significant, dose-dependent reductions in bacterial burden. Similarly, in a murine pneumonia model with CRE, Plazomicin treatment resulted in improved survival and reduced bacterial counts in the lungs.
Experimental Protocols
Commonly used animal models for evaluating the in vivo efficacy of aminoglycosides include:
Neutropenic Murine Thigh Infection Model:
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.
-
Infection: A standardized inoculum of the test organism is injected into the thigh muscle.
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection, with various dosing regimens.
-
Assessment: At the end of the study period, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh).
Resistance Mechanisms
Resistance to aminoglycosides can occur through several mechanisms. Plazomicin's design specifically addresses the most common mechanism affecting older aminoglycosides.
Table 3: Comparison of Resistance Mechanisms
| Resistance Mechanism | This compound | Plazomicin |
| Enzymatic Modification (AMEs) | Susceptible to inactivation by numerous AMEs (e.g., AACs, APHs, ANTs). | Stable against most clinically relevant AMEs due to structural modifications.[1][2] |
| Ribosomal Alterations (16S rRNA methyltransferases) | Ineffective | Ineffective |
| Efflux Pumps | Can be a substrate for some efflux pumps. | Can be a substrate for some efflux pumps. |
| Reduced Permeability | Can be affected by porin loss. | Can be affected by porin loss. |
digraph "Resistance_Mechanisms" { rankdir="LR"; node [shape="record", style="filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];Tobramycin [label="{this compound | Susceptible to AMEs\n(AAC, APH, ANT)}"]; Plazomicin [label="{Plazomicin | Resistant to most AMEs}"]; Shared_Resistance [label="{Shared Resistance Mechanisms | 16S rRNA Methyltransferases\nEfflux Pumps\nReduced Permeability}"];
AMEs [label="Aminoglycoside-Modifying\nEnzymes", shape="box", fillcolor="#FBBC05", fontcolor="#202124"];
AMEs -> Tobramycin [label="Inactivates", color="#EA4335"]; AMEs -> Plazomicin [label="Largely Ineffective", color="#34A853"];
Tobramycin -> Shared_Resistance [style="dashed"]; Plazomicin -> Shared_Resistance [style="dashed"]; }
Figure 4: Overview of Aminoglycoside Resistance Mechanisms. Conclusion
Plazomicin demonstrates a significant advantage over Tobramycin in its in vitro activity against multidrug-resistant Enterobacterales, a critical area of unmet medical need. This is primarily due to its stability against the majority of aminoglycoside-modifying enzymes. For infections caused by susceptible P. aeruginosa, Tobramycin remains a potent agent.
The lack of direct head-to-head in vivo comparative studies necessitates further research to fully elucidate the comparative efficacy of these two aminoglycosides in complex infection models. However, the available data strongly suggest that Plazomicin is a valuable addition to the antimicrobial armamentarium, particularly for the treatment of infections caused by highly resistant Gram-negative bacteria. Researchers and clinicians should consider the specific pathogen and its resistance profile when selecting between these two agents.
References
- 1. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. In Vitro Activity of Plazomicin Compared to Amikacin, Gentamicin, and Tobramycin against Multidrug-Resistant Aerobic Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Plazomicin Compared to Amikacin, Gentamicin, and Tobramycin against Multidrug-Resistant Aerobic Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of Tobramycin using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and identity confirmation of pharmaceutical compounds. This guide provides a comparative analysis of Tobramycin's NMR spectral data against a closely related aminoglycoside, Kanamycin A, to highlight the key differentiating features and detail the experimental protocols for robust identity verification.
Tobramycin, a potent aminoglycoside antibiotic, is structurally similar to other members of its class, necessitating precise analytical methods for unambiguous identification. This guide leverages one-dimensional (1D) and two-dimensional (2D) NMR data to provide a clear pathway for confirming the identity of Tobramycin.
Comparative NMR Data: Tobramycin vs. Kanamycin A
The primary structural difference between Tobramycin and Kanamycin A lies in the C-3' position of the 2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl ring (Ring I). Tobramycin lacks a hydroxyl group at this position, a key distinction that is clearly reflected in their respective NMR spectra. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Tobramycin and Kanamycin A in D₂O.
Table 1: ¹H NMR Chemical Shift Comparison (ppm) in D₂O
| Proton | Tobramycin | Kanamycin A | Key Observations |
| H-1' | ~5.2-5.4 | ~5.3-5.5 | Anomeric proton, similar chemical shift. |
| H-2' | ~3.2-3.4 | ~3.5-3.7 | Significant upfield shift in Tobramycin due to the absence of the 3'-OH group. |
| H-3'ax | ~1.6-1.8 | ~3.6-3.8 | Most significant differentiating signal. The absence of the hydroxyl group in Tobramycin results in a substantial upfield shift for the axial proton at C-3'. |
| H-3'eq | ~2.0-2.2 | ~3.6-3.8 | The equatorial proton at C-3' in Tobramycin is also shifted upfield compared to Kanamycin A. |
| H-4' | ~3.2-3.4 | ~3.4-3.6 | Minor differences in chemical shifts. |
| H-5' | ~3.8-4.0 | ~3.9-4.1 | Minor differences in chemical shifts. |
| H-6'a | ~2.8-3.0 | ~2.9-3.1 | Minor differences in chemical shifts. |
| H-6'b | ~3.1-3.3 | ~3.2-3.4 | Minor differences in chemical shifts. |
| H-1'' | ~5.0-5.2 | ~5.1-5.3 | Anomeric proton of the second sugar ring, similar chemical shift. |
Table 2: ¹³C NMR Chemical Shift Comparison (ppm) in D₂O
| Carbon | Tobramycin | Kanamycin A | Key Observations |
| C-1' | ~100-102 | ~101-103 | Anomeric carbon, similar chemical shift. |
| C-2' | ~50-52 | ~55-57 | Upfield shift in Tobramycin. |
| C-3' | ~28-30 | ~73-75 | The most dramatic and conclusive difference. The absence of the hydroxyl group in Tobramycin leads to a very significant upfield shift of the C-3' signal. |
| C-4' | ~78-80 | ~79-81 | Minor differences in chemical shifts. |
| C-5' | ~73-75 | ~74-76 | Minor differences in chemical shifts. |
| C-6' | ~41-43 | ~42-44 | Minor differences in chemical shifts. |
| C-1'' | ~97-99 | ~98-100 | Anomeric carbon of the second sugar ring, similar chemical shift. |
Experimental Protocols
Reproducible and high-quality NMR data are critical for accurate structural confirmation. The following is a generalized experimental protocol for the analysis of aminoglycoside antibiotics like Tobramycin.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample (Tobramycin or reference standard) in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%).
-
Lyophilize the sample from D₂O two to three times to exchange labile protons (e.g., -OH, -NH₂) with deuterium, which simplifies the ¹H NMR spectrum by reducing the number of observed signals.
-
Finally, dissolve the lyophilized sample in 100% D₂O for NMR analysis.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe is recommended for better signal dispersion, which is crucial for complex molecules like aminoglycosides.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual HDO signal.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 2048-8192 scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in confirming the connectivity between the sugar rings and the deoxystreptamine core.
-
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to an internal or external standard (e.g., TSP, DSS, or the residual solvent signal).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to gain information about the stereochemistry of the molecule.
-
Compare the acquired spectra with reference data for Tobramycin and, if necessary, with data from structurally similar compounds like Kanamycin A.
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the identity of Tobramycin using NMR spectroscopy.
Caption: Workflow for Tobramycin identity confirmation.
Structural Comparison and Key NMR Differentiators
The chemical structures of Tobramycin and Kanamycin A are depicted below, highlighting the key structural difference that is exploited by NMR for their differentiation.
Caption: Key structural difference between Tobramycin and Kanamycin A.
Safety Operating Guide
Proper Disposal of Tobramycin: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Tobramycin, ensuring the safety of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like Tobramycin are paramount. Adherence to established safety protocols and regulatory requirements is not only a matter of compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the appropriate disposal of Tobramycin waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling Tobramycin waste are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Nitrile or latex gloves are recommended to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes or aerosols.[2]
-
Lab Coat: A lab coat or other protective garment is necessary to prevent contamination of personal clothing.[2]
-
Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is advised.[3]
Work should be conducted in a well-ventilated area, and all spills should be cleaned up promptly to avoid environmental contamination.[4]
Disposal Procedures for Tobramycin Waste
The appropriate disposal method for Tobramycin depends on the nature of the waste (e.g., pure compound, contaminated labware, solutions) and must comply with federal, state, and local regulations.[1][2] It is crucial to consult your institution's specific guidelines and your Environmental Health and Safety (EHS) department.[5]
Step 1: Waste Identification and Segregation
Properly identify and segregate all Tobramycin waste at the point of generation. This includes:
-
Unused or Expired Tobramycin: Pure solid or liquid forms of the drug.
-
Contaminated Materials: Items such as pipette tips, gloves, vials, and culture media that have come into contact with Tobramycin.
-
Stock Solutions: Concentrated solutions of Tobramycin are considered hazardous chemical waste.[5]
Never mix Tobramycin waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 2: Selecting the Appropriate Disposal Pathway
The primary and most recommended method for the disposal of pharmaceutical waste is through a licensed chemical waste disposal company.
1. Licensed Chemical Waste Disposal (Recommended Method):
-
Procedure:
-
Collect all Tobramycin waste in a designated, properly labeled, and sealed container. The container should be compatible with the waste and prevent leaks or spills.[4]
-
The label should clearly indicate "Hazardous Waste" or "Pharmaceutical Waste" and include the name "Tobramycin."
-
Arrange for pickup and disposal by a licensed and reputable chemical waste management contractor. This ensures that the waste is handled and disposed of in accordance with all regulatory requirements, typically through high-temperature incineration.[6]
-
2. In-Lab Decontamination (for specific waste types and with EHS approval):
While not a primary disposal method for the pure drug, certain laboratory waste streams contaminated with Tobramycin, such as culture media, may be decontaminated in the lab before final disposal.
-
Autoclaving: Autoclaving can be effective for deactivating some antibiotics in used culture media.[5] However, it is important to verify if Tobramycin is heat-labile under standard autoclave conditions. If not, the autoclaved waste may still be considered chemical waste.[5]
-
Chemical Decontamination: This method is generally not recommended for stock solutions and should only be performed following a validated protocol approved by your EHS department.[5]
Important Considerations:
-
Sewering is Prohibited: Under no circumstances should Tobramycin waste be disposed of down the drain.[7] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous pharmaceutical waste.[7]
-
Trash Disposal is Not Recommended for Pure Drug: While the FDA provides guidelines for household drug disposal in the trash, this is not the recommended practice for a laboratory setting.[8] Unused or expired bulk Tobramycin should be managed as chemical waste.
Quantitative Data and Waste Classification
Tobramycin is not typically classified as a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] This means it does not have a specific "P" or "U" hazardous waste code. However, a waste product containing Tobramycin could be considered hazardous if it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
| Disposal Consideration | Key Information |
| RCRA Status | Not typically a listed hazardous waste.[1] Its hazardous status depends on the characteristics of the waste formulation. |
| Recommended Disposal | Licensed chemical waste incinerator.[6] |
| Sewer Disposal | Prohibited for hazardous pharmaceutical waste.[7] |
| Landfill | Not recommended for untreated pharmaceutical waste. |
Logical Workflow for Tobramycin Disposal
The following diagram illustrates the decision-making process for the proper disposal of Tobramycin waste in a laboratory setting.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of Tobramycin waste, thereby protecting yourself, your colleagues, and the environment.
References
- 1. rallyinc.com [rallyinc.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SIDP - Antibiotic Disposal [sidp.org]
- 8. Download [lf-public.deq.utah.gov:443]
Safeguarding Researchers: A Comprehensive Guide to Handling Tobramycin A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Tobramycin A, an aminoglycoside antibiotic. The following procedural steps and data are designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE and safety measures.
| PPE/Safety Measure | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust, aerosols, and splashes of this compound, which can cause serious eye irritation.[2] |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile or Neoprene).[1][3] | Prevents skin contact, as this compound can cause skin irritation and may be harmful if absorbed through the skin.[2][4] It is recommended to consult the glove manufacturer for specific breakthrough times.[1] |
| Respiratory Protection | A NIOSH-approved N95 or P1 particulate respirator should be used, especially when handling the powder form or if engineering controls are insufficient to control airborne exposure.[5] A full-face respirator may be necessary if exposure limits are exceeded.[1] | Minimizes the risk of inhaling this compound particles, which can cause respiratory irritation.[2] |
| Protective Clothing | Wear a lab coat, and for larger quantities, fire/flame resistant and impervious clothing is recommended.[1] | Protects skin and personal clothing from contamination. |
| Engineering Controls | Handle in a well-ventilated place.[1] Use of a chemical fume hood is recommended, especially when working with the powder form to avoid the formation of dust and aerosols.[1] | Reduces the concentration of airborne particles and minimizes inhalation exposure. |
Occupational Exposure Limits
While there are no universally established Permissible Exposure Limits (PELs) from OSHA or NIOSH for this compound, some organizations have internal recommendations.
| Organization | Exposure Limit |
| Pfizer | 600 µg/m³ (8-hour Time-Weighted Average)[6] |
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) Requirements
This diagram outlines the essential personal protective equipment required for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
